4-Chloro-3-nitro-8-(trifluoromethyl)quinoline
Description
Properties
IUPAC Name |
4-chloro-3-nitro-8-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF3N2O2/c11-8-5-2-1-3-6(10(12,13)14)9(5)15-4-7(8)16(17)18/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGIRNOYXHBCRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701237231 | |
| Record name | Quinoline, 4-chloro-3-nitro-8-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39487-89-3 | |
| Record name | Quinoline, 4-chloro-3-nitro-8-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39487-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 4-chloro-3-nitro-8-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-nitro-8-(trifluoromethyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline starting materials and reagents
An In-depth Technical Guide to the Synthesis of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the synthetic pathways, requisite starting materials, and critical reagents for the preparation of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline. This compound serves as a pivotal building block in medicinal chemistry and drug development, valued for its trifluoromethyl and chloro-nitro-quinoline scaffolds which are key pharmacophores. The methodologies presented herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a robust framework for its synthesis.
Strategic Overview: A Retrosynthetic Approach
The synthesis of a multi-substituted heterocyclic system like 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline (I) is best approached through a logical retrosynthetic analysis. This allows for the deconstruction of the complex target into simpler, more readily available precursors. Our strategy hinges on a three-stage process: initial construction of the quinoline core, followed by sequential functionalization.
The primary disconnection points are the C-Cl and C-NO₂ bonds, leading back to the 4-hydroxyquinoline intermediate (II). The nitro group is strategically introduced via electrophilic aromatic substitution, pointing to 4-hydroxy-8-(trifluoromethyl)quinoline (III) as the preceding intermediate. The quinoline core itself is most efficiently constructed via a cyclization reaction, such as the Gould-Jacobs reaction, from 2-(trifluoromethyl)aniline (IV) and a suitable three-carbon electrophile.
Caption: Retrosynthetic analysis of the target molecule.
Part 1: Synthesis of the Quinoline Core
The foundational step in this synthesis is the construction of the 4-hydroxy-8-(trifluoromethyl)quinoline ring system. The Gould-Jacobs reaction is a highly effective method for this transformation, involving the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.[1]
Step 1.1: Synthesis of 4-Hydroxy-8-(trifluoromethyl)quinoline (III)
-
Starting Materials: 2-(Trifluoromethyl)aniline, Diethyl (ethoxymethylene)malonate
-
Reagents & Solvents: Dowtherm A (or similar high-boiling solvent)
Causality of Experimental Choices: The reaction begins with the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the ethoxymethylene group, displacing ethanol. This forms an enamine intermediate. The subsequent cyclization requires significant thermal energy (~250 °C) to overcome the activation barrier for the intramolecular Friedel-Crafts-type acylation onto the benzene ring. Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is an ideal solvent as its high boiling point (257 °C) provides the necessary temperature for the reaction to proceed efficiently and safely.
Experimental Protocol: Gould-Jacobs Reaction
-
Combine equimolar amounts of 2-(trifluoromethyl)aniline and diethyl (ethoxymethylene)malonate in a round-bottom flask equipped with a condenser.
-
Heat the mixture gently to approximately 100-120 °C for 1-2 hours. During this phase, ethanol is eliminated, and the intermediate anilinomethylenemalonate is formed. This can often be observed as the mixture becomes more viscous.
-
Add the reaction mixture to a suitable volume of Dowtherm A, preheated to 250 °C.
-
Maintain the temperature at 250 °C for 20-30 minutes to facilitate the thermal cyclization.
-
Allow the reaction mixture to cool to below 100 °C and dilute with an equal volume of petroleum ether or hexane. This will cause the product to precipitate.
-
Collect the solid product by vacuum filtration, wash thoroughly with the hydrocarbon solvent to remove the Dowtherm A, and dry under vacuum. The resulting crude 4-hydroxy-3-carbethoxy-8-(trifluoromethyl)quinoline can be carried forward.
-
For saponification, reflux the crude ester with an excess of 10% aqueous sodium hydroxide solution until the reaction is complete (monitored by TLC).
-
Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
The resulting 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is then decarboxylated by heating it in a high-boiling solvent like diphenyl ether until gas evolution ceases, yielding the desired 4-hydroxy-8-(trifluoromethyl)quinoline.[1]
Part 2: Functionalization of the Quinoline Ring
With the core structure established, the next stages involve introducing the nitro and chloro substituents at the desired positions. The order of these steps is critical for achieving the correct regiochemistry.
Step 2.1: Nitration to form 4-Hydroxy-3-nitro-8-(trifluoromethyl)quinoline (II)
-
Starting Material: 4-Hydroxy-8-(trifluoromethyl)quinoline (III)
-
Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄)
Causality of Experimental Choices: The 4-hydroxy group is a powerful activating group that directs electrophilic substitution to the ortho and para positions. In the quinoline ring system, this corresponds to the 3-position. A standard nitrating mixture of nitric and sulfuric acids is employed. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction must be performed at low temperatures (e.g., 0-10 °C) to control the reaction rate and prevent over-nitration or degradation of the starting material.
Experimental Protocol: Electrophilic Nitration
-
In a flask cooled in an ice-salt bath, slowly add 4-hydroxy-8-(trifluoromethyl)quinoline to a pre-cooled mixture of concentrated sulfuric acid. Maintain the temperature below 10 °C.
-
Once the substrate is fully dissolved, add fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice. This will cause the nitrated product to precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral, and then dry thoroughly. The product is 4-hydroxy-3-nitro-8-(trifluoromethyl)quinoline.[2]
Step 2.2: Chlorination to form 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline (I)
-
Starting Material: 4-Hydroxy-3-nitro-8-(trifluoromethyl)quinoline (II)
-
Reagents: Phosphorus Oxychloride (POCl₃), N,N-Dimethylformamide (DMF, optional catalyst)
Causality of Experimental Choices: The conversion of the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone form) to a 4-chloro group is a crucial final step. Phosphorus oxychloride is a highly effective and common reagent for this transformation. It acts as both a chlorinating and dehydrating agent. The reaction proceeds by converting the hydroxyl group into a better leaving group (a phosphate ester), which is then displaced by a chloride ion. A catalytic amount of DMF can accelerate the reaction by forming a Vilsmeier reagent in situ, which is a more potent activating agent.[3][4]
Experimental Protocol: Chlorination
-
In a fume hood, combine 4-hydroxy-3-nitro-8-(trifluoromethyl)quinoline with an excess of phosphorus oxychloride (typically 5-10 equivalents) in a flask equipped with a reflux condenser and a gas trap for HCl fumes.
-
If desired, add a catalytic amount of DMF (e.g., 0.1 equivalents).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and must be done with caution in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate or ammonium hydroxide, until the product precipitates completely.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline.[2]
Overall Synthetic Workflow
The complete synthesis is a linear sequence that builds complexity in a controlled manner, ensuring high yields and purity of the final product.
Caption: Step-by-step synthetic workflow diagram.
Data Summary of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Melting Point (°C) |
| 4-Hydroxy-8-(trifluoromethyl)quinoline | C₁₀H₆F₃NO | 227.16 | ~70-80% (from aniline) | 235-238 |
| 4-Hydroxy-3-nitro-8-(trifluoromethyl)quinoline | C₁₀H₅F₃N₂O₃ | 272.16 | ~85-95% | >300 |
| 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline | C₁₀H₄ClF₃N₂O₂ | 276.60 | ~80-90% | 97-99 |
Yields are approximate and can vary based on reaction scale and purification efficiency.
References
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Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.
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Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Journal of the Indian Chemical Society.
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Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron.
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Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. European Journal of Medicinal Chemistry.
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical and Phytopharmacological Research.
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Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
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Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances.
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Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
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Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies.
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Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies.
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2-Hydroxy-4-(trifluoromethyl)aniline: A Key Chemical Intermediate. Angene.
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An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Synthesis.
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Process for the preparation of 2-trifluoromethyl aniline. Google Patents.
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2-Fluoro-4-(trifluoromethyl)aniline. Ossila.
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4-Chloro-3-nitro-8-(trifluoromethyl)quinoline. CymitQuimica.
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4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis. ChemicalBook.
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4-chloro-3-nitro-8-(trifluoromethyl)quinoline (C10H4ClF3N2O2). PubChemLite.
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Exploring the Synthesis and Properties of 4-Chloro-3-nitroquinoline. Acme Synthetic Chemicals.
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An In-Depth Technical Guide to 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, a key heterocyclic building block in modern medicinal chemistry. The document details its chemical and physical properties, outlines a plausible synthetic pathway based on established chemical principles, and explores its reactivity, with a focus on its utility in the synthesis of complex molecular architectures for drug discovery. Particular emphasis is placed on its role as a strategic intermediate in the development of targeted therapeutics, such as kinase inhibitors. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.
Introduction
4-Chloro-3-nitro-8-(trifluoromethyl)quinoline (CAS Number: 39487-89-3) is a polysubstituted quinoline derivative that has emerged as a valuable intermediate in the field of organic synthesis and medicinal chemistry.[1] Its unique structural features—a reactive chloro group at the 4-position, an electron-withdrawing nitro group at the 3-position, and a lipophilic trifluoromethyl group at the 8-position—make it a versatile scaffold for the construction of novel bioactive molecules. The quinoline core is a prevalent motif in numerous natural products and FDA-approved drugs, exhibiting a wide range of biological activities including anti-malarial, anti-cancer, and anti-inflammatory properties.[2] This guide serves as a detailed resource for researchers, providing critical information on the synthesis, characterization, and application of this important chemical entity.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 39487-89-3 | [1] |
| Molecular Formula | C₁₀H₄ClF₃N₂O₂ | [1] |
| Molecular Weight | 276.60 g/mol | [1] |
| Appearance | Likely a crystalline solid | Inferred |
| Melting Point | Estimated to be high, based on analogues such as 4-chloro-3-nitroquinoline (121-122 °C). | [3] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Low solubility in water is predicted. | Inferred |
| Purity | Commercially available with purities of 95% or higher. | [4] |
Predicted Spectral Data: While experimental spectra are not widely published, computational models can provide predicted mass spectrometry data.
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 276.99861 |
| [M+Na]⁺ | 298.98055 |
| [M-H]⁻ | 274.98405 |
These values are computationally predicted and should be confirmed by experimental analysis.
Synthesis and Mechanism
Proposed Synthetic Pathway:
Figure 1: Proposed Synthesis of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline. A plausible multi-step synthesis starting from 2-(trifluoromethyl)aniline.
Step-by-Step Methodology:
-
Gould-Jacobs Reaction: The synthesis would likely begin with the condensation of 2-(trifluoromethyl)aniline with diethyl 2-(ethoxymethylene)malonate. This reaction forms an anilinomethylenemalonate intermediate.
-
Thermal Cyclization: The intermediate from the Gould-Jacobs reaction undergoes thermal cyclization at high temperatures to form the quinoline ring system, yielding 4-hydroxy-8-(trifluoromethyl)quinoline.
-
Chlorination: The hydroxyl group at the 4-position is then converted to a chloro group using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step yields 4-chloro-8-(trifluoromethyl)quinoline. A similar process is outlined in U.S. Patent 4,277,607A for the synthesis of related 4-chloroquinolines.[5]
-
Nitration: The final step involves the electrophilic nitration of the quinoline ring. A mixture of nitric acid and sulfuric acid is typically used to introduce the nitro group at the 3-position, affording the target compound, 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline.
Causality in Experimental Choices:
-
The Gould-Jacobs reaction is a classic and reliable method for constructing the quinoline core from an aniline precursor.
-
The use of POCl₃ or SOCl₂ for chlorination is a standard and high-yielding transformation of a 4-hydroxyquinoline to a 4-chloroquinoline.
-
The nitration is directed to the 3-position due to the electronic nature of the substituted quinoline ring.
Reactivity and Chemical Behavior
The chemical reactivity of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline is dominated by the presence of the chloro group at the 4-position, which is activated towards nucleophilic aromatic substitution (SNAr).
Key Reaction - Nucleophilic Aromatic Substitution (SNAr):
The electron-withdrawing nitro group at the 3-position significantly enhances the electrophilicity of the carbon atom at the 4-position, making the chloro group an excellent leaving group in the presence of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate.
Figure 2: Nucleophilic Aromatic Substitution at the 4-Position. The chloro group is readily displaced by a variety of nucleophiles.
Experimental Protocol for a Typical SNAr Reaction:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, thiol, or alcohol) (1.1 - 2.0 eq) to the solution. If the nucleophile is an amine, a non-nucleophilic base such as diisopropylethylamine (DIPEA) may be added to scavenge the HCl byproduct.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. The product will often precipitate and can be collected by filtration. Alternatively, the aqueous mixture can be extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired substituted quinoline derivative.
Applications in Drug Development
The primary application of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline is as a strategic building block for the synthesis of biologically active molecules, particularly in the realm of oncology. The trifluoromethyl group can enhance metabolic stability and binding affinity of a drug candidate.
Role in Kinase Inhibitor Synthesis:
Protein kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[1] The quinoline scaffold is a common feature in many kinase inhibitors. 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline serves as a key starting material for the synthesis of various kinase inhibitors.[1] The 4-position allows for the introduction of various side chains that can interact with the ATP-binding pocket of the kinase, while the 3-nitro group can be a handle for further functionalization or can be reduced to an amino group for subsequent reactions.
While specific examples citing this exact molecule are sparse in readily available literature, its utility can be inferred from the development of numerous quinoline-based kinase inhibitors. For instance, compounds with similar substitution patterns have been investigated as inhibitors of kinases such as STK16, RPS6KB1, and FGFR2.
Safety and Handling
As a laboratory chemical, 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not universally available, the hazards can be inferred from related chloro-nitro aromatic compounds.
-
Hazard Classification: Likely to be classified as harmful if swallowed, and a skin and eye irritant.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Skin and Body Protection: A lab coat is required.
-
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
4-Chloro-3-nitro-8-(trifluoromethyl)quinoline is a highly functionalized heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its well-defined reactivity, particularly the susceptibility of the 4-chloro group to nucleophilic displacement, makes it an invaluable intermediate for the construction of complex molecular frameworks. Its primary application lies in the synthesis of novel drug candidates, especially in the area of kinase inhibitors for cancer therapy. This technical guide provides a foundational understanding of this compound, enabling researchers to leverage its properties for the advancement of their scientific endeavors. Further research into its specific biological activities and the development of more efficient synthetic routes will undoubtedly expand its utility in the future.
References
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MySkinRecipes. (n.d.). 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline. Retrieved from [Link]
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Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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National Institutes of Health. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Retrieved from [Link]
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CAS. (n.d.). Oragrafin. Retrieved from [Link]
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Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
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PubChem. (n.d.). Lithium 3-azoniatricyclo[3.3.1.03,7]nonan-9-one. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2022). To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities. Retrieved from [Link]
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Spectroscopic Blueprint of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline: A Technical Guide for Advanced Drug Development
Introduction: Unveiling a Key Pharmacophore
In the landscape of modern medicinal chemistry, quinoline scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The specific derivative, 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, presents a unique combination of functional groups that are pivotal for targeted drug design. The chloro-substituent at the 4-position offers a reactive site for nucleophilic substitution, a cornerstone of combinatorial library synthesis. The nitro group at the 3-position, a potent electron-withdrawing group, significantly modulates the electronic properties of the quinoline ring, influencing its reactivity and potential biological interactions. Furthermore, the trifluoromethyl group at the 8-position is a bioisostere for a methyl group, enhancing metabolic stability and membrane permeability, crucial attributes for bioavailability.
This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of how to acquire and interpret the spectroscopic signature of this and structurally related compounds. The methodologies outlined herein are self-validating, ensuring reproducibility and scientific rigor.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
Principles and Predicted Spectral Features
Proton NMR (¹H NMR) spectroscopy provides invaluable information about the electronic environment of hydrogen atoms within a molecule. The chemical shift (δ) of each proton is highly sensitive to the surrounding functional groups. For 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, the aromatic protons are expected to resonate in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current.
The electron-withdrawing nature of the nitro group and the chloro atom will further deshield adjacent protons, shifting them to a higher chemical shift. Conversely, the trifluoromethyl group, while electron-withdrawing, can have more complex effects on the chemical shifts of nearby protons. Based on established substituent effects on aromatic systems, a predicted ¹H NMR spectrum would exhibit distinct signals for each of the four aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | Singlet (s) | - |
| H-5 | 8.2 - 8.4 | Doublet (d) | 7.5 - 8.5 |
| H-6 | 7.8 - 8.0 | Triplet (t) | 7.5 - 8.5 |
| H-7 | 8.0 - 8.2 | Doublet (d) | 7.5 - 8.5 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Experimental Protocol for ¹H NMR Spectroscopy
Caption: Workflow for ¹H NMR data acquisition and processing.
Data Interpretation
The interpretation of the ¹H NMR spectrum involves analyzing the chemical shifts, integration values (which correspond to the number of protons), and the splitting patterns (multiplicity). The predicted singlet for H-2 arises from the absence of adjacent protons. The expected doublet, triplet, and doublet for H-5, H-6, and H-7, respectively, would confirm the substitution pattern on the benzene ring portion of the quinoline.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
Principles and Predicted Spectral Features
Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp peak. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms.
For 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, all ten carbon atoms are unique and are expected to produce distinct signals. The carbons of the aromatic rings will resonate in the range of δ 110-160 ppm.[1] The carbon attached to the highly electronegative nitro group (C-3) and the carbon bearing the trifluoromethyl group (C-8) are expected to be significantly deshielded. The carbon of the trifluoromethyl group itself will appear as a quartet due to coupling with the three fluorine atoms (unless fluorine decoupling is applied) and will have a characteristic chemical shift.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 145 - 150 |
| C-4 | 135 - 140 |
| C-4a | 125 - 130 |
| C-5 | 128 - 132 |
| C-6 | 126 - 130 |
| C-7 | 130 - 135 |
| C-8 | 122 - 128 (quartet, J ≈ 30-40 Hz) |
| C-8a | 147 - 152 |
| -CF₃ | 120 - 125 (quartet, J ≈ 270-280 Hz) |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Experimental Protocol for ¹³C NMR Spectroscopy
Caption: Workflow for ¹³C NMR data acquisition and processing.[2][3]
Data Interpretation
The ¹³C NMR spectrum will provide a count of the number of unique carbon atoms in the molecule. The chemical shifts will help in assigning each signal to a specific carbon in the structure. The characteristic quartet for the -CF₃ carbon is a key diagnostic feature. Further confirmation of assignments can be achieved using advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to determine the number of attached protons for each carbon.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Principles and Predicted Spectral Features
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, several characteristic absorption bands are expected. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹.[4] The C=C and C=N stretching vibrations of the quinoline ring will be observed in the 1600-1400 cm⁻¹ region.[5] The nitro group (NO₂) will exhibit two strong, characteristic stretching bands. The C-F bonds of the trifluoromethyl group will also show strong absorptions. The C-Cl stretch is typically found in the fingerprint region.
Table 3: Predicted IR Absorption Frequencies for 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| C=C / C=N (Aromatic) | Stretch | 1600 - 1450 | Medium to Strong |
| NO₂ | Asymmetric Stretch | 1550 - 1475 | Strong |
| NO₂ | Symmetric Stretch | 1360 - 1290 | Strong |
| C-F (CF₃) | Stretch | 1350 - 1100 | Strong |
| C-Cl | Stretch | 800 - 600 | Medium to Strong |
Experimental Protocol for ATR-IR Spectroscopy
Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.[6][7]
Data Interpretation
The presence of strong absorption bands in the predicted regions for the nitro and trifluoromethyl groups would provide strong evidence for the structure of the compound. The aromatic C-H and C=C/C=N stretching vibrations would confirm the presence of the quinoline core.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Principles and Predicted Spectral Features
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline (Molecular Formula: C₁₀H₄ClF₃N₂O₂, Molecular Weight: 276.6 g/mol ), the mass spectrum will provide the molecular weight and valuable structural information from the fragmentation pattern.
Under Electron Ionization (EI), a hard ionization technique, the molecular ion (M⁺˙) is expected, along with several characteristic fragment ions.[8] The fragmentation of quinoline derivatives often involves the loss of HCN.[6] Nitroaromatic compounds typically show losses of NO (30 u) and NO₂ (46 u).[9]
Table 4: Predicted Key Ions in the Mass Spectrum of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline (EI)
| m/z | Proposed Fragment |
| 276/278 | [M]⁺˙ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 246/248 | [M - NO]⁺ |
| 230/232 | [M - NO₂]⁺ |
| 203/205 | [M - NO₂ - HCN]⁺ |
| 184/186 | [M - NO₂ - Cl]⁺ |
Under Electrospray Ionization (ESI), a soft ionization technique, the protonated molecule [M+H]⁺ at m/z 277/279 is expected to be the base peak with minimal fragmentation.[10]
Experimental Protocol for Mass Spectrometry (EI and ESI)
Caption: General workflows for EI-MS and ESI-MS.
Data Interpretation
The high-resolution mass spectrum will provide the exact mass of the molecular ion, which can be used to confirm the elemental composition. The isotopic pattern of the molecular ion (due to the presence of chlorine) will show two peaks with an approximate intensity ratio of 3:1, corresponding to the ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern obtained from EI-MS will serve as a fingerprint for the molecule and can be used to confirm the connectivity of the atoms.
Conclusion: A Multi-faceted Spectroscopic Identity
The comprehensive spectroscopic analysis of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides a detailed and multi-faceted "fingerprint" of this important synthetic intermediate. This guide has outlined the predicted spectral features based on the unique interplay of its functional groups and has provided robust, field-proven protocols for data acquisition. By understanding and applying these spectroscopic techniques, researchers in drug discovery and development can confidently characterize this and other novel chemical entities, accelerating the journey from the laboratory to clinical applications. The synergy of these analytical methods provides a self-validating system for structural elucidation, ensuring the highest level of scientific integrity in the pursuit of new therapeutic agents.
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An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline
Introduction
4-Chloro-3-nitro-8-(trifluoromethyl)quinoline is a highly substituted quinoline derivative of significant interest in medicinal chemistry and drug discovery.[1][2] Its complex molecular architecture, featuring a trifluoromethyl group, a nitro group, and a chlorine atom, imparts unique electronic and steric properties that are pivotal for its biological activity and potential therapeutic applications.[3] Quinolines, as a class, are foundational scaffolds in the development of a wide array of therapeutic agents, including antimalarial, anticancer, and antibacterial drugs.[4][2][3][5] The strategic placement of electron-withdrawing groups, such as the nitro and trifluoromethyl moieties on this particular quinoline, is a common strategy to modulate the compound's reactivity, metabolic stability, and target-binding affinity.
This technical guide provides an in-depth analysis of the core physicochemical properties of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline: solubility, pKa, and lipophilicity (logP). Understanding these fundamental parameters is a critical prerequisite for its advancement through the drug development pipeline, from initial screening and formulation to ADME (absorption, distribution, metabolism, and excretion) profiling. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.
Molecular Characteristics
A foundational understanding of the molecule's composition is essential before delving into its physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₄ClF₃N₂O₂ | [6][7] |
| Molecular Weight | 276.6 g/mol | [6] |
| CAS Number | 39487-89-3 | [6] |
| Predicted XlogP | 3.5 | [7] |
I. Aqueous Solubility
The aqueous solubility of an active pharmaceutical ingredient (API) is a paramount determinant of its bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is the rate-limiting step for absorption. The highly functionalized and largely aromatic structure of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline suggests that its aqueous solubility is likely to be low.[8][9]
Causality Behind Experimental Choices in Solubility Determination
The selection of a solubility determination method is dictated by the anticipated solubility range and the amount of available material. For compounds like 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, which are often synthesized in small quantities during the early discovery phase, methods that are material-sparing are highly preferred.
Experimental Protocol: High-Throughput Kinetic Solubility Assay
This protocol describes a widely adopted method for early-stage solubility assessment.
Figure 1: Workflow for a kinetic solubility assay.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline in 100% dimethyl sulfoxide (DMSO).
-
Aqueous Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
-
Assay Execution:
-
Dispense 198 µL of the PBS buffer into the wells of a 96-well microtiter plate.
-
Add 2 µL of the 10 mM DMSO stock solution to each well, resulting in a final concentration of 100 µM and a final DMSO concentration of 1%.
-
-
Equilibration: Seal the plate and shake it at room temperature for 2 hours to allow for the precipitation of the insoluble compound to reach equilibrium.
-
Analysis:
-
Nephelometry: Measure the turbidity of the solution in each well using a nephelometer. Increased turbidity indicates lower solubility.
-
HPLC-UV Analysis (for more quantitative results): Centrifuge the plate to pellet the precipitate. Carefully collect the supernatant and analyze the concentration of the dissolved compound by High-Performance Liquid Chromatography with UV detection.
-
Trustworthiness of the Protocol: This protocol is self-validating by including a set of standards with known solubilities. Comparing the results of the test compound to these standards allows for a reliable estimation of its solubility.
II. Ionization Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For quinoline derivatives, the basic nitrogen atom in the quinoline ring can be protonated.[10][11] The pKa value is crucial as it influences the compound's solubility, lipophilicity, and ability to interact with biological targets. The presence of strong electron-withdrawing groups, such as the nitro and trifluoromethyl groups, is expected to significantly lower the basicity of the quinoline nitrogen, resulting in a low pKa value.
Causality Behind Experimental Choices in pKa Determination
The choice of method for pKa determination depends on the compound's properties, such as its solubility and chromophore. For compounds with a UV-active chromophore, which is the case for 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, potentiometric titration and UV-metric titration are highly suitable.
Experimental Protocol: Potentiometric Titration
This is a classic and highly accurate method for pKa determination.
Figure 2: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline in a suitable co-solvent system (e.g., a mixture of methanol and water) to ensure sufficient solubility throughout the titration.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the dissolved sample in a thermostatted vessel and immerse the pH electrode.
-
Titration Process: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette. Record the pH after each addition.
-
Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.
Trustworthiness of the Protocol: The accuracy of this method is ensured by the precise calibration of the pH meter and the use of a standardized titrant. The reproducibility of the titration curve provides confidence in the determined pKa value.
III. Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter that influences a drug's membrane permeability, plasma protein binding, and metabolic clearance.[12][13] A higher logP value indicates greater lipid solubility. The predicted XlogP of 3.5 for 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline suggests that it is a lipophilic compound.[7]
Causality Behind Experimental Choices in logP Determination
While the traditional shake-flask method is the gold standard for logP determination, it is labor-intensive and requires a significant amount of the compound.[13] For drug discovery programs where numerous compounds need to be evaluated, high-throughput methods like reverse-phase high-performance liquid chromatography (RP-HPLC) are often employed.[14][15]
Experimental Protocol: logP Determination by RP-HPLC
This method correlates the retention time of a compound on a reverse-phase column with its lipophilicity.
Figure 3: Workflow for logP determination by RP-HPLC.
Step-by-Step Methodology:
-
Preparation of Standards: Prepare solutions of a series of standard compounds with well-established logP values.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The composition is typically run isocratically.
-
Detection: UV detector set to an appropriate wavelength for the compounds.
-
-
Calibration: Inject the standard compounds and record their retention times. Calculate the retention factor (k) for each standard. Plot the logarithm of the retention factor (log k) against the known logP values to generate a linear calibration curve.
-
Sample Analysis: Inject the 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline solution and determine its retention time and log k.
-
logP Calculation: Use the calibration curve to calculate the logP of the test compound from its log k value.
Trustworthiness of the Protocol: The reliability of this method is dependent on the quality of the calibration curve. A high correlation coefficient (R² > 0.98) for the calibration curve indicates a robust and predictive model.
Summary of Physicochemical Properties
| Physicochemical Parameter | Predicted/Expected Value | Significance in Drug Development |
| Aqueous Solubility | Low | Impacts bioavailability and formulation strategies. |
| pKa | Low (weakly basic) | Influences solubility, absorption, and target interactions. |
| logP | ~3.5 | Affects membrane permeability, metabolism, and toxicity. |
Conclusion
The physicochemical properties of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline—namely its low predicted aqueous solubility, low basicity (pKa), and significant lipophilicity (logP)—are defining characteristics that will govern its behavior in biological systems. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of these critical parameters. A thorough understanding and accurate measurement of these properties are indispensable for guiding the rational design of future analogs and for the successful development of this promising compound into a potential therapeutic agent.
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Thermophysical Properties of 4-Chloro-8-(trifluoromethyl)quinoline. (n.d.). Chemcasts. Retrieved from [Link]
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4-chloro-3-nitro-8-(trifluoromethyl)quinoline (C10H4ClF3N2O2). (n.d.). PubChemLite. Retrieved from [Link]
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Molecule number, experimental pKa, predicted pKa, difference between... (n.d.). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Crystal Structure Analysis of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline Derivatives
Foreword: Unveiling the Molecular Architecture of a Privileged Scaffold
In the landscape of medicinal chemistry and drug development, the quinoline scaffold holds a place of distinction. Its derivatives are at the core of numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties[1][2]. The functionalization of the quinoline ring is a key strategy for modulating these activities, and the introduction of specific substituents can profoundly influence a molecule's physicochemical properties, and ultimately, its therapeutic efficacy.
This guide focuses on a particularly compelling class of quinoline derivatives: those substituted with a chloro group at the 4-position, a nitro group at the 3-position, and a trifluoromethyl group at the 8-position. Each of these substituents imparts unique electronic and steric characteristics that are critical to molecular interactions and crystal packing. Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction is not merely an academic exercise; it is a fundamental prerequisite for rational drug design, enabling us to correlate molecular structure with biological function.
As your guide, I will lead you through the multifaceted process of crystal structure analysis, from the foundational principles of synthesis and crystal growth to the intricacies of X-ray diffraction and the interpretation of complex intermolecular interactions. We will explore not just the "how" but, more importantly, the "why" behind each step, providing you with the field-proven insights needed to confidently navigate this essential analytical technique.
Part 1: Synthesis and Crystallization: From Molecule to Measurable Crystal
Proposed Synthetic Pathway
A potential synthetic route could commence with 2-(trifluoromethyl)aniline, which can undergo a cyclization reaction, such as the Combes or Skraup synthesis, to form the quinoline core[3]. Subsequent nitration and chlorination steps would then yield the target molecule. The precise conditions for these reactions would require careful optimization to achieve the desired regioselectivity and yield.
The Art and Science of Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in the process. The ideal crystal should be well-formed, free of defects, and typically between 0.1 and 0.3 mm in size[6]. For quinoline derivatives, several crystallization techniques can be employed, with the choice of solvent being a critical parameter[7][8].
Experimental Protocol: Slow Evaporation Crystallization
This technique is a reliable method for producing high-quality single crystals.
-
Solvent Selection: Begin by screening a range of solvents in which the 4-chloro-3-nitro-8-(trifluoromethyl)quinoline derivative has moderate solubility. Good candidates often include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature. Gentle heating can be used to aid dissolution, but care should be taken to avoid decomposition.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap that has been pierced with a few small holes, or with parafilm with a single pinhole. This allows for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment, such as a desiccator or a dedicated crystallization chamber, at a constant temperature.
-
Monitoring: Monitor the vial over several days to weeks for the formation of single crystals.
| Parameter | Rationale |
| Solvent Choice | A solvent in which the compound has moderate solubility is ideal. Too high a solubility will prevent crystallization, while too low a solubility will result in rapid precipitation of amorphous solid. |
| Slow Evaporation Rate | A slow rate of evaporation is crucial for the growth of large, well-ordered crystals. Rapid evaporation leads to the formation of many small, often poorly-diffracting crystals. |
| Temperature Stability | Fluctuations in temperature can affect solubility and lead to the dissolution of nascent crystals or the rapid precipitation of the compound. |
| Vibration-Free Environment | Vibrations can disturb the delicate process of crystal growth, leading to the formation of polycrystalline aggregates instead of single crystals. |
Part 2: The Core of the Analysis: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid[9][10]. The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, which results in a unique diffraction pattern[6].
Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is mounted on the diffractometer, a finely focused beam of monochromatic X-rays is directed at it. The crystal is rotated, and the diffracted X-rays are recorded by a detector[9].
Step-by-Step Data Collection Workflow
-
Crystal Mounting: The selected crystal is carefully mounted on a goniometer head, which allows for precise orientation in the X-ray beam[6].
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal lattice.
-
Full Data Collection: A complete dataset is then collected by rotating the crystal through a range of angles, ensuring that all unique reflections are measured. Modern diffractometers automate this process, which can take several hours to complete[10].
Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure
The collected diffraction data consists of a list of reflection intensities. The "phase problem" in crystallography is that the phases of the diffracted waves are not directly measured, and this information is essential to reconstruct the electron density map of the molecule[11].
-
Structure Solution: The phase problem is typically solved using direct methods or Patterson methods, which are computational algorithms that use statistical relationships between the reflection intensities to estimate the initial phases[11].
-
Structure Refinement: Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization process[11][12][13]. This iterative process adjusts the atomic positions, thermal parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction patterns[11][12].
Below is a diagram illustrating the workflow from data collection to the final, refined crystal structure.
graph TD; A[Single Crystal] --> B{X-ray Diffractometer}; B --> C[Diffraction Pattern]; C --> D{Structure Solution (Phase Problem)}; D --> E[Initial Structural Model]; E --> F{Structure Refinement}; F --> G[Refined Crystal Structure]; subgraph Data Collection A; B; C; end subgraph Structure Determination D; E; F; G; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style G fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
Caption: Workflow of Single-Crystal X-ray Diffraction Analysis.Part 3: Decoding the Crystal Structure: Substituent Effects and Intermolecular Interactions
The refined crystal structure provides a wealth of information about the molecule's geometry and how it packs in the solid state. For 4-chloro-3-nitro-8-(trifluoromethyl)quinoline derivatives, the interplay of the three key substituents is expected to govern the crystal packing.
The Influence of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature and significant steric bulk influence both intramolecular geometry and intermolecular interactions[14][15]. In the crystal lattice, the -CF3 group can participate in a variety of weak interactions, including C-H···F and F···F contacts[16][17]. The presence of the -CF3 group often leads to the formation of specific supramolecular motifs that can significantly impact the overall crystal packing[17].
The Role of the Nitro Group
The nitro (-NO2) group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. In the absence of strong hydrogen bond donors, the nitro group can participate in weaker C-H···O interactions. Furthermore, attractive interactions between the nitrogen atom of one nitro group and an oxygen atom of another (N···O interactions) can play a significant role in the crystal packing of nitro-containing compounds[18][19]. The orientation of the nitro group relative to the quinoline ring is also of interest, as crystal packing forces can cause it to twist out of the plane of the aromatic system[20][21].
The Impact of the Chloro Group and Halogen Bonding
The chloro (-Cl) substituent can participate in a special type of non-covalent interaction known as a halogen bond[22][23][24]. A halogen bond is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule[22]. In the case of a 4-chloroquinoline derivative, the chlorine atom could potentially form halogen bonds with the nitrogen atom of the quinoline ring or the oxygen atoms of the nitro group in neighboring molecules. These highly directional interactions can be a powerful tool in crystal engineering for controlling the assembly of molecules in the solid state[22][25].
A Visualization of Potential Intermolecular Interactions
The following diagram illustrates the key intermolecular interactions that are likely to be observed in the crystal structure of 4-chloro-3-nitro-8-(trifluoromethyl)quinoline derivatives.
Caption: Potential Intermolecular Interactions in the Crystal Lattice.
Part 4: From Structure to Function: Implications for Drug Development
The detailed structural information obtained from crystal structure analysis has profound implications for drug development.
-
Structure-Activity Relationship (SAR) Studies: By understanding how the molecule packs in the solid state, we can gain insights into the intermolecular interactions that may also be important for binding to a biological target.
-
Polymorphism Screening: Many organic molecules can crystallize in multiple forms, known as polymorphs, which can have different physicochemical properties, such as solubility and bioavailability. Crystal structure analysis is essential for identifying and characterizing different polymorphic forms.
-
Formulation Development: The stability and dissolution rate of a drug are influenced by its crystal structure. This information is critical for designing stable and effective pharmaceutical formulations.
-
In Silico Modeling: The experimentally determined crystal structure provides a crucial starting point for computational studies, such as molecular docking and molecular dynamics simulations, which can be used to predict the binding affinity of the molecule to its target and to guide the design of new, more potent derivatives.
Conclusion: A Foundation for Future Discovery
The crystal structure analysis of 4-chloro-3-nitro-8-(trifluoromethyl)quinoline derivatives is a powerful tool for unlocking the secrets of their molecular architecture. This in-depth understanding of their three-dimensional structure and intermolecular interactions provides an invaluable foundation for the rational design and development of new therapeutic agents. By embracing the principles and techniques outlined in this guide, researchers can accelerate the journey from a promising molecule to a life-changing medicine.
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An In-depth Technical Guide to the Potential Biological Activities of Trifluoromethylated Nitroquinolines
Introduction: The Strategic Convergence of Three Pharmacophoric Pillars
In the landscape of modern medicinal chemistry, the quinoline scaffold stands as a "privileged structure," forming the backbone of numerous therapeutic agents due to its versatile biological activities.[1][2] Its rigid, bicyclic aromatic system is adept at interacting with a variety of biological targets, including enzyme active sites and DNA.[2] The therapeutic potential of this core can be dramatically amplified through strategic functionalization. This guide delves into the confluence of two particularly powerful substituents on the quinoline ring: the trifluoromethyl (-CF3) group and the nitro (-NO2) group.
The trifluoromethyl group is a cornerstone of contemporary drug design.[3][4] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity for target proteins.[5][6] By replacing a hydrogen atom or a methyl group, the -CF3 moiety can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.[6]
The nitro group , while sometimes associated with toxicity, is a versatile functional group that can confer potent biological activity.[7] Its powerful electron-withdrawing properties can modulate the electronic profile of the entire molecule.[7] Crucially, the nitro group is bio-reducible; under the hypoxic conditions often found in tumors or within certain microorganisms, it can be enzymatically reduced to form highly reactive nitroso and hydroxylamine intermediates or radical anions.[7][8][9] These reactive species can induce oxidative stress, damage DNA, and disrupt cellular function, forming the basis of the selective toxicity of many nitroaromatic drugs.[7][10]
The combination of these three components—the quinoline scaffold, the trifluoromethyl moiety, and the nitro group—creates a class of compounds with significant therapeutic potential. This guide provides a technical overview of the known and potential biological activities of trifluoromethylated nitroquinolines, focusing on their anticancer, antimicrobial, and antiparasitic properties, supported by mechanistic insights and detailed experimental protocols for their evaluation.
Part 1: Anticancer Activity
The development of novel antiproliferative agents is a primary objective in oncological research. The unique electronic and steric properties of trifluoromethylated nitroquinolines make them promising candidates for new anticancer drugs. The 5-Fluoro-2-methyl-8-nitroquinoline core, for example, is considered a promising framework for developing such agents.[1]
Postulated Mechanisms of Action
While the precise mechanisms for many specific trifluoromethylated nitroquinolines are still under investigation, their anticancer effects are likely mediated through a combination of pathways, leveraging the properties of both the quinoline core and its substituents.
-
Inhibition of Signaling Pathways: Quinoline derivatives are known to interfere with critical signaling pathways that drive cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[11][12] Erlotinib, a well-known quinazoline-based EGFR inhibitor, serves as a structural and mechanistic precedent.[12][13][14] Trifluoromethylated analogs of such inhibitors have been synthesized to improve their efficacy and pharmacokinetic profiles.[12][13]
-
Induction of Oxidative Stress: The nitro group is a key player in a hypoxia-activated prodrug strategy. Cancer cells often exist in a low-oxygen environment where nitroreductase enzymes are highly active.[7] These enzymes can reduce the nitro group, generating reactive nitrogen and oxygen species (RNS/ROS) that are highly toxic to the cancer cells through DNA damage and lipid peroxidation.[7]
-
DNA Intercalation and Enzyme Inhibition: The planar quinoline structure can intercalate between DNA base pairs, disrupting DNA replication and transcription. Furthermore, related quinolone structures are known inhibitors of topoisomerase enzymes, which are critical for managing DNA topology during replication.[15]
Below is a diagram illustrating a potential mechanism involving the inhibition of a key oncogenic signaling pathway.
Caption: Postulated inhibition of the EGFR signaling pathway by trifluoromethylated nitroquinolines.
Structure-Activity Relationship (SAR) Insights
The antiproliferative activity of quinoline derivatives is highly dependent on the substitution pattern.[16][17] For trifluoromethylated nitroquinolines, the following relationships can be inferred from related compounds:
-
Position of Nitro Group: The 8-nitro substitution often appears to be key for enhancing cytotoxic activity.[1]
-
Position of Trifluoromethyl Group: The placement of the -CF3 group can significantly impact lipophilicity and target binding. For instance, in the antimalarial mefloquine, the two -CF3 groups at the 2- and 8-positions are critical for its activity.[18]
-
Other Substituents: The presence of other groups, such as fluoro or methyl groups, can further modulate the molecule's steric and electronic properties, fine-tuning its interaction with biological targets.[1][2]
Quantitative Data: In Vitro Cytotoxicity
The efficacy of potential anticancer compounds is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.
| Compound Class | Cancer Cell Line | IC50 Range (µM) | Reference |
| Erlotinib Derivative (3d) | H1650TR (Drug-Resistant NSCLC) | 7.17 ± 0.73 | [13] |
| Erlotinib Derivative (3d) | HCC827GR (Drug-Resistant NSCLC) | 7.91 ± 0.61 | [13] |
| Erlotinib Derivative (3d) | KYSE450TR (Drug-Resistant Esophageal) | 2.38 ± 0.17 | [13] |
| Nitroquinolone Analog | Trypanosoma brucei | 0.3 - 0.5 | [19] |
| 7-alkoxy-4-aminoquinoline (10g) | Various Human Tumor Lines | < 1.0 | [17] |
Note: Data for directly analogous trifluoromethylated nitroquinolines are often proprietary or not widely published. The values above are for structurally related compounds that inform the potential of this class.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells and is widely used to measure cytotoxicity.[1]
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Detailed Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere by incubating overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a stock solution of the trifluoromethylated nitroquinoline compound in DMSO (e.g., 10 mM). Create a series of serial dilutions in complete growth medium to achieve the desired final test concentrations.
-
Cell Treatment: Remove the overnight medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO, concentration matched to the highest compound dose) and an untreated control (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: Plot the percentage of cell viability versus the logarithm of the compound concentration. Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value.
Part 2: Antimicrobial Activity
The quinoline core is fundamental to the quinolone and fluoroquinolone classes of antibiotics.[15][20] The addition of a trifluoromethyl group and a nitro group can further enhance the antimicrobial spectrum and potency, potentially overcoming existing resistance mechanisms.[21][22]
Postulated Mechanisms of Action
The antimicrobial action of these compounds likely targets essential bacterial processes, with contributions from all three structural components.
-
Inhibition of Bacterial Topoisomerases: This is the classic mechanism for fluoroquinolone antibiotics.[21][23] These drugs target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[15][23] By stabilizing the covalent complex between these enzymes and bacterial DNA, the compounds introduce double-strand breaks during replication, leading to rapid cell death.[21] The trifluoromethyl group can enhance the binding affinity to these enzymes.[24]
-
Bio-reduction and Cellular Damage: Similar to the anticancer mechanism, bacterial nitroreductases can activate the nitro group, particularly in anaerobic or microaerophilic bacteria.[7][8] The resulting radical species can cause widespread damage to bacterial DNA, proteins, and lipids.[10] This mechanism is central to the activity of nitro-containing antibiotics like nitrofurantoin.[7][25]
Caption: Inhibition of DNA gyrase and topoisomerase IV by trifluoromethylated nitroquinolines.
Quantitative Data: In Vitro Antimicrobial Activity
Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Trifluorinated Quinolone (CS-940) | Acinetobacter spp. | 0.03 (MIC90) | [26][27] |
| Trifluorinated Quinolone (CS-940) | S. (X.) maltophilia | 2 (MIC90) | [26][27] |
| Trifluorinated Quinolone (CS-940) | Staphylococcus aureus (Oxacillin-susceptible) | 2- to 8-fold more active than ciprofloxacin | [26][27] |
| Trifluoromethyl-substituted Pyrazole | MRSA | 3.12 | [28] |
| Trifluoromethyl-substituted Pyrazole | Enterococcus faecalis | 3.12 | [28] |
(MIC90: Concentration required to inhibit 90% of isolates)
Experimental Protocol: Broth Microdilution MIC Assay
This is a standardized method for determining the in vitro susceptibility of bacteria to antimicrobial agents.[21]
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Select several colonies to inoculate a tube of sterile saline or broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculation: Dilute the standardized bacterial suspension so that when 50 µL is added to each well of the microtiter plate, the final inoculum concentration will be approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control well (broth + inoculum, no drug) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
Part 3: Antiparasitic Activity
Quinoline-based drugs, most notably quinine, chloroquine, and mefloquine, have a long and storied history as cornerstones of antimalarial therapy.[29] Mefloquine, a bis(trifluoromethyl)quinoline, is a potent agent used for both the prevention and treatment of malaria caused by Plasmodium species.[18][30] The demonstrated efficacy of these compounds suggests that novel trifluoromethylated nitroquinolines could be a fruitful area for the discovery of new antiparasitic agents against malaria, trypanosomiasis, and leishmaniasis.[19][31]
Postulated Mechanisms of Action
The mechanisms of antiparasitic quinolines are multifaceted and can vary between different parasites.
-
Inhibition of Heme Polymerization (Malaria): In the acidic food vacuole of the Plasmodium parasite, quinolines are thought to interfere with the detoxification of heme, a byproduct of hemoglobin digestion. This leads to a buildup of toxic free heme, which damages parasite membranes and leads to cell lysis.
-
Ribosome Interaction: Mefloquine has been shown to target the 80S ribosome of Plasmodium falciparum, inhibiting protein synthesis.[29]
-
Redox Cycling (General): As with anticancer and antimicrobial activities, the nitro group can be reduced by parasitic enzymes (e.g., nitroreductases in Trypanosoma cruzi) to generate radical species that are toxic to the parasite.[19][32]
Structure-Activity Relationship (SAR) Insights
Studies on mefloquine and its derivatives have provided critical insights into the structural requirements for antiparasitic activity.
-
Trifluoromethyl Groups: The presence of the trifluoromethyl group at position 8 of the quinoline ring is essential for the activity of mefloquine against Echinococcus multilocularis.[33] The 2,8-bis(trifluoromethyl) substitution pattern is a hallmark of this class of antimalarials.[18]
-
Side Chain: The nature of the side chain at the 4-position is critical. For mefloquine, the (2-piperidyl)methanol group is key.[18] However, other studies show that replacing this with different amino-containing residues can maintain activity, suggesting flexibility for modification.[33]
-
Nitro Group: For other parasitic diseases like trypanosomiasis, the nitro group is a well-established pharmacophore.[19] The combination of a nitro group with the trifluoromethylated quinoline scaffold is a rational approach to developing broad-spectrum antiparasitic agents.
Synthesis, Challenges, and Future Directions
The synthesis of trifluoromethylated nitroquinolines can be achieved through established heterocyclic chemistry routes, such as the Gould-Jacobs or Skraup synthesis to form the quinoline core, followed by nitration.[22][34] The starting materials, such as a trifluoromethyl-substituted aniline, will dictate the final position of the -CF3 group.[34]
A primary challenge in the development of these compounds is managing the potential toxicity associated with the nitroaromatic moiety. While bio-reduction is key to their selective activity, it can also lead to off-target effects and potential mutagenicity.[7] Future research will focus on:
-
Optimizing Selectivity: Fine-tuning the structure to enhance activation by pathogen-specific enzymes over host enzymes.
-
Exploring Diverse Scaffolds: Modifying the position of the -CF3 and -NO2 groups and exploring different side chains to improve the therapeutic index.
-
Combination Therapies: Investigating the synergistic effects of these compounds with existing drugs to enhance efficacy and combat resistance.
Conclusion
Trifluoromethylated nitroquinolines represent a promising class of compounds at the intersection of several validated pharmacophoric strategies. The quinoline scaffold provides a robust framework for biological interaction, the trifluoromethyl group offers improved pharmacokinetic and binding properties, and the nitro group serves as a versatile, bio-reducible warhead. The convergence of these features endows this chemical class with significant, multi-faceted potential as anticancer, antimicrobial, and antiparasitic agents. The experimental frameworks and mechanistic insights provided in this guide serve as a foundation for researchers and drug development professionals to further explore and unlock the therapeutic value of these potent molecules.
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A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
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Sanchez, J. P., et al. (1992). New 8-(trifluoromethyl)-substituted quinolones. The benefits of the 8-fluoro group with reduced phototoxic risk. Journal of Medicinal Chemistry. Retrieved January 3, 2026, from [Link]
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Deng, X., et al. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Chemistry. Retrieved January 3, 2026, from [Link]
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Gootz, T. D. (1990). Structure--activity relationship of quinolones. PubMed. Retrieved January 3, 2026, from [Link]
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Biedenbach, D. J., et al. (1995). Antimicrobial activity of CS-940, a new trifluorinated quinolone. PubMed. Retrieved January 3, 2026, from [Link]
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The Strategic Intermediate: A Technical Guide to 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline for Advanced Pharmaceutical Synthesis
Introduction: The Quinoline Core in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its versatile nature allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. Within this important class of heterocycles, 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline emerges as a highly strategic intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of its synthesis, properties, reactivity, and applications, tailored for researchers and professionals in drug development.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 39487-89-3 | [1] |
| Molecular Formula | C₁₀H₄ClF₃N₂O₂ | [1] |
| Molecular Weight | 276.6 g/mol | [1] |
| Appearance | White to off-white crystalline powder (inferred) | N/A |
| Purity | Typically >98% for research applications | [1] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, typically between 7.5 and 9.0 ppm. The protons on the quinoline ring will exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) due to coupling with adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the chlorine will be significantly deshielded, as will the carbons of the quinoline ring system. The trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 276, along with a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of a chlorine atom.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Cl bond, the C-F bonds of the trifluoromethyl group, and the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively).
Synthesis of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline: A Plausible Pathway
Caption: Plausible synthetic pathway for 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 4-Hydroxy-8-(trifluoromethyl)quinoline
This step involves the construction of the quinoline ring system, a common method being the Gould-Jacobs reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-(trifluoromethyl)aniline with an equimolar amount of diethyl (ethoxymethylene)malonate.
-
Thermal Cyclization: Heat the mixture, initially at a moderate temperature (e.g., 100-120 °C) to facilitate the initial condensation and elimination of ethanol. Subsequently, increase the temperature to around 250 °C in a high-boiling point solvent like diphenyl ether to effect the cyclization.
-
Work-up and Isolation: After cooling, the reaction mixture is typically diluted with a non-polar solvent (e.g., hexane) to precipitate the product. The solid is collected by filtration, washed, and can be further purified by recrystallization.
Step 2: Synthesis of 4-Chloro-8-(trifluoromethyl)quinoline
The hydroxyl group at the 4-position is then converted to a chloro group, a crucial step for subsequent nucleophilic substitution reactions. A patent describes a method for this transformation.[3]
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, suspend 4-hydroxy-8-(trifluoromethyl)quinoline in phosphorus oxychloride (POCl₃).
-
Chlorination: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water. The product will precipitate and can be collected by filtration. The crude product is then washed with water and a dilute base (e.g., sodium bicarbonate solution) to neutralize any remaining acid. Further purification can be achieved by recrystallization or column chromatography.
Step 3: Synthesis of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline
The final step is the regioselective nitration of the quinoline ring.
-
Nitrating Mixture: In a flask cooled in an ice bath, prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid.
-
Nitration Reaction: Slowly add 4-chloro-8-(trifluoromethyl)quinoline to the cold nitrating mixture with vigorous stirring, ensuring the temperature remains low.
-
Reaction Monitoring and Quenching: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC. Once the reaction is complete, pour the mixture onto crushed ice to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water until the washings are neutral, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Chemical Reactivity: A Hub for Nucleophilic Aromatic Substitution
The reactivity of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline is dominated by nucleophilic aromatic substitution (SNAr) at the 4-position. The presence of the electron-withdrawing nitro group at the 3-position and the trifluoromethyl group at the 8-position significantly activates the quinoline ring towards nucleophilic attack, making the chloro group an excellent leaving group.
Caption: General reaction scheme for nucleophilic aromatic substitution.
This high reactivity allows for the introduction of a wide variety of functional groups at the 4-position, including amines, alcohols, and thiols. This versatility is what makes 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline a valuable building block in the synthesis of diverse and complex molecules.
Applications in Drug Discovery and Development
The primary application of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline is as a key intermediate in the synthesis of novel pharmaceutical compounds. The ability to easily introduce a variety of substituents at the 4-position allows for the creation of libraries of compounds for screening against various biological targets.
While specific, publicly disclosed examples of marketed drugs synthesized from this exact intermediate are scarce, its structural motifs are present in numerous biologically active molecules. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, making it a desirable feature in modern drug design.
Safety and Handling
As with any research chemical, proper safety precautions must be observed when handling 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline. Based on the safety data for the closely related 4-chloro-8-(trifluoromethyl)quinoline, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.
Conclusion
4-Chloro-3-nitro-8-(trifluoromethyl)quinoline is a valuable and highly reactive intermediate in the field of medicinal chemistry. Its synthesis, while requiring multiple steps, yields a versatile scaffold for the construction of novel and complex molecules. The strategic placement of the chloro, nitro, and trifluoromethyl groups provides a platform for a wide range of nucleophilic substitution reactions, making it an essential tool for drug discovery and development professionals. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of such well-designed chemical building blocks will only increase.
References
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PubChemLite. 4-chloro-3-nitro-8-(trifluoromethyl)quinoline (C10H4ClF3N2O2). Available at: [Link].
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An In-depth Technical Guide to the Safe Handling of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complexities of a Potent Moiety
4-Chloro-3-nitro-8-(trifluoromethyl)quinoline is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the convergence of a quinoline core, a trifluoromethyl group, a nitro substituent, and a reactive chloro leaving group, make it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials. The trifluoromethyl group can enhance metabolic stability and cell permeability of parent molecules, while the nitro and chloro groups offer versatile handles for further chemical modification.
However, the very characteristics that make this compound synthetically attractive also necessitate a rigorous and informed approach to its handling. The presence of a nitroaromatic system, coupled with a halogenated quinoline scaffold, introduces specific and significant health and safety considerations. Nitroaromatic compounds are a class of chemicals known for their potential toxicity and, in some cases, energetic properties.[1] Similarly, halogenated quinolines can exhibit their own distinct toxicological profiles.[2]
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the safety and handling precautions for 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline. Moving beyond a simple recitation of procedural steps, this document elucidates the scientific rationale behind each recommendation, fostering a culture of safety grounded in a deep understanding of the compound's chemical nature. By integrating principles of chemical reactivity, toxicology, and industrial hygiene, this guide aims to empower laboratory personnel to work with this potent intermediate safely and effectively.
Chapter 1: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline is the cornerstone of safe laboratory practice. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, this assessment synthesizes data from close structural analogs, including 4-Chloro-8-(trifluoromethyl)quinoline and 4-Chloro-3-nitroquinoline, alongside established knowledge of the constituent functional groups.[3][4]
GHS Hazard Classification (Anticipated)
Based on available data for structurally related compounds, 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline is anticipated to be classified under the Globally Harmonized System (GHS) as follows:
| Hazard Class | Category | Hazard Statement | Source (Analog) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [3][4] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | [3][4] |
Causality Insight: The anticipated irritant properties are a common feature of halogenated and nitrated aromatic systems, which can interact with biological macromolecules on the skin, in the eyes, and in the respiratory tract. The trifluoromethyl group can also contribute to the compound's lipophilicity, potentially facilitating its absorption.
Toxicological Profile: A Synthesis of Functional Group Effects
-
Nitroaromatic Toxicity: Nitroaromatic compounds are known for their potential to cause a range of adverse health effects. Overexposure can lead to health issues, including gastrointestinal infections, neurological disorders, and organ damage.[5] The nitro group can be metabolically reduced to form reactive intermediates that can lead to oxidative stress and cellular damage.
-
Halogenated Quinoline Toxicity: Studies on halogenated quinolines have indicated the potential for significant toxicity. For instance, some halogenated oxyquinolines have been shown to cause severe myocardial and liver injuries in animal studies.[2] While the toxicological profile is highly structure-dependent, this highlights the need for caution when handling quinoline derivatives bearing halogen substituents.
-
Reactivity and Thermal Stability: The presence of a nitro group on the aromatic ring can increase the reactivity of the chloro substituent towards nucleophilic aromatic substitution.[6] While this is a synthetically useful property, it also implies a potential for reaction with incompatible materials. Furthermore, nitroaromatic compounds can be thermally sensitive and may decompose exothermically, particularly in the presence of contaminants.[1] While there is no specific data to suggest that this compound is explosive, its thermal stability should be considered, especially when performing reactions at elevated temperatures.
Risk Assessment Workflow
A systematic risk assessment should be performed before commencing any work with 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline. This process should be documented and reviewed by the responsible laboratory supervisor.
Caption: A generalized workflow for conducting a risk assessment before handling 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline.
Chapter 2: Exposure Controls and Personal Protective Equipment (PPE)
Given the anticipated hazards, stringent control measures are necessary to minimize the risk of exposure. The hierarchy of controls should be applied, prioritizing engineering controls and administrative controls over reliance on PPE alone.
Engineering Controls
-
Chemical Fume Hood: All handling of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dusts or vapors.
-
Ventilation: The laboratory should be well-ventilated with a sufficient number of air changes per hour.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the immediate work area.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and should be based on a thorough risk assessment.
| PPE Category | Specification | Standard (Example) |
| Eye Protection | Tightly fitting chemical safety goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashes. | EN 166 (EU) or ANSI Z87.1 (US) |
| Hand Protection | Chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable. Double gloving is recommended. Gloves must be inspected before use and changed frequently, especially after direct contact. | EN 374 |
| Skin and Body Protection | A flame-resistant laboratory coat with full-length sleeves. Full-length pants and closed-toe shoes are mandatory. Ensure no skin is exposed. | N/A |
| Respiratory Protection | Respiratory protection is generally not required when working in a properly functioning chemical fume hood. In the event of a large spill or failure of engineering controls, a full-face respirator with appropriate cartridges (e.g., for organic vapors and particulates) should be used by trained personnel. | NIOSH (US) or EN 14387 (EU) |
Chapter 3: Safe Handling and Storage Protocols
Adherence to strict protocols during handling and storage is essential to prevent accidental exposure and maintain the integrity of the compound.
General Handling Procedures
-
Avoid Formation of Dust and Aerosols: Handle the solid compound carefully to avoid generating dust.[3]
-
Use of Non-Sparking Tools: When handling the solid, consider the use of non-sparking tools to minimize ignition sources.[3]
-
Grounding of Equipment: For larger-scale operations, ensure that equipment is properly grounded to prevent static discharge.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Step-by-Step Protocol for Weighing and Transferring
-
Preparation: Don all required PPE. Ensure the chemical fume hood is operational.
-
Staging: Place all necessary equipment (weighing paper, spatula, container, etc.) inside the fume hood.
-
Dispensing: Carefully open the container of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline. Use a clean spatula to transfer the desired amount to a tared weighing vessel.
-
Cleaning: After dispensing, securely close the primary container. Decontaminate the spatula and any other surfaces that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or acetone) and absorbent wipes. Dispose of contaminated wipes as hazardous waste.
-
Transport: If the weighed compound needs to be transported to another location in the lab, ensure it is in a sealed and clearly labeled secondary container.
Storage Conditions
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases. The reactivity of the chloro group with nucleophiles suggests that it should be stored away from amines, thiols, and other nucleophilic reagents.
-
Security: Store in a locked cabinet or a designated secure area to restrict access to authorized personnel.[3]
Chapter 4: Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety. All personnel working with 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline must be familiar with these procedures.
In Case of Personal Exposure
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[3] |
Accidental Release Measures
In the event of a spill, the following procedure should be followed by trained personnel.
Caption: A stepwise procedure for responding to a spill of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline.
Fire Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
-
Specific Hazards: During a fire, irritating and toxic gases may be generated through thermal decomposition, including nitrogen oxides (NOx), carbon oxides (CO, CO2), hydrogen chloride (HCl), and hydrogen fluoride (HF).[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Chapter 5: Disposal Considerations
Proper disposal of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This compound should be disposed of as hazardous chemical waste.
-
Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge to sewer systems.[3]
-
Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. The packaging can then be disposed of in accordance with local regulations.[3]
-
Regulatory Compliance: All waste disposal activities must be conducted in accordance with applicable federal, state, and local regulations.
Conclusion: A Commitment to Safety
4-Chloro-3-nitro-8-(trifluoromethyl)quinoline is a compound of significant interest and utility in the scientific community. Its safe and effective use is contingent upon a comprehensive understanding of its potential hazards and a steadfast commitment to rigorous safety protocols. This guide has provided a framework for working with this compound, grounded in scientific principles and best practices. By integrating this knowledge into all laboratory operations, researchers can mitigate risks and foster a robust culture of safety, enabling the continued exploration of this and other potent chemical entities.
References
-
Pharmaffiliates. (n.d.). The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Application. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 19). 4-Chloro-2-(trifluoromethyl)quinoline - SAFETY DATA SHEET. Retrieved from [Link]
-
Obel, A. L. (1974). Toxicity of halogenated oxyquinolines in dogs. A clinical study. V. Pathological findings. Acta Pathologica et Microbiologica Scandinavica, Section A: Pathology, 82(6), 833-845. Retrieved from [Link]
-
El-Gohary, N. S., & Shaaban, M. (2022). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Journal of Molecular Structure, 1264, 133299. Retrieved from [Link]
-
Grote, M., et al. (2006). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Environmental Toxicology and Chemistry, 25(6), 1496-1502. Retrieved from [Link]
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Ju, K. S., & Parales, R. E. (2010). Major mechanisms of toxicity of nitroaromatic compounds. Applied and Environmental Microbiology, 76(13), 4122-4128. Retrieved from [Link]
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Skov, K. A., et al. (1994). Radiosensitizing and toxic properties of quinoline and nitroquinoline complexes of platinum [PtCl2(NH3)quinoline]. Anticancer Drug Design, 9(2), 103-117. Retrieved from [Link]
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Bingul, M., et al. (2018). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? International Journal of Pharmaceutical and Clinical Research, 10(1), 1-4. Retrieved from [Link]
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Minnesota Department of Health. (2023, November). Quinoline Toxicological Summary. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-3-nitroquinoline. Retrieved from [Link]
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Vickers, A. E., Sloop, T. C., & Lucier, G. W. (1985). Mechanism of action of toxic halogenated aromatics. Environmental Health Perspectives, 59, 121-128. Retrieved from [Link]
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Reddit. (2014, January 15). Why are halogenated chemicals so dangerous to living organisms? Retrieved from [Link]
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Predicted ¹⁹F NMR Chemical Shifts for 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline: A Theoretical and Practical Guide
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an indispensable tool in modern drug discovery and development, offering high sensitivity and a wide chemical shift dispersion that is exquisitely sensitive to the local electronic environment.[1][2] This guide provides a detailed theoretical and practical framework for understanding and predicting the ¹⁹F NMR chemical shift of the trifluoromethyl (CF₃) group in 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline. We delve into the fundamental principles governing ¹⁹F chemical shifts, analyze the specific intramolecular electronic effects exerted by the chloro and nitro substituents, and present a robust, step-by-step protocol for the empirical validation of these predictions. This document is intended for researchers, medicinal chemists, and analytical scientists seeking to leverage ¹⁹F NMR for structural elucidation and molecular characterization.
The Foundational Principles of ¹⁹F NMR Spectroscopy
The 19F nucleus is nearly an ideal probe for NMR spectroscopy. It possesses a nuclear spin of 1/2, is 100% naturally abundant, and has a high gyromagnetic ratio, affording it a sensitivity that is 83% that of the proton (¹H) nucleus.[1][3] A key feature of ¹⁹F NMR is its exceptionally broad range of chemical shifts, typically spanning over 800 ppm.[1] This large dispersion minimizes signal overlap and makes the ¹⁹F chemical shift a highly sensitive reporter on subtle changes in the molecular environment.[4]
The observed chemical shift (δ) is primarily determined by the local magnetic field experienced by the nucleus, which is modulated by the surrounding electron density. This relationship is influenced by several key factors:
-
Electronic Effects: The electron density around a fluorine nucleus is paramount in determining its shielding. Electron-withdrawing groups (EWGs) decrease the electron density (deshielding), causing the resonance to shift downfield (to higher ppm values). Conversely, electron-donating groups (EDGs) increase electron density (shielding), resulting in an upfield shift (to lower ppm values).[3][5]
-
Resonance and Inductive Effects: For fluorine atoms connected to π-systems, such as aromatic rings, both inductive and resonance effects are critical. These effects can significantly alter the electron density and, therefore, the chemical shift.[3][5]
-
Solvent Effects: Intermolecular interactions between the analyte and the solvent, such as hydrogen bonding or dipole-dipole interactions, can perturb the electronic environment of the fluorine nucleus, often causing chemical shift changes of several ppm.[5][6][7] The choice of solvent is therefore a critical experimental parameter.
-
Through-Space Interactions: Non-covalent interactions, such as those between a C-F bond and a nearby proton or carbonyl group, can also influence the ¹⁹F chemical shift, providing valuable information on molecular conformation.[8]
Predicting the ¹⁹F Chemical Shift of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline
To predict the chemical shift of the CF₃ group in the target molecule, we must analyze the electronic contributions of the substituents on the quinoline scaffold.
Molecular Structure: 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline
-
Core System: A quinoline ring system.
-
¹⁹F NMR Probe: A trifluoromethyl (CF₃) group at the C8 position.
-
Substituents:
-
A chloro (–Cl) group at the C4 position.
-
A nitro (–NO₂) group at the C3 position.
-
Analysis of Substituent Effects:
The chemical shift of a trifluoromethyl group attached to an aromatic ring (Ar-CF₃) typically falls within the range of -50 to -70 ppm relative to the standard reference, CFCl₃.[1] The precise position within this range is dictated by the electronic nature of the other substituents on the aromatic system.
In our target molecule, both the chloro and nitro groups are potent electron-withdrawing groups.
-
Nitro Group (–NO₂): The nitro group is one of the strongest electron-withdrawing groups, operating through both a powerful negative inductive effect (-I) and a strong negative resonance effect (-R).
-
Chloro Group (–Cl): The chloro group is also electron-withdrawing, primarily through its inductive effect (-I), though it has a weak positive resonance effect (+R).
These substituents collectively reduce the electron density across the entire quinoline ring system. This overall electron withdrawal deshields the nuclei within the molecule, including the fluorine atoms of the C8-CF₃ group. This deshielding effect will cause the ¹⁹F NMR signal to shift downfield from a baseline value for an unsubstituted 8-(trifluoromethyl)quinoline. Therefore, a chemical shift in the less negative (closer to 0 ppm) portion of the typical Ar-CF₃ range is expected.
Data Presentation: Predicted Chemical Shift
| Parameter | Predicted Value/Range | Rationale |
| Functional Group | Aromatic Trifluoromethyl (Ar-CF₃) | The CF₃ group is attached directly to the quinoline aromatic system. |
| Baseline Shift Range | -60 to -65 ppm | Typical range for a CF₃ group on a simple, non-activated aromatic ring. |
| Predicted Shift | -58 to -62 ppm | The strong electron-withdrawing nature of the C3-nitro and C4-chloro groups deshields the fluorine nuclei, causing a downfield shift (less negative ppm value) from the baseline. |
This prediction provides a targeted range for experimental verification. For higher accuracy, computational methods are employed.
The Role of Computational Chemistry in Prediction
For a more precise prediction, quantum chemical methods, particularly Density Functional Theory (DFT), are the industry standard.[9] The recommended approach involves calculating the isotropic magnetic shielding tensor for the target molecule.
Methodology Overview:
-
Structure Optimization: The 3D geometry of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline is first optimized at a suitable level of theory (e.g., B3LYP/6-31+G(d,p)).[9]
-
NMR Calculation: Using the optimized geometry, a subsequent NMR calculation is performed using the Gauge-Including Atomic Orbital (GIAO) method. Functionals designed to handle dispersion, such as ωB97XD, often provide superior accuracy for fluorinated compounds.[10]
-
Chemical Shift Calculation: The absolute shielding value (σ) is converted to a chemical shift (δ) by referencing it against the calculated shielding of a standard, typically CFCl₃, using the formula: δ_sample = σ_ref - σ_sample.
-
Scaling Factors: To correct for systematic errors in the computational method, linear scaling factors derived from correlating computed and experimental data for a training set of similar molecules can be applied to achieve a maximum deviation of less than 7 ppm.[9]
This computational approach provides a powerful predictive tool that can aid in spectral assignment and structural confirmation before a compound is even synthesized.[11]
Visualization of Key Concepts
Electronic Influence on the CF₃ Group
The following diagram illustrates how the electron-withdrawing substituents on the quinoline ring pull electron density away from the trifluoromethyl group, leading to a downfield chemical shift.
Caption: Standard operating procedure for ¹⁹F NMR analysis.
Experimental Protocol for Validation
To empirically verify the predicted chemical shift, the following self-validating protocol should be employed.
Objective: To acquire a high-resolution, proton-decoupled ¹⁹F NMR spectrum of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline.
Materials:
-
4-Chloro-3-nitro-8-(trifluoromethyl)quinoline (≥98% purity) * Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
Internal Standard: Trifluorotoluene (α,α,α-Trifluorotoluene) at a known concentration (e.g., 5 mM). The signal for trifluorotoluene is a sharp singlet at approximately -63.7 ppm.
-
5 mm NMR tubes (high precision)
Methodology:
-
Sample Preparation: a. Weigh approximately 10-15 mg of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline directly into a clean, dry vial. b. Dissolve the sample in 0.6 mL of CDCl₃. Ensure complete dissolution. c. Add a precise volume of a stock solution of trifluorotoluene to achieve the desired final concentration for the internal standard. d. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup (Example: 500 MHz Spectrometer): a. Tune and match the NMR probe for the ¹⁹F frequency (e.g., ~470.5 MHz on a 500 MHz ¹H instrument). b. Lock the spectrometer on the deuterium signal from the CDCl₃ solvent. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.
-
Acquisition Parameters:
-
Experiment: zgpg30 (or equivalent 30-degree pulse-acquire sequence) with proton decoupling (¹H-decoupled).
-
Spectral Width (SW): 200 ppm (centered around -120 ppm to cover a wide range from 0 to -240 ppm).
-
Transmitter Frequency Offset (O1P): Set to the center of the spectral window (e.g., -120 ppm).
-
Acquisition Time (AQ): ≥ 1.5 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 5 seconds. A longer delay ensures complete relaxation for accurate integration if needed, though not critical for chemical shift determination alone.
-
Number of Scans (NS): 16 to 64 scans, depending on sample concentration.
-
Temperature: 298 K (25 °C).
-
-
Data Processing: a. Apply an exponential window function with a line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio. b. Perform a Fourier Transform (FT) on the Free Induction Decay (FID). c. Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. d. Apply a polynomial baseline correction to the entire spectrum.
-
Data Analysis & Referencing: a. Calibrate the chemical shift axis by setting the signal for the internal standard (trifluorotoluene) to its known value (-63.72 ppm). b. Identify the singlet corresponding to the CF₃ group of the target molecule. c. Record its chemical shift to two decimal places. d. Compare the experimentally observed chemical shift to the predicted value. The result should fall within or very close to the predicted -58 to -62 ppm range.
Conclusion
The prediction of ¹⁹F NMR chemical shifts is a powerful capability in modern chemical research, blending theoretical principles with computational rigor. For 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, the strong electron-withdrawing environment created by the nitro and chloro substituents is predicted to shift the CF₃ signal downfield to the -58 to -62 ppm range. This prediction serves as a robust hypothesis that can be efficiently tested and validated using the detailed experimental protocol provided. By integrating predictive analysis with empirical verification, researchers can accelerate structural elucidation, confirm molecular identity, and gain deeper insights into the electronic architecture of novel chemical entities.
References
-
Wodyk, M. T., et al. (2016). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]
-
Jeschke, G. (2021). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Physical Chemistry Chemical Physics. [Link]
-
Angewandte Chemie International Edition. (2019). Small, but powerful and attractive: 19F in biomolecular NMR. National Institutes of Health. [Link]
-
Journal of Solution Chemistry. (1979). 19F Studies of Solvent and Counterion Effects on Chemical Shift. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Cui, J. Y., et al. (2020). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. National Institutes of Health. [Link]
-
Dietschreit, J. C. B., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition. [Link]
-
Chemical Society Reviews. (2021). 19F NMR as a tool in chemical biology. National Institutes of Health. [Link]
-
Cui, J. Y., et al. (2020). Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. RSC Publishing. [Link]
-
ChemRxiv. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. [Link]
-
ResearchGate. (2021). Computational protocol for predicting 19 F NMR chemical shifts for PFAS and connection to PFAS structure. [Link]
-
National Institutes of Health. (2018). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. [Link]
-
Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]
-
ACS Publications. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. [Link]
-
ResearchGate. (2008). The 19F NMR shifts are not a measure for the nakedness of the fluoride anion. [Link]
-
Frontiers. (2023). A beginner's guide to 19F NMR and its role in drug screening. [Link]
-
Canadian Journal of Chemistry. (1981). Substituent effects in fluoromethylnaphthalenes by 19F nuclear magnetic resonance. [Link]
-
National Institutes of Health. (2013). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. [Link]
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The Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. [Link]
-
Open Access LMU. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. [Link]
-
ResearchGate. (2004). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. [Link]
-
PubChem. 4-chloro-3-nitro-8-(trifluoromethyl)quinoline. [Link]
-
PubChem. 4-chloro-3-nitro-8-(2,2,2-trifluoroethoxy)quinoline. [Link]
-
ResearchGate. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. [Link]
-
Purdue University Graduate School. (2022). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. [Link]
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Methodological & Application
Protocol & Application Guide: Nucleophilic Aromatic Substitution on 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
The 4-amino-3-nitro-8-(trifluoromethyl)quinoline scaffold is a key structural motif in the development of novel therapeutics, including potential anti-malarial and anti-cancer agents. The most direct and versatile method for the synthesis of derivatives based on this scaffold is the nucleophilic aromatic substitution (SNAr) of 4-chloro-3-nitro-8-(trifluoromethyl)quinoline. This application note provides a comprehensive guide, detailing the underlying chemical principles, a robust experimental protocol, and field-proven insights for researchers in medicinal chemistry and drug development. We will explore the mechanistic basis for the high reactivity of this substrate and offer a step-by-step procedure for its successful functionalization.
Mechanistic Rationale: Engineering a Highly Activated Substrate
Nucleophilic aromatic substitution is a powerful tool for C-N, C-O, and C-S bond formation on aromatic rings. Unlike typical SN2 reactions, the SNAr mechanism proceeds via a two-step addition-elimination pathway. The success of this reaction is highly dependent on the electronic properties of the aromatic substrate. The target molecule, 4-chloro-3-nitro-8-(trifluoromethyl)quinoline, is exceptionally well-suited for this transformation due to the strategic placement of multiple electron-withdrawing groups (EWGs).
Key Activating Features:
-
Quinoline Nitrogen: The endocyclic nitrogen atom acts as a powerful EWG through induction and resonance, reducing electron density across the entire ring system and making the C4 position highly electrophilic.
-
Nitro Group (-NO₂): Positioned ortho to the C4 chlorine, the nitro group is the primary activating feature. It strongly stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance delocalization. This stabilization of the intermediate is crucial for lowering the activation energy of the reaction.
-
Trifluoromethyl Group (-CF₃): Located on the benzo-ring, the -CF₃ group exerts a potent inductive electron-withdrawing effect, further increasing the electrophilicity of the quinoline core and facilitating the initial nucleophilic attack.
The concerted action of these groups makes the C4 carbon exceptionally electron-deficient and primes the molecule for efficient substitution by a wide range of nucleophiles under relatively mild conditions.
Diagram 1: Simplified SNAr Mechanism. The reaction proceeds via a stabilized anionic intermediate.
Experimental Protocol: General Procedure for Amination
This protocol provides a generalized method for the reaction of 4-chloro-3-nitro-8-(trifluoromethyl)quinoline with primary or secondary amines. The specific conditions may require optimization depending on the nucleophilicity of the chosen amine.
Materials and Reagents
-
Substrate: 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline
-
Nucleophile: Amine of choice (e.g., morpholine, aniline, benzylamine) (1.1 - 1.5 equivalents)
-
Base (optional but recommended): Anhydrous K₂CO₃ or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Solvent: Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Reaction Vessel: Round-bottom flask or microwave reaction vial
-
Atmosphere: Inert gas (Nitrogen or Argon)
Reaction Setup and Execution
The following workflow outlines the key stages of the experimental process.
Diagram 2: General Experimental Workflow.
Step-by-Step Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloro-3-nitro-8-(trifluoromethyl)quinoline (1.0 eq).
-
Reagent Addition: Add the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate), followed by the amine nucleophile (1.1 eq) and the base (e.g., K₂CO₃, 2.0 eq). The base is used to scavenge the HCl formed during the reaction, which can otherwise protonate the amine nucleophile, rendering it inactive.
-
Reaction Conditions: Stir the mixture at room temperature or heat to a specified temperature (e.g., 60-100°C). For less reactive nucleophiles, microwave irradiation (e.g., 140-180°C for 20-30 minutes) can significantly accelerate the reaction.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove the high-boiling point solvent (e.g., DMF).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification
Purification of quinoline derivatives can be challenging due to the basicity of the nitrogen atom.
-
Column Chromatography: This is the most common purification method.
-
Stationary Phase: Silica gel.
-
Expert Insight: The basic nitrogen of the quinoline product can interact with acidic silanol groups on the silica surface, leading to peak tailing or streaking. To mitigate this, it is highly recommended to add a small amount of a basic modifier, such as 0.5-2% triethylamine (NEt₃), to the eluent system (e.g., Hexane/Ethyl Acetate).
-
Alternatively, neutral or basic alumina can be used as the stationary phase.
-
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes) can be an effective purification method.
Data Presentation: Reaction Condition Guidelines
The optimal reaction conditions will vary based on the nucleophile's reactivity. The following table provides general guidelines for different classes of nucleophiles.
| Nucleophile Class | Example Nucleophile | Typical Solvent | Base | Temperature (°C) | Expected Reaction Time |
| Aliphatic Amines | Morpholine, Piperidine | DMF, NMP | K₂CO₃, DIPEA | 25 - 80 | 1 - 6 hours |
| Aryl Amines | Aniline, 4-Methoxyaniline | DMSO, NMP | K₂CO₃, NaH | 80 - 140 | 12 - 24 hours |
| Alkoxides | Sodium Methoxide | THF, Methanol | None (reagent is a base) | 0 - 50 | 1 - 4 hours |
| Thiols | Thiophenol | DMF | K₂CO₃, Cs₂CO₃ | 25 - 60 | 2 - 8 hours |
Troubleshooting Common Issues
-
Issue: Low or No Conversion.
-
Cause: Insufficiently reactive nucleophile or reaction temperature is too low.
-
Solution: Increase the reaction temperature or switch to microwave-assisted heating. Ensure the nucleophile is not being deactivated by protonation; add a non-nucleophilic base. Verify reagent quality.
-
-
Issue: Multiple Products Observed.
-
Cause: Potential for side reactions or degradation of starting material or product at high temperatures.
-
Solution: Lower the reaction temperature and increase the reaction time. Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions.
-
-
Issue: Difficulty in Purification (Streaking on TLC/Column).
-
Cause: Interaction of the basic quinoline product with acidic silica gel.
-
Solution: Add 0.5-2% triethylamine or pyridine to the eluent. Alternatively, use a different stationary phase like neutral or basic alumina.
-
Conclusion
The nucleophilic aromatic substitution on 4-chloro-3-nitro-8-(trifluoromethyl)quinoline is a highly efficient and versatile reaction for the synthesis of diverse libraries of functionalized quinolines. The substrate's reactivity is enhanced by a powerful combination of electron-withdrawing groups, allowing for substitution under accessible laboratory conditions. By understanding the mechanistic principles and employing the robust protocols and troubleshooting tips outlined in this guide, researchers can effectively leverage this key intermediate in the pursuit of novel chemical entities for drug discovery and development.
References
- Method for purifying quinolinecarboxylic acid derivative.
- **Describe the role of an electron withdrawing group in facilit
Application Notes & Protocols: 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline as a Versatile Building Block for Combinatorial Libraries
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, a highly functionalized heterocyclic building block poised for significant applications in medicinal chemistry and combinatorial library synthesis. We delve into the unique reactivity of this molecule, conferred by the strategic placement of its activating and modulating substituents. Detailed, field-proven protocols for its application in nucleophilic aromatic substitution (SNAr) reactions are provided, alongside considerations for other potential cross-coupling transformations. The aim of this document is to equip researchers with the foundational knowledge and practical methodologies required to effectively leverage this powerful scaffold in drug discovery and development programs.
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design to enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2]
4-Chloro-3-nitro-8-(trifluoromethyl)quinoline combines these advantageous features into a single, highly reactive building block. The presence of a chlorine atom at the 4-position, activated by the potent electron-withdrawing nitro group at the adjacent 3-position and the inherent electron deficiency of the quinoline ring, makes this molecule an exceptional substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile allows for the straightforward introduction of diverse chemical functionalities at the C4-position, making it an ideal starting material for the generation of combinatorial libraries aimed at accelerated lead discovery.[3]
Physicochemical Properties & Safety
Before proceeding with any experimental work, it is crucial to understand the physicochemical properties and adhere to strict safety protocols.
| Property | Value |
| Molecular Formula | C₁₀H₄ClF₃N₂O₂ |
| Molecular Weight | 276.6 g/mol [4] |
| Appearance | Expected to be a crystalline solid |
| Purity | Typically >98% |
Safety & Handling:
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related compounds such as 4-chloro-3-nitroquinoline and other chlorinated/nitrated aromatics suggest the following precautions:
-
Hazard Statements: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist.
Chemical Reactivity and Mechanistic Rationale
The primary mode of reactivity for 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline is the Nucleophilic Aromatic Substitution (SNAr) pathway. The convergence of three electron-withdrawing features makes the C4-position exceptionally electrophilic:
-
Pyridine Nitrogen: The nitrogen atom in the quinoline ring acts as an electron sink, withdrawing electron density from the entire ring system, particularly the C2 and C4 positions.
-
Nitro Group: The nitro group at C3 is a powerful electron-withdrawing group. Its proximity ortho to the C4-chloro substituent provides direct resonance stabilization to the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction. This stabilization significantly lowers the activation energy of the reaction.[6]
-
Trifluoromethyl Group: The -CF3 group at C8 further withdraws electron density from the benzo portion of the ring system through a strong inductive effect.
The general mechanism for the SNAr reaction is a two-step addition-elimination process, which is foundational to this building block's utility.[6]
Caption: Generalized SNAr mechanism at the C4 position.
This high degree of activation implies that reactions can often be conducted under mild conditions with a wide variety of nucleophiles, including primary and secondary amines, phenols, thiols, and potentially carbanions.
Experimental Protocols
The following protocols are adapted from established procedures for SNAr reactions on highly activated 4-chloroquinolines.[7][8] Researchers should perform initial small-scale test reactions to optimize conditions for their specific nucleophile.
Protocol 1: Synthesis of 4-Amino-3-nitro-8-(trifluoromethyl)quinoline Derivatives
This protocol details the reaction with a generic primary or secondary amine, a cornerstone transformation for building combinatorial libraries.
Materials:
-
4-Chloro-3-nitro-8-(trifluoromethyl)quinoline (1.0 eq)
-
Primary or secondary amine (1.2 - 2.0 eq)
-
Solvent: Ethanol, Isopropanol, or N,N-Dimethylformamide (DMF)
-
Base (optional, for amine HCl salts): Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline (1.0 eq).
-
Solvent Addition: Add the chosen solvent (e.g., Ethanol) to create a concentration of approximately 0.1-0.2 M.
-
Nucleophile Addition: Add the amine nucleophile (1.2 eq). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like DIPEA (2.0 eq) to liberate the free amine.
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux (typically 60-80 °C). The high activation of the substrate may allow for lower temperatures and shorter reaction times compared to less activated systems.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, this is likely the product. It can be collected by filtration, washed with cold solvent, and dried.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an organic solvent like Ethyl Acetate or Dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent (e.g., Ethanol) or by flash column chromatography on silica gel.
Protocol 2: Synthesis of 4-Aryloxy-3-nitro-8-(trifluoromethyl)quinoline Derivatives
This protocol outlines the reaction with phenolic nucleophiles.
Materials:
-
4-Chloro-3-nitro-8-(trifluoromethyl)quinoline (1.0 eq)
-
Phenol or substituted phenol (1.2 eq)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Reaction vessel, magnetic stirrer, and heating source
Procedure:
-
Reaction Setup: In a reaction vessel, combine the phenol (1.2 eq) and the base (e.g., K₂CO₃, 1.5 eq) in DMF.
-
Formation of Phenoxide: Stir the mixture at room temperature for 15-30 minutes to form the potassium phenoxide in situ.
-
Substrate Addition: Add the 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline (1.0 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-100 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-12 hours).
-
Work-up:
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with Ethyl Acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Application in Combinatorial Library Synthesis
The true power of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline lies in its application for parallel synthesis to rapidly generate libraries of diverse analogues. The robust and high-yielding nature of the SNAr reaction is ideal for this purpose.
Caption: Combinatorial library synthesis workflow.
By reacting the core building block with arrays of different amines, phenols, or thiols in a multi-well plate format, a large and diverse library of compounds can be generated efficiently. This allows for extensive Structure-Activity Relationship (SAR) studies, where the impact of different R-groups on biological activity can be systematically evaluated.
Alternative Synthetic Transformations
While SNAr is the most direct and efficient reaction, the chloro-substituent also allows for palladium-catalyzed cross-coupling reactions, which can be considered for generating C-C bonds.
| Reaction | Coupling Partner | Catalyst System (Typical) | Considerations |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids or Esters | Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a base (e.g., Na₂CO₃, K₃PO₄) | Requires anhydrous conditions and inert atmosphere. May require higher temperatures and longer reaction times compared to SNAr.[9] |
| Buchwald-Hartwig Amination | Amines | Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos, RuPhos) and a strong base (e.g., NaOt-Bu) | Useful for less nucleophilic amines that may not react well under SNAr conditions. Requires careful control of reaction conditions to avoid side reactions.[10] |
These methods offer alternative routes to novel scaffolds but are generally more complex and costly to run than the SNAr protocols. They should be considered when SNAr reactions are not viable or when C-C bond formation is the desired outcome.
Conclusion
4-Chloro-3-nitro-8-(trifluoromethyl)quinoline is a potent and versatile building block for synthetic and medicinal chemists. Its highly activated C4-position allows for facile and efficient diversification through nucleophilic aromatic substitution, making it an exemplary scaffold for the construction of combinatorial libraries. The protocols and insights provided in this guide serve as a robust starting point for researchers to unlock the full potential of this molecule in their quest for novel therapeutic agents.
References
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Musiol, R. (2017). Quinoline derivatives as promising anticancer agents. Current Medicinal Chemistry, 24(1), 1-2.
- Patel, K., & Rana, A. (2021). A comprehensive review on the synthesis and therapeutic applications of quinoline derivatives. European Journal of Medicinal Chemistry, 223, 113640.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
- Kumar, A., Srivastava, K., Kumar, S., & Puri, S. K. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research, 20(7), 961-968.
- Mphahlele, M. J., & Malindisa, S. (2014). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. Molecules, 19(6), 7546-7565.
- Google Patents.
- Lam, K. S., Salmon, S. E., Hersh, E. M., Hruby, V. J., Kazmierski, W. M., & Knapp, R. J. (1991). A new type of synthetic peptide library for identifying ligand-binding activity.
- O'Neill, P. M., Ward, S. A., & Bray, P. G. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current topics in medicinal chemistry, 6(5), 479-507.
-
PubChem. 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline. [Link]
-
PubChem. 4-Chloro-3-nitroquinoline. [Link]
-
ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]
- Romero, A. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1378654.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Zhang, H., & Chan, K. S. (1996). Palladium-catalyzed cross-coupling of aryl triflates with arylboronic acids. Tetrahedron Letters, 37(7), 1043-1044.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
PubChem. 4-Chloro-3-nitroquinoline - Hazards Identification. [Link]
-
ResearchGate. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]
-
Roma, G., Di Braccio, M., Grossi, G., Mattioli, F., & Ghia, M. (2000). 1,8-Naphthyridines IV. 9-Substituted N,N-dimethyl-5-(4-substituted phenyl)-4,5-dihydro-1H-pyrazolo[4,3-c][4][8]naphthyridine-3-carboxamides, a new class of peripheral benzodiazepine receptor ligands. European journal of medicinal chemistry, 35(11), 1021-1035.
-
Open Access Journals. Combinatorial Chemistry: Innovations and Applications. [Link]
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synthesis of 4-amino-3-nitro-8-(trifluoromethyl)quinoline from the corresponding chloro derivative
Application Note: A Protocol for the Synthesis of 4-amino-3-nitro-8-(trifluoromethyl)quinoline
Abstract This document provides a detailed protocol for the synthesis of 4-amino-3-nitro-8-(trifluoromethyl)quinoline, a valuable heterocyclic compound often utilized as a building block in medicinal chemistry and materials science.[1] The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction, displacing the chloro group of the precursor, 4-chloro-3-nitro-8-(trifluoromethyl)quinoline, with an amino group. This guide offers a comprehensive, step-by-step methodology, an exploration of the underlying reaction mechanism, safety protocols, and characterization guidelines intended for researchers in organic synthesis and drug development.
Introduction and Scientific Background
Quinoline derivatives are a cornerstone of heterocyclic chemistry, with applications ranging from antimalarial agents to fluorescent probes.[1][2] The introduction of specific functional groups onto the quinoline scaffold is a key strategy for modulating the biological activity and material properties of these compounds. The target molecule, 4-amino-3-nitro-8-(trifluoromethyl)quinoline, incorporates three critical functionalities: an amino group, a nitro group, and a trifluoromethyl group. The trifluoromethyl moiety, in particular, is known to enhance metabolic stability and binding affinity in pharmaceutical candidates.[1]
The synthetic route described herein employs a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is highly effective for substituting leaving groups on electron-deficient aromatic rings.[3] The quinoline system, particularly at the 4-position, is inherently activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction.[3][4] This protocol utilizes aqueous ammonia as the nucleophile to efficiently and economically install the C4-amino group.
Reaction Scheme and Mechanism
The conversion of 4-chloro-3-nitro-8-(trifluoromethyl)quinoline to the desired amino derivative proceeds as follows:
Figure 1. Overall reaction for the amination of 4-chloro-3-nitro-8-(trifluoromethyl)quinoline.
The reaction proceeds via a two-step addition-elimination mechanism, which is characteristic of SNAr reactions.[3]
Diagram 1. Mechanism of the Nucleophilic Aromatic Substitution (SNAr).
Causality of the Mechanism:
-
Nucleophilic Attack: The ammonia molecule, acting as a nucleophile, attacks the electron-deficient carbon atom at the C4 position of the quinoline ring. This step is typically the slowest (rate-determining) and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and onto the oxygen atoms of the nitro group, which is crucial for its stabilization.
-
Leaving Group Expulsion: The aromaticity of the ring is restored through the rapid expulsion of the chloride ion, which is a good leaving group. A final proton transfer results in the formation of the neutral 4-amino product.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline[5][6] | 25-mL Heavy-walled pressure tube with screw cap |
| Ammonium Hydroxide (28-30% solution in water) | Magnetic stir plate with heating capabilities |
| 1,4-Dioxane (or Ethanol) | Teflon-coated magnetic stir bar |
| Dichloromethane (DCM) | Round-bottom flask (100 mL) |
| Deionized Water | Separatory funnel (100 mL) |
| Brine (saturated aq. NaCl) | Rotary evaporator |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Glass funnel and filter paper |
| Silica Gel (for column chromatography) | Chromatography column |
| Ethyl Acetate (EtOAc) | Thin-Layer Chromatography (TLC) plates (silica) |
| Hexanes | UV lamp for TLC visualization |
Quantitative Data Summary
| Reagent | MW ( g/mol ) | Amount (mg) | Amount (mmol) | Molar Eq. | Role |
| 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline | 276.60[5] | 553 | 2.0 | 1.0 | Starting Material |
| Ammonium Hydroxide (28%) | 35.05 | ~5.7 mL | ~80 | ~40 | Nucleophile/Base |
| 1,4-Dioxane | 88.11 | 10 mL | - | - | Solvent |
Step-by-Step Procedure
Diagram 2. Experimental workflow for the synthesis.
-
Reaction Setup: To a 25-mL heavy-walled pressure tube containing a magnetic stir bar, add 4-chloro-3-nitro-8-(trifluoromethyl)quinoline (553 mg, 2.0 mmol). Add 10 mL of 1,4-dioxane to dissolve the starting material.
-
Addition of Nucleophile: To the stirred solution, add aqueous ammonium hydroxide (28-30%, ~5.7 mL, ~80 mmol, 40 eq.).
-
Experimental Rationale: A large excess of ammonia is used to ensure the reaction goes to completion and to maintain a basic environment, which neutralizes the HCl formed as a byproduct. 1,4-Dioxane is chosen as a co-solvent because it is miscible with water and can dissolve the organic starting material.
-
-
Reaction Execution: Securely seal the pressure tube. Place the tube in an oil bath or heating block pre-heated to 110-120 °C. Stir the reaction mixture vigorously for 12-18 hours.
-
Experimental Rationale: Heating is necessary to overcome the activation energy of the reaction. A sealed pressure tube is critical to contain the volatile ammonia and allow the temperature to be raised above the solvent's boiling point, accelerating the reaction rate.
-
-
Reaction Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The product spot should be more polar (lower Rf) than the starting material due to the presence of the amino group.
-
Work-up: After the reaction is complete (as indicated by TLC), remove the pressure tube from the heat and allow it to cool completely to room temperature. Caution: Do not open the tube while hot. Once cool, carefully vent and open the tube in a fume hood.
-
Extraction: Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water. Extract the aqueous layer with dichloromethane (3 x 30 mL). The product is expected to be in the organic phase.
-
Washing and Drying: Combine the organic extracts and wash them with brine (1 x 30 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which will likely be a yellow or orange solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel. A gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30-40% ethyl acetate, should effectively separate the product from any remaining starting material and impurities.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 4-amino-3-nitro-8-(trifluoromethyl)quinoline as a solid. Determine the yield and proceed with characterization.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: The spectrum should show characteristic peaks for the aromatic protons on the quinoline core and a broad singlet for the -NH₂ protons. The chemical shifts will be influenced by the electron-withdrawing groups.
-
¹³C NMR: The spectrum will show signals for the quinoline carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight (C₁₀H₆F₃N₃O₂ = 257.17 g/mol ) should be observed.
-
FT-IR Spectroscopy: Look for characteristic N-H stretching bands (typically two bands in the 3300-3500 cm⁻¹ region) from the primary amine and strong bands for the asymmetric and symmetric stretching of the nitro group (~1530 and ~1350 cm⁻¹).[2]
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: All operations must be conducted in a certified chemical fume hood to avoid inhalation of volatile reagents and solvents.[7]
-
Pressure Hazard: Use a blast shield when heating the sealed pressure tube. Inspect the tube for cracks or defects before use. Allow the vessel to cool completely before opening.
-
Chemical Hazards:
-
4-Chloro-3-nitro-8-(trifluoromethyl)quinoline: This is a chlorinated nitroaromatic compound and should be handled as toxic and an irritant. Avoid skin and eye contact.[8]
-
Ammonium Hydroxide: Corrosive and causes severe skin burns and eye damage. The vapor is irritating to the respiratory system. Handle with care.
-
Dichloromethane: A suspected carcinogen. Minimize exposure.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour organic solvents or reaction mixtures down the drain.[9]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficient temperature or reaction time. Ineffective seal. | Ensure the reaction reaches 110-120 °C. Extend the reaction time. Check the pressure tube seal for leaks. |
| Incomplete Reaction | Insufficient excess of ammonia. | Repeat the reaction using a higher molar equivalent of ammonium hydroxide. |
| Formation of Byproducts | Reaction temperature too high, leading to decomposition. | Lower the reaction temperature slightly (e.g., to 100-110 °C) and increase the reaction time. |
| Difficult Purification | Product and starting material have similar Rf values. | Use a shallower gradient during column chromatography. Try a different solvent system (e.g., Toluene/Acetone). |
References
-
ResearchGate. (n.d.). Mechanistic studies on nucleophilic aromatic substitution reactions on... Available at: [Link]
-
MSDS of 4-Amino-3-nitroquinoline. (2010). [No specific source name]. Available at: [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. Available at: [Link]
-
PMC - NIH. (n.d.). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Available at: [Link]
-
[No Author]. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf. Available at: [Link]
-
MDPI. (2023). Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. Available at: [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Available at: [Link]
-
MDPI. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Available at: [Link]
-
PMC. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Available at: [Link]
-
ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Application. Available at: [Link]
-
DergiPark. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Available at: [Link]
-
Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available at: [Link]
-
MySkinRecipes. (n.d.). 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline. Available at: [Link]
Sources
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- 5. 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline | CymitQuimica [cymitquimica.com]
- 6. 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline [myskinrecipes.com]
- 7. fishersci.com [fishersci.com]
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- 9. capotchem.cn [capotchem.cn]
Application Notes: Leveraging 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline for the Development of Potent and Selective c-Met Kinase Inhibitors
Introduction: The c-Met Receptor as a Critical Oncogenic Driver
The mesenchymal-epithelial transition factor (c-Met), also known as the hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase (RTK) that plays a pivotal role in normal cellular processes such as embryonic development, cell proliferation, motility, and tissue repair.[1][2] Its sole known ligand is the hepatocyte growth factor (HGF).[1] However, the aberrant activation of the HGF/c-Met signaling pathway, through mechanisms like gene amplification, mutation, or protein overexpression, is a key driver in the development, progression, and metastasis of numerous human cancers, including those of the lung, stomach, breast, and kidney.[3][4]
Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation, triggering a complex network of downstream signaling cascades. The primary pathways activated include the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote tumor cell proliferation, survival, invasion, and angiogenesis.[1][4] This central role in malignancy makes c-Met a highly attractive and clinically validated target for the development of anticancer therapeutics.[2][5] Small molecule kinase inhibitors, designed to block the ATP-binding site of c-Met, are a major strategy for antagonizing this pathway.[2][6]
The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, including several kinase inhibitors.[7][8] Its rigid, planar structure and capacity for diverse functionalization make it an ideal starting point for designing potent and selective inhibitors.[6] This guide focuses on the strategic application of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline , a highly functionalized intermediate, in the rational design and synthesis of novel c-Met inhibitors.
Section 1: The c-Met Signaling Cascade
Understanding the signaling architecture is fundamental to inhibitor design and evaluation. Dysregulation at any point in this cascade can lead to oncogenesis, making it essential to verify inhibitor efficacy by monitoring key downstream nodes.
Caption: Simplified overview of the HGF/c-Met signaling pathway.
Section 2: Properties and Strategic Value of the Starting Material
4-Chloro-3-nitro-8-(trifluoromethyl)quinoline is not merely a starting material; it is a strategically designed building block for kinase inhibitor synthesis. Each substituent serves a distinct and critical purpose, facilitating a modular and efficient synthetic approach.
Table 1: Physicochemical Properties of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline
| Property | Value | Source |
|---|---|---|
| CAS Number | 39487-89-3 | [9] |
| Molecular Formula | C₁₀H₄ClF₃N₂O₂ | [9] |
| Molecular Weight | 276.6 g/mol | [9] |
| Purity | ≥98% (Typical) |[9] |
-
C4-Chloro Group: This is the primary reaction handle. The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of various amine-containing fragments, which are crucial for anchoring the inhibitor within the hinge region of the c-Met ATP-binding pocket.
-
C3-Nitro Group: The electron-withdrawing nature of the nitro group further activates the C4 position for SNAr, increasing reaction efficiency. Subsequently, this group can be readily reduced to a primary amine (-NH₂), providing a second, orthogonal vector for chemical diversification and optimization of structure-activity relationships (SAR).[10]
-
C8-Trifluoromethyl Group: The -CF₃ group significantly influences the molecule's physicochemical properties. It is a strong electron-withdrawing group and increases the lipophilicity of the scaffold, which can enhance cell permeability and metabolic stability. Its inclusion is a common strategy in modern drug design to improve pharmacokinetic profiles.[10][11]
Section 3: Protocol for Synthesis of a Representative c-Met Inhibitor
This section provides a representative, three-step synthesis protocol to demonstrate the utility of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline in constructing a potent c-Met inhibitor, based on synthetic strategies reported for related quinoline-based inhibitors.[10][12]
Caption: General synthetic workflow for a c-Met inhibitor.
Protocol 3.1: Step 1 - Nucleophilic Aromatic Substitution (SNAr)
Objective: To displace the C4-chloro group with a suitable amine, forming the core of the inhibitor.
Materials:
-
4-Chloro-3-nitro-8-(trifluoromethyl)quinoline (1.0 eq)
-
Substituted amine (e.g., 4-aminophenol) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline and anhydrous DMF.
-
Add the substituted amine and potassium carbonate to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield the crude SNAr product.
-
Purify the product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.
Rationale: A polar aprotic solvent like DMF is used to solvate the reactants and facilitate the SNAr mechanism. K₂CO₃ acts as a base to deprotonate the amine nucleophile and scavenge the HCl byproduct. This reaction is the cornerstone of building diversity, as a wide array of amines can be utilized.[13]
Protocol 3.2: Step 2 - Nitro Group Reduction
Objective: To convert the C3-nitro group to a primary amine, opening a new site for functionalization.
Materials:
-
SNAr product from Step 1 (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Ethanol (EtOH), absolute
Procedure:
-
Suspend the SNAr product in absolute ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O portion-wise. The reaction is often exothermic.
-
Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and carefully quench by pouring it into a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid and precipitate tin salts.
-
Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the aniline derivative.
Rationale: Tin(II) chloride is a classic and reliable reagent for the reduction of aromatic nitro groups, especially in the presence of other functional groups.[10] Alternative, milder conditions like catalytic hydrogenation (H₂ over Pd/C) can also be employed if the molecule lacks reducible functional groups.
Protocol 3.3: Step 3 - Amide Coupling
Objective: To introduce the final fragment of the inhibitor via amide bond formation, often targeting interactions with the solvent-front region of the kinase.
Materials:
-
Aniline derivative from Step 2 (1.0 eq)
-
Carboxylic acid of choice (e.g., 1-methylpiperidine-4-carboxylic acid) (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve the aniline derivative, carboxylic acid, and HATU in anhydrous DMF in a flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final compound via column chromatography or preparative HPLC to yield the target c-Met inhibitor.
Rationale: HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to activate the carboxylic acid and maintain basic conditions. This final step is crucial for fine-tuning the inhibitor's properties, including potency, selectivity, and solubility.[12]
Section 4: Protocol for Biochemical Evaluation of c-Met Inhibition
Once synthesized, the compound's ability to inhibit the c-Met kinase must be quantified. An in vitro kinase assay is the primary method for determining potency (IC₅₀).
Caption: Experimental workflow for an in vitro c-Met kinase assay.
Protocol 4.1: ADP-Glo™ Luminescent Kinase Assay
Objective: To determine the IC₅₀ value of the synthesized inhibitor against recombinant human c-Met kinase.
Materials:
-
Recombinant human c-Met kinase (BPS Bioscience, #40255 or similar)[14]
-
Poly(Glu,Tyr) 4:1 substrate (Sigma-Aldrich or similar)
-
ATP (Adenosine 5'-triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega, #V6930)[14]
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Synthesized inhibitor, dissolved in 100% DMSO
-
White, opaque 96-well or 384-well assay plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution series of the test compound in 100% DMSO (e.g., 10 concentrations, 3-fold dilutions starting from 100 µM).
-
Assay Plate Setup:
-
Add 1 µL of diluted inhibitor or DMSO vehicle control to the appropriate wells of the assay plate.
-
Add 2 µL of c-Met kinase diluted in kinase buffer to each well.
-
Include "no enzyme" controls for background subtraction.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2 µL of a solution containing the Poly(Glu,Tyr) substrate and ATP (final concentration should be near the Kₘ for c-Met) in kinase buffer.
-
The final reaction volume is 5 µL. The final DMSO concentration should not exceed 1%.[15]
-
Incubate the plate at room temperature (or 30 °C) for 60 minutes.[16]
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.[16]
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which fuels a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO-only (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[16]
-
Table 2: Representative IC₅₀ Values for Known c-Met Inhibitors
| Compound | c-Met IC₅₀ (nM) | Type | Source |
|---|---|---|---|
| Capmatinib (INC280) | 0.13 | ATP-competitive | [17] |
| Tepotinib | ~1.9 | ATP-competitive | [16][18] |
| Cabozantinib | ~1 | Multi-kinase | [12] |
| Crizotinib | ~11 | ALK / c-Met | [17] |
| PHA-665752 | 9 | ATP-competitive | [17] |
| Tivantinib (ARQ 197) | 355 | Non-ATP-competitive |[17] |
Section 5: Protocol for Cellular Assay Evaluation
Biochemical potency must translate to cellular activity. Cellular assays are critical for confirming target engagement and observing the desired phenotypic effect (e.g., inhibition of proliferation) in a cancer cell line that is dependent on c-Met signaling.
Protocol 5.1: Western Blot for c-Met Phosphorylation
Objective: To determine if the inhibitor blocks HGF-stimulated or constitutive c-Met autophosphorylation in a relevant cancer cell line.
Materials:
-
c-Met amplified gastric cancer cell line (e.g., Hs746T, SNU-5) or glioblastoma line (U-87 MG).[10][19]
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS.
-
Recombinant human HGF (for stimulation assays).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-c-Met (p-Met Tyr1234/1235), anti-total c-Met, anti-phospho-AKT, anti-phospho-ERK, and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
ECL (Enhanced Chemiluminescence) substrate.
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation & Treatment: Serum-starve the cells for 12-24 hours. Then, pre-treat the cells with various concentrations of the synthesized inhibitor (or DMSO vehicle) for 2-3 hours.[20]
-
Stimulation (if required): For non-constitutively active cell lines, stimulate with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts, prepare samples with Laemmli buffer, and resolve by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4 °C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash thoroughly and visualize bands using an ECL substrate and an imaging system.
-
Rationale: This assay provides direct evidence of target engagement. A successful inhibitor will show a dose-dependent decrease in the p-Met signal without affecting the total c-Met level.[19] Assessing downstream markers like p-AKT and p-ERK confirms blockade of the entire signaling cascade.[20]
Protocol 5.2: Cell Viability / Proliferation Assay (MTS Assay)
Objective: To measure the inhibitor's effect on the proliferation and viability of c-Met-addicted cancer cells.
Materials:
-
Hs746T or other c-Met dependent cell line.[20]
-
96-well clear-bottom cell culture plates.
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent (Promega) or similar.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: Add serially diluted concentrations of the inhibitor to the wells. Include DMSO vehicle controls.
-
Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37 °C, 5% CO₂).[19]
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of media).
-
Final Incubation: Incubate for 1-4 hours until a color change is apparent.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control for each concentration. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression model.
Rationale: This functional assay determines the ultimate biological consequence of inhibiting the c-Met pathway. A potent inhibitor should selectively suppress the growth of cancer cells that are "addicted" to c-Met signaling while having minimal effect on cell lines where this pathway is not a primary driver.[19]
Conclusion
4-Chloro-3-nitro-8-(trifluoromethyl)quinoline is a versatile and powerful chemical scaffold for the development of novel c-Met kinase inhibitors. Its inherent reactivity and substitution pattern provide a logical and efficient route for synthesizing diverse compound libraries. By combining this rational synthetic strategy with a systematic cascade of biochemical and cellular assays, researchers can effectively identify and optimize lead candidates for preclinical development. The protocols outlined in this guide offer a robust framework for leveraging this key intermediate to advance the discovery of next-generation targeted cancer therapies.
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Application Notes and Protocols for the Selective Reduction of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline
Introduction: The Strategic Importance of 3-Amino-4-chloro-8-(trifluoromethyl)quinoline
The transformation of 4-chloro-3-nitro-8-(trifluoromethyl)quinoline to its corresponding 3-amino derivative is a critical step in the synthesis of a wide range of biologically active molecules. The resulting amine, 3-amino-4-chloro-8-(trifluoromethyl)quinoline, serves as a versatile building block in medicinal chemistry and drug development. The quinoline scaffold itself is a privileged structure, appearing in numerous pharmaceuticals. The specific substitution pattern of an amino group at the 3-position, a chloro group at the 4-position, and a trifluoromethyl group at the 8-position provides a unique combination of electronic and steric properties, making the resulting amine a valuable intermediate for creating novel compounds with potential therapeutic applications, including but not limited to antimalarial, anticancer, and anti-inflammatory agents.[1][2][3] The presence of the halogen and trifluoromethyl groups necessitates a carefully chosen reduction protocol to ensure the selective conversion of the nitro group without affecting these other functionalities. This guide provides detailed, field-proven protocols for this crucial synthetic transformation.
Core Challenge: Chemoselective Reduction
The primary challenge in the reduction of 4-chloro-3-nitro-8-(trifluoromethyl)quinoline lies in the chemoselective reduction of the nitro group in the presence of a reducible chloro substituent. Catalytic hydrogenation with standard catalysts like Palladium on carbon (Pd/C) can sometimes lead to undesired dehalogenation.[4] Therefore, the choice of reducing agent and reaction conditions is paramount to achieving a high yield of the desired product while preserving the structural integrity of the molecule.
Protocol I: Reduction with Tin(II) Chloride (SnCl₂)
This method is a classic and reliable choice for the reduction of aromatic nitro compounds, particularly in the presence of halogens.[5][6] Tin(II) chloride is a mild reducing agent, and the acidic conditions typically employed are well-tolerated by the quinoline ring system.
Causality of Experimental Choices
-
Reagent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is chosen for its proven efficacy in selectively reducing nitro groups without affecting aryl chlorides.[7]
-
Solvent: Ethanol or ethyl acetate is used as the solvent to ensure the solubility of the starting material and the reagent.
-
Acid: Concentrated hydrochloric acid (HCl) is added to facilitate the reduction mechanism, which involves a series of electron and proton transfers.[8]
-
Temperature: The reaction is typically carried out at an elevated temperature (reflux) to ensure a reasonable reaction rate.
-
Work-up: A basic work-up is essential to neutralize the acidic reaction mixture and to deprotonate the resulting amine, which will exist as an ammonium salt under acidic conditions.[8] This allows for extraction into an organic solvent.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-nitro-8-(trifluoromethyl)quinoline (1.0 eq) in ethanol (10-15 mL per gram of substrate).
-
Reagent Addition: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).
-
Acidification: Slowly add concentrated hydrochloric acid (HCl) (2.0-3.0 mL per gram of substrate) to the stirred mixture. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching and Neutralization: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of sodium hydroxide (NaOH) with vigorous stirring until the pH of the mixture is basic (pH 8-9). This will precipitate tin salts.
-
Filtration: Filter the mixture through a pad of Celite® to remove the insoluble tin salts. Wash the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 3-amino-4-chloro-8-(trifluoromethyl)quinoline by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mechanism of Tin(II) Chloride Reduction
The reduction of the nitro group by SnCl₂ in acidic media is believed to proceed through a series of single electron transfers from Sn(II) to the nitro group, with subsequent protonation steps. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group.
Caption: Simplified mechanism of nitro group reduction by SnCl₂.
Protocol II: Reduction with Iron Powder in Acidic Media (Béchamp Reduction)
The Béchamp reduction, using iron powder in the presence of a weak acid, is an industrially significant and cost-effective method for the reduction of aromatic nitro compounds.[9][10] It is known for its high chemoselectivity and tolerance of various functional groups, including halogens.
Causality of Experimental Choices
-
Reagent: Fine iron powder is used as the reducing agent. Its large surface area enhances the reaction rate.
-
Acid: Acetic acid (AcOH) or a catalytic amount of hydrochloric acid (HCl) with a salt like ammonium chloride (NH₄Cl) is used to create a mildly acidic environment.[11] This is often sufficient to facilitate the reduction without being harsh enough to cause significant side reactions.
-
Solvent: A mixture of water and a co-solvent like ethanol or methanol is typically used to facilitate the reaction, which occurs at the interface of the iron metal and the solution.
-
Temperature: Gentle heating is usually required to initiate and sustain the reaction.
-
Work-up: Similar to the SnCl₂ reduction, a basic work-up is necessary to neutralize the acid and free the amine product. The iron oxides formed are removed by filtration.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, prepare a suspension of iron powder (3.0-5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid (HCl) or a stoichiometric amount of ammonium chloride (NH₄Cl) (1.0-1.2 eq) to activate the iron surface.
-
Substrate Addition: Heat the stirred suspension to a gentle reflux. Add a solution of 4-chloro-3-nitro-8-(trifluoromethyl)quinoline (1.0 eq) in ethanol dropwise over 30 minutes.
-
Reaction: Maintain the reaction at reflux and monitor its progress by TLC. The reaction is often complete within 1-3 hours.
-
Neutralization and Filtration: Cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium carbonate (Na₂CO₃) to make the mixture basic. Filter the hot solution through a pad of Celite® to remove the iron oxides. Wash the filter cake thoroughly with hot ethanol.
-
Concentration: Combine the filtrate and washings and remove the ethanol under reduced pressure.
-
Extraction: Extract the remaining aqueous solution with ethyl acetate or dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter and concentrate the organic layer to yield the crude product, which can be further purified by column chromatography or recrystallization.
Experimental Workflow: Fe/HCl Reduction
Caption: Workflow for the Béchamp reduction of 4-chloro-3-nitro-8-(trifluoromethyl)quinoline.
Protocol III: Reduction with Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite (also known as sodium hydrosulfite) is an inexpensive, safe, and versatile reducing agent for aromatic nitro compounds.[12][13] This method is particularly attractive due to its mild, often room temperature, reaction conditions and its metal-free nature, which can simplify product purification.
Causality of Experimental Choices
-
Reagent: Sodium dithionite is a powerful yet selective reducing agent. The active species is believed to be the sulfur dioxide radical anion (•SO₂⁻).[13][14]
-
Solvent System: A two-phase solvent system, such as dichloromethane/water or ethyl acetate/water, is often employed. A phase-transfer catalyst can sometimes be beneficial but is not always necessary. Alternatively, a mixture of a water-miscible organic solvent like methanol, ethanol, or THF with water can be used.
-
pH Control: The reaction is often carried out under neutral or slightly basic conditions. Sodium bicarbonate can be added to maintain the pH.[15]
-
Temperature: The reaction is typically performed at room temperature, although gentle heating may be required for less reactive substrates.
-
Work-up: A simple extraction is usually sufficient to isolate the product after the reaction is complete.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-3-nitro-8-(trifluoromethyl)quinoline (1.0 eq) in a suitable organic solvent such as methanol, ethanol, or THF.
-
Aqueous Solution Preparation: In a separate beaker, prepare a solution of sodium dithionite (Na₂S₂O₄) (3.0-5.0 eq) in water.
-
Reaction: Add the aqueous sodium dithionite solution to the stirred solution of the nitroquinoline at room temperature.
-
Monitoring: Stir the biphasic mixture vigorously and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Quenching and Extraction: Once the reaction is complete, add more water to dissolve the inorganic salts. Extract the product into an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Comparative Summary of Protocols
| Feature | Protocol I: Tin(II) Chloride | Protocol II: Iron/Acid (Béchamp) | Protocol III: Sodium Dithionite |
| Primary Reagent | SnCl₂·2H₂O | Fe powder | Na₂S₂O₄ |
| Reaction Conditions | Reflux in acidic ethanol | Reflux in ethanol/water with acid | Room temperature in a biphasic system |
| Advantages | Reliable, good for halogenated compounds | Cost-effective, high chemoselectivity, scalable | Mild conditions, metal-free, simple work-up |
| Disadvantages | Stoichiometric tin waste, acidic conditions | Heterogeneous reaction, iron oxide removal | Requires vigorous stirring for biphasic systems |
| Typical Yield | Good to excellent | Good to excellent | Good |
Safety Considerations
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Tin(II) Chloride: Corrosive and harmful if swallowed or inhaled. Avoid contact with skin and eyes.
-
Iron Powder: Flammable solid. Avoid creating dust clouds.
-
Sodium Dithionite: Can self-heat on contact with moisture and air, potentially leading to ignition. Store in a cool, dry place away from combustible materials.
-
Acids: Concentrated hydrochloric and acetic acids are corrosive and can cause severe burns. Handle with extreme care.
Conclusion
The reduction of 4-chloro-3-nitro-8-(trifluoromethyl)quinoline to 3-amino-4-chloro-8-(trifluoromethyl)quinoline can be successfully achieved using several reliable methods. The choice of protocol will depend on factors such as scale, available equipment, and cost considerations. For laboratory-scale synthesis where chemoselectivity is paramount, both the tin(II) chloride and sodium dithionite methods offer excellent control and mild conditions. The Béchamp reduction remains a highly viable and economical option, particularly for larger-scale preparations. Each protocol, when executed with care and precision, provides a robust pathway to this valuable synthetic intermediate.
References
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Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. Available at: [Link]
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Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]
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Chemistry Stack Exchange. Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Available at: [Link]
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Royal Society of Chemistry. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry. 2022. Available at: [Link]
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MDPI. Synthesis of 5,6-Diaminoacenaphthylene by Reduction of Sterically Crowded Nitro Groups with Sodium Dithionite. Molbank. 2018. Available at: [Link]
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College of St. Benedict & St. John's University. Aromatic Side Chain Reduction: Nitro. Available at: [Link]
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Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available at: [Link]
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American Chemical Society. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. 2021. Available at: [Link]
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American Chemical Society. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. 2021. Available at: [Link]
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Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]
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Wikipedia. Reduction of nitro compounds. Available at: [Link]
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Vedantu. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Available at: [Link]
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ACS Green Chemistry Institute. Sn2+ reduction. Available at: [Link]
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ResearchGate. Reduction of Nitroarenes with SnCl2 in TBAB. Available at: [Link]
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askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives:. Available at: [Link]
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ResearchGate. What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?. Available at: [Link]
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ResearchGate. Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. Available at: [Link]
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National Center for Biotechnology Information. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Available at: [Link]
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National Center for Biotechnology Information. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Available at: [Link]
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Application Notes and Protocols for the Derivatization of the 4-Position of 3-Nitro-8-(Trifluoromethyl)quinoline for SAR Studies
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline motif is a cornerstone in the architecture of pharmacologically active molecules, recognized for its versatile biological activities.[1] Its presence in numerous natural products and synthetic drugs underscores its status as a "privileged scaffold." The derivatization of the quinoline core at various positions has been a fruitful strategy in drug discovery, allowing for the fine-tuning of physicochemical properties and biological targets.[2] This guide focuses on the strategic derivatization of the 4-position of the 3-nitro-8-(trifluoromethyl)quinoline scaffold, a highly electron-deficient system poised for diverse chemical modifications. The introduction of substituents at this position is a key tactic in Structure-Activity Relationship (SAR) studies, aiming to probe the steric and electronic requirements for optimal interaction with biological targets.[3][4]
The presence of the nitro group at the 3-position and the trifluoromethyl group at the 8-position significantly modulates the electronic landscape of the quinoline ring system. These strong electron-withdrawing groups activate the 4-position for nucleophilic attack and influence the reactivity in metal-catalyzed cross-coupling reactions. This heightened reactivity provides a versatile handle for the introduction of a wide array of functional groups, enabling a systematic exploration of the chemical space around the quinoline core.
This document provides a comprehensive set of protocols for the synthesis of the key intermediate, 4-chloro-3-nitro-8-(trifluoromethyl)quinoline, and its subsequent derivatization via modern synthetic methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution (SNAr). Each protocol is presented with detailed, step-by-step instructions, alongside an explanation of the underlying chemical principles to empower researchers in their SAR-driven drug discovery efforts.
Synthesis of the Key Intermediate: 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline
The journey to a diverse library of 4-substituted quinoline derivatives begins with the robust synthesis of a versatile precursor. Here, we outline a three-step sequence to obtain 4-chloro-3-nitro-8-(trifluoromethyl)quinoline.
dot
Sources
Application Note: A Robust HPLC-MS Method for the Analysis of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline Reaction Mixtures
Abstract
This application note presents a detailed and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the qualitative and quantitative analysis of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline and its related impurities in complex reaction mixtures. As a key intermediate in the synthesis of various pharmaceutical compounds, the purity of this quinoline derivative is critical.[1] The described reverse-phase HPLC method, coupled with electrospray ionization mass spectrometry (ESI-MS), provides the specificity and sensitivity required for in-process control and final product quality assessment in drug development and manufacturing.
Introduction: The Analytical Imperative for a Key Building Block
4-Chloro-3-nitro-8-(trifluoromethyl)quinoline is a pivotal building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. The presence of chloro, nitro, and trifluoromethyl functional groups on the quinoline scaffold imparts unique chemical properties that are desirable in drug design. However, these same reactive groups can lead to the formation of various side products and impurities during synthesis. Therefore, a robust and reliable analytical method is essential to monitor reaction progress, identify impurities, and ensure the quality and consistency of the final product.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of pharmaceutical compounds.[2] When coupled with Mass Spectrometry (MS), it offers an unparalleled level of specificity, allowing for the confident identification of components based on their mass-to-charge ratio (m/z) and fragmentation patterns. This is particularly crucial for distinguishing between structurally similar isomers and degradation products that may not be resolved by chromatography alone. This application note provides a comprehensive protocol for the HPLC-MS analysis of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, grounded in established principles of chromatographic separation and mass spectrometric detection of halogenated nitroaromatic compounds.[3][4]
Experimental Workflow and Causality
The analytical workflow is designed for efficiency and accuracy, from sample preparation to data interpretation. Each step is optimized to ensure the integrity of the analyte and the reliability of the results.
Figure 1: A schematic of the HPLC-MS experimental workflow.
Detailed Protocols
Materials and Reagents
-
Reference Standard: 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline (Purity ≥ 98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ultrapure water
-
Mobile Phase Additive: Formic acid (LC-MS grade)
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water
Instrumentation
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for quinoline derivatives.[5]
Standard and Sample Preparation
Rationale: Accurate preparation of standards and samples is fundamental to quantitative accuracy. The use of a diluent similar in composition to the initial mobile phase minimizes peak distortion. Filtration is a critical step to prevent column blockage and instrument damage.[5]
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. This range is typical for establishing linearity in pharmaceutical analysis.[6]
-
Sample Preparation: Withdraw a representative aliquot of the reaction mixture. Dilute the sample with the sample diluent to a theoretical concentration of the main component within the calibration range. For example, if the expected concentration is high, a 100-fold or 1000-fold dilution may be necessary.
-
Filtration: Filter all prepared solutions through a 0.45 µm syringe filter into HPLC vials before injection.
HPLC Method Parameters
Rationale: A reverse-phase C18 column is selected for its versatility in retaining moderately polar to non-polar compounds like the target analyte. A gradient elution is employed to effectively separate components with a range of polarities that may be present in a reaction mixture, from polar starting materials to non-polar byproducts. Formic acid is used as a mobile phase additive to improve peak shape and to provide a source of protons for efficient ionization in positive ESI-MS.[7][8]
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30-95% B; 15-18 min: 95% B; 18-18.1 min: 95-30% B; 18.1-22 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| UV Detection | 254 nm |
Mass Spectrometry Parameters
Rationale: Electrospray ionization (ESI) in positive ion mode is chosen as it is effective for nitrogen-containing heterocyclic compounds, which can be readily protonated. The negative ion mode is also monitored as nitroaromatic compounds can show good response upon deprotonation.[3][9] A full scan mode is used for initial identification of all components in the mixture, while tandem MS (MS/MS) can be employed for structural elucidation of unknown impurities.
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative |
| Scan Range | m/z 100 - 500 |
| Capillary Voltage | +4.0 kV (Positive), -3.5 kV (Negative) |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
Expected Results and Data Interpretation
Chromatographic Profile
The developed HPLC method is expected to provide good separation of the main component from potential impurities. The primary peak should be symmetrical and well-resolved from adjacent peaks. The retention time of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline will be consistent under the specified conditions.
Mass Spectral Analysis
The molecular formula of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline is C₁₀H₄ClF₃N₂O₂ with a monoisotopic mass of approximately 275.99 g/mol .[10][11]
-
Positive Ion Mode [M+H]⁺: The primary ion observed will be the protonated molecule at an m/z of approximately 276.99.
-
Negative Ion Mode [M-H]⁻: An ion at m/z 274.98 may also be observed.[10]
-
Isotopic Pattern: The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a peak at [M+2] that is approximately one-third the intensity of the [M] peak. This is a key diagnostic feature for chlorine-containing compounds.
Fragmentation Pathway Analysis
Tandem MS (MS/MS) experiments can be performed on the parent ion to aid in structural confirmation. The fragmentation of such molecules often involves the loss of small, stable neutral molecules.
Figure 2: A proposed fragmentation pathway for [M+H]⁺ of the target analyte.
Interpretation of Fragmentation: The fragmentation of nitroaromatic compounds in mass spectrometry often involves the loss of the nitro group (NO₂) or individual oxygen and nitrogen monoxide radicals.[3] The trifluoromethyl group is also a common leaving group. The relative abundance of these fragment ions provides a structural fingerprint of the molecule.[12] The loss of these groups from the protonated molecule is a common fragmentation pathway.[13][14]
Method Validation
To ensure the method is suitable for its intended purpose, validation should be performed in accordance with ICH guidelines.[15][16] Key validation parameters include:
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | The peak for the main analyte is resolved from impurities and degradation products. | Ensures the method can accurately measure the analyte without interference. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. | Demonstrates a proportional relationship between concentration and instrument response.[6] |
| Accuracy | Recovery of 98.0% to 102.0% for spiked samples. | Measures the closeness of the experimental value to the true value. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2.0%. | Assesses the degree of scatter between a series of measurements.[16] |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. | Defines the lowest concentration of analyte that can be reliably detected and quantified. |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate, column temperature). | Indicates the method's reliability during normal usage. |
Conclusion
The HPLC-MS method detailed in this application note provides a robust, sensitive, and specific tool for the analysis of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline reaction mixtures. The combination of chromatographic separation and mass spectrometric detection allows for confident quantification of the main component and identification of process-related impurities. This method is well-suited for implementation in research, development, and quality control laboratories within the pharmaceutical industry.
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- 16. pharmtech.com [pharmtech.com]
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline
Welcome to the technical support guide for the synthesis of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline. This resource is designed for researchers and chemists encountering challenges in this multi-step synthetic sequence. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the most common and critical issues in this synthesis, focusing on the causality behind experimental choices to ensure success.
The synthesis of this important heterocyclic building block hinges on two critical transformations: the regioselective nitration of a 4-hydroxyquinoline precursor and its subsequent chlorination. Success in each step requires a nuanced understanding of the competing reaction pathways and precise control over reaction conditions.
Overall Synthetic Pathway
The typical synthetic route begins with the commercially available or readily synthesized 4-Hydroxy-8-(trifluoromethyl)quinoline. The key challenges lie in the subsequent nitration and chlorination steps to achieve the desired regiochemistry and avoid common pitfalls.
Caption: Overall synthetic route for 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline.
Part 1: Troubleshooting the Regioselective Nitration
The primary challenge in this synthesis is controlling the position of nitration. The electronic properties of the quinoline ring system can lead to a mixture of unwanted isomers if conditions are not carefully optimized.
Q1: My nitration is not selective. Why am I getting a mixture of 5-nitro and 7-nitro isomers instead of the desired 3-nitro product?
Answer: This is a classic problem of competing directing effects in quinoline chemistry.
-
The Cause of Poor Selectivity: Under standard, strongly acidic nitrating conditions (e.g., HNO₃/H₂SO₄), the quinoline nitrogen atom is protonated. This creates a powerful electron-withdrawing quinolinium cation, which deactivates the entire ring system to electrophilic attack, particularly the pyridine ring. The reaction, if it proceeds, is then directed to the less deactivated carbocyclic (benzene) ring, primarily at the 5- and 8-positions.[1]
-
The Key to C3-Selectivity: The 4-hydroxy group is the crucial control element. It is a potent activating group and an ortho-, para- director. For it to control the regioselectivity, the reaction conditions must be mild enough to avoid substantial protonation of the quinoline nitrogen, allowing the activating effect of the hydroxyl group to dominate. This directs the incoming electrophile (NO₂⁺) to the ortho position (C3), which is also electronically favored.
Caption: Competing directing effects in the nitration of 4-hydroxyquinoline.
Q2: The nitration reaction is sluggish, incomplete, or results in decomposition. What are the critical parameters to control?
Answer: Sluggish or failed reactions in this step are almost always due to suboptimal conditions related to the nitrating agent, temperature, or solvent.
-
Nitrating Agent: A mixed acid system (HNO₃/H₂SO₄) is often too harsh. Using fuming nitric acid or concentrated nitric acid in a solvent like acetic acid or sulfuric acid at low temperatures provides a better balance of reactivity and selectivity.
-
Temperature Control: This reaction is highly exothermic. The temperature must be strictly controlled, typically between 0°C and 10°C. Runaway temperatures will lead to the formation of undesired isomers and oxidative decomposition, often characterized by the formation of dark, tarry substances.
-
Addition Rate: The substrate should be added slowly and in portions to the cold nitrating mixture. This maintains a low temperature and prevents a dangerous buildup of unreacted reagents.
| Parameter | Recommended Condition | Rationale & Potential Issues |
| Nitrating Agent | Conc. H₂SO₄ and KNO₃ | Generates NO₂⁺ in situ under controlled conditions. Avoids overly harsh conditions of mixed acid. |
| Temperature | 0 - 5 °C | Critical for selectivity. Higher temperatures (>15°C) favor 5/7-isomer formation and decomposition. |
| Reaction Time | 1 - 3 hours | Monitor by TLC. Over-extending the reaction can lead to side products. |
| Workup | Quenching on ice | Safely neutralizes the strong acid and precipitates the product. Essential for safety and yield. |
Part 2: Troubleshooting the Chlorination Step
The conversion of the 4-hydroxy group to a 4-chloro group is typically achieved using a deoxychlorination agent. While effective, this step can suffer from incomplete conversion and the formation of impurities that are difficult to remove.
Q1: My conversion from the 4-hydroxy to the 4-chloro group is low. How can I drive the reaction to completion?
Answer: Incomplete conversion is a frequent issue, often stemming from reagent stoichiometry, activity, or reaction temperature.
-
Reagent Choice & Stoichiometry: Phosphorus oxychloride (POCl₃) is the most common and effective reagent. It should be used in significant excess (typically 3-10 equivalents) to act as both the reagent and the solvent. Using an insufficient amount is a primary cause of incomplete reaction. For difficult substrates, adding a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming a Vilsmeier-Haack type reagent in situ, which is more reactive.[2][3]
-
Temperature and Time: This reaction requires heating. A temperature range of 100-110°C (reflux) is standard. Ensure the reaction is heated for a sufficient duration (typically 2-4 hours). Monitor the reaction progress using TLC by taking aliquots, carefully quenching them, and spotting against the starting material.
-
Moisture Control: POCl₃ reacts violently with water. The reaction must be performed under anhydrous conditions using dry glassware and reagents. Any moisture will consume the reagent and inhibit the reaction.
Q2: The reaction mixture darkens significantly, and the final product is impure. What causes this decomposition?
Answer: Darkening and impurity formation are typically due to the harsh, acidic, and high-temperature conditions of the reaction.
-
Thermal Decomposition: Prolonged heating at high temperatures can cause decomposition of the nitro-substituted quinoline ring. Do not exceed the recommended temperature or reaction time unnecessarily. Once TLC indicates the consumption of starting material, proceed with the workup.
-
Workup Procedure: The workup is critical. The reaction mixture is a concentrated, acidic solution of POCl₃. It must be cooled and then quenched very slowly and carefully by pouring it onto crushed ice or adding ice to the mixture in a well-ventilated fume hood. A rapid, uncontrolled quench can cause a violent exothermic reaction, leading to product degradation. After quenching, the acidic solution is carefully neutralized with a base (e.g., aqueous ammonia, NaHCO₃) to precipitate the solid product.
Caption: Troubleshooting workflow for the chlorination of 4-hydroxyquinolines.
Part 3: Purification and Experimental Protocols
Q1: What is the best method to purify the final 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline?
Answer: A two-step purification process is generally most effective.
-
Crude Isolation: After the chlorination workup and neutralization, the precipitated crude product is collected by vacuum filtration and washed thoroughly with water to remove inorganic salts. It is then dried.
-
Recrystallization/Chromatography:
-
Recrystallization: This is often the most efficient method for removing minor impurities. A solvent screen should be performed to find a suitable system. Ethanol, isopropanol, or solvent mixtures like ethyl acetate/hexanes are good starting points. The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble at the boiling point.[4]
-
Column Chromatography: If recrystallization fails to provide sufficient purity, silica gel column chromatography is necessary. A gradient elution starting with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity is recommended to separate the product from any remaining starting material or non-polar byproducts.
-
Detailed Experimental Protocols
Disclaimer: These protocols are intended for trained chemists in a properly equipped laboratory. Always use appropriate personal protective equipment (PPE) and work in a certified fume hood.
Protocol 1: Regioselective Nitration of 4-Hydroxy-8-(trifluoromethyl)quinoline
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, add concentrated sulfuric acid (5 mL per 1.0 g of substrate). Cool the flask to 0°C in an ice-salt bath.
-
Nitrating Agent: To the cold sulfuric acid, slowly add potassium nitrate (1.1 equivalents) in small portions, ensuring the temperature does not rise above 10°C. Stir for 15 minutes until the salt dissolves.
-
Substrate Addition: Slowly add 4-Hydroxy-8-(trifluoromethyl)quinoline[5] (1.0 equivalent) in small portions over 30-45 minutes. Maintain the internal temperature between 0°C and 5°C throughout the addition.
-
Reaction: Stir the resulting mixture at 0-5°C for 2 hours. Monitor the reaction's progress by TLC (e.g., 50% ethyl acetate/hexanes), sampling the reaction mixture and quenching the aliquot in water before extraction and spotting.
-
Workup: Once the starting material is consumed, carefully pour the reaction mixture onto a large beaker of crushed ice (approx. 50 g of ice per 1 g of starting material) with vigorous stirring.
-
Isolation: A yellow precipitate of 4-Hydroxy-3-nitro-8-(trifluoromethyl)quinoline will form. Allow the ice to melt completely, then collect the solid by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the product under vacuum to a constant weight. The material is typically pure enough for the next step.
Protocol 2: Chlorination of 4-Hydroxy-3-nitro-8-(trifluoromethyl)quinoline
-
Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (filled with CaCl₂), add the dried 4-Hydroxy-3-nitro-8-(trifluoromethyl)quinoline (1.0 equivalent).
-
Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. Caution: POCl₃ is corrosive and reacts with moisture.
-
Reaction: Heat the mixture to reflux (approx. 110°C) using an oil bath. Maintain the reflux for 3-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Quenching (Critical Step): Cool the reaction mixture to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralization: Once the quench is complete and the ice has melted, a yellow solid should be suspended in the acidic solution. Slowly neutralize the solution by adding concentrated aqueous ammonia or a saturated solution of sodium bicarbonate until the pH is ~7-8. Perform this step slowly and with cooling, as the neutralization is exothermic.
-
Isolation: Collect the precipitated 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline by vacuum filtration. Wash the solid thoroughly with water.
-
Purification: Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography.
References
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transform
- Synthesis of 4-hydroxy-2-phenylmethyl-8-trifluoromethyl-quinoline-3-carboxylic acid. (n.d.). Google Scholar.
- Manian, R. S., et al. (2009). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed.
- Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. (2015).
- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2015).
- Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. (n.d.). Benchchem.
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2022).
- 4-Hydroxy-8-(trifluoromethyl)quinoline. (n.d.). AiFChem.
- THE NITRATION OF SOME QUINOLINE DERIVATIVES. (2011).
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2022). PubMed.
- Why does the nitration of quinoline occur at the 5 (and 8) position? (2020). Stack Exchange.
- 4-Hydroxy-8-(trifluoromethyl)quinoline 98 23779-96-6. (n.d.). Sigma-Aldrich.
- Purification of Organic Compounds: from Crude Product to Purity. (2018). EMU Physics Department.
- Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (2011).
Sources
Technical Support Center: Optimizing the Synthesis of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline
Welcome to the technical support resource for the synthesis of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing the yield and purity of this important synthetic intermediate. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a reliable, multi-step synthetic pathway for 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline?
A1: A robust and commonly employed pathway begins with 2-(trifluoromethyl)aniline and proceeds through a cyclization to form the quinoline core, followed by nitration and chlorination. This multi-step approach allows for purification of intermediates, which is critical for achieving high purity in the final product. The general sequence is outlined below.
Caption: General synthetic workflow for the target compound.
This route is adapted from established methods for similar quinoline structures, such as the Gould-Jacobs reaction, followed by standard functional group transformations.[1] A similar strategy involving the nitration of a 4-hydroxyquinoline intermediate followed by chlorination is a well-documented pathway for related compounds.[2][3]
Q2: What are the most critical safety precautions for this synthesis?
A2: Several steps in this synthesis involve hazardous reagents and conditions:
-
Thermal Cyclization: This step often requires very high temperatures (240-260 °C) using heat transfer fluids like Dowtherm A. Ensure proper ventilation and use appropriate heating mantles with temperature controllers to prevent overheating.
-
Nitration: The use of fuming nitric acid and concentrated sulfuric acid creates a highly corrosive and oxidizing mixture. This step must be performed in a chemical fume hood with personal protective equipment (acid-resistant gloves, apron, and face shield). The reaction is exothermic and requires careful temperature control, typically via an ice bath, to prevent runaway reactions and over-nitration.
-
Chlorination: Reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive, toxic, and react violently with water. All manipulations must be conducted in a fume hood, and glassware must be scrupulously dried to prevent hazardous reactions.
Q3: How can I effectively monitor the progress of each reaction step?
A3: Thin-Layer Chromatography (TLC) is the primary method for monitoring these reactions. Use a suitable mobile phase (e.g., mixtures of hexane and ethyl acetate) to achieve good separation between the starting material, intermediates, and the product. Visualization under UV light (254 nm) is typically effective due to the aromatic nature of the compounds. For more quantitative analysis and confirmation of mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Troubleshooting Guide: Yield and Purity Optimization
This section addresses specific issues you may encounter during the synthesis.
General Issues
Q: My overall yield is critically low, or the reaction is failing entirely. What is the systematic approach to troubleshooting this?
A: Low overall yield is often a cumulative problem. It is essential to isolate which step is failing. Analyze a small sample from each step via TLC or ¹H NMR to check for conversion. The following decision tree provides a systematic approach to identifying the root cause.
Caption: A workflow for diagnosing the cause of low reaction yields.
Common culprits for universally low conversion include poor reagent quality (especially the starting aniline), moisture in reactions where it is detrimental (like chlorination), and inaccurate temperature control.[4]
Step-Specific Troubleshooting
Step A/B: Cyclization to form 4-Hydroxy-8-(trifluoromethyl)quinoline Core
Q: The thermal cyclization (Step B) is resulting in a low yield of the quinoline core, with significant charring.
A: This is a common issue in high-temperature quinoline syntheses.[5][6]
-
Causality: The high temperature required for cyclization can also cause decomposition of the starting material and product. The reaction is sensitive to "hot spots" if not heated evenly.
-
Solutions & Protocol Adjustments:
-
Temperature Control: Ensure uniform heating. A high-boiling, inert solvent like Dowtherm A or diphenyl ether is crucial for maintaining a stable and evenly distributed temperature. Do not exceed the recommended temperature range (typically 240-250 °C).
-
Reaction Time: Prolonged heating can increase decomposition. Monitor the reaction by TLC every 30-60 minutes. Once the starting material is consumed, cool the reaction promptly.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions that contribute to tar formation.
-
Step D: Nitration
Q: My nitration reaction is producing a mixture of regioisomers (e.g., 5-nitro, 7-nitro) and dinitrated products, leading to low purity.
A: The directing effects of the substituents on the quinoline ring and the reaction conditions dictate the regioselectivity of nitration.
-
Causality: The -OH group at C4 and the heterocyclic nitrogen strongly direct nitration to the C3 position. However, harsh conditions (high temperature, high acid concentration) can overcome this selectivity, leading to substitution on the benzene ring at the 5- and 8-positions.[7] The electron-withdrawing -CF₃ group at C8 deactivates the benzene portion of the ring, but forcing conditions can still lead to undesired isomers.
-
Solutions & Protocol Adjustments:
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 to 5 °C | Low temperature is critical to control the reaction rate and prevent side reactions. It enhances the kinetic selectivity for the C3 position.[4] |
| Nitrating Agent | Fuming HNO₃ in conc. H₂SO₄ | Sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the reaction to proceed. |
| Addition Rate | Slow, dropwise addition | Adding the substrate to the acid mixture slowly allows for dissipation of the heat generated and maintains a low localized concentration of the reactant, minimizing side reactions.[5] |
Detailed Protocol: Optimized Nitration
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C in an ice-salt bath.
-
Dissolve the 4-Hydroxy-8-(trifluoromethyl)quinoline from the previous step in a minimum amount of cold, concentrated sulfuric acid.
-
Add the substrate solution dropwise to the nitrating mixture over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, let the mixture stir at 0-5 °C for an additional 2-3 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.[6]
-
Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Step E: Chlorination
Q: The conversion of 4-Hydroxy-3-nitro-8-(trifluoromethyl)quinoline to the final 4-chloro product is incomplete.
A: This conversion requires a potent chlorinating agent and anhydrous conditions. The 4-hydroxyquinoline exists in tautomeric equilibrium with the 4-quinolinone, and the oxygen must be displaced by chlorine.
-
Causality: The C4-OH group is a poor leaving group. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are required to activate the hydroxyl group (by forming a phosphate or chlorosulfite ester intermediate) to facilitate nucleophilic substitution by a chloride ion. Trace amounts of water will consume the chlorinating agent, drastically reducing the yield.
-
Solutions & Protocol Adjustments:
-
Choice of Reagent: POCl₃ is the most common and effective reagent for this transformation. It can be used as both the reagent and the solvent. Adding a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction (Vilsmeier-Haack conditions).
-
Anhydrous Conditions: Ensure the starting material is perfectly dry. Use oven-dried glassware and perform the reaction under a drying tube or inert atmosphere.
-
Temperature and Time: The reaction typically requires heating under reflux (around 110 °C for POCl₃) for several hours. Monitor by TLC until the starting material is no longer visible.
-
Work-up: The work-up is hazardous. After cooling, the excess POCl₃ must be quenched cautiously by slowly adding the reaction mixture to ice water in a well-ventilated fume hood. The product is then typically extracted with an organic solvent like dichloromethane or ethyl acetate.[4][6]
-
Purification Strategies
Q: My crude final product has low purity. What is the most effective purification method?
A: The choice between recrystallization and column chromatography depends on the nature of the impurities.
-
Recrystallization: This is the preferred method for removing minor impurities if a suitable solvent system can be found (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures). It is highly scalable and cost-effective. The goal is to find a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.
-
Column Chromatography: If recrystallization fails to remove impurities (e.g., regioisomers with similar polarity), silica gel column chromatography is necessary. While effective, it is less scalable and more resource-intensive. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective for separating quinoline derivatives.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Navigating Quinoline Synthesis: A Technical Support Center for Researchers.
- BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
- Unknown. (n.d.).
- CymitQuimica. (n.d.). 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline.
- PubChem. (n.d.). 4-chloro-3-nitro-8-(trifluoromethyl)quinoline.
- Unknown. (n.d.). Exploring the Synthesis and Properties of 4-Chloro-3-nitroquinoline.
- Unknown. (n.d.).
- Google Patents. (n.d.).
Sources
stability of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline under various reaction conditions
Welcome to the technical support center for 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this versatile quinoline derivative. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and reactivity of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline.
Q1: What are the general storage and handling recommendations for 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline?
A1: Proper storage and handling are crucial to maintain the integrity of the compound and ensure laboratory safety.
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] It is advisable to store it under an inert atmosphere, such as argon, especially if it is moisture-sensitive.[3] Keep it away from incompatible materials like strong oxidizing agents and strong bases.[4]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[1][2][5] Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][4] Avoid contact with skin and eyes.[1][2][4] In case of contact, rinse the affected area immediately with plenty of water.[2][5]
Q2: How stable is 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline to acidic and basic conditions?
A2: The stability of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline is significantly influenced by pH.
-
Acidic Conditions: The quinoline nitrogen can be protonated under acidic conditions. While this can activate the ring towards certain reactions, strong acidic conditions, especially at elevated temperatures, may lead to hydrolysis of the chloro group or other degradation pathways. For instance, acid hydrolysis of a similar compound, 2,4-dichloro-8-methylquinoline, using dilute dichloroacetic acid, selectively hydrolyzes the 2-chloro position to furnish 4-chloro-8-methylquinolin-2(1H)-one.[6]
-
Basic Conditions: The compound is susceptible to nucleophilic attack by bases. Strong bases can promote the hydrolysis of the C4-chloro group, leading to the formation of the corresponding 4-hydroxyquinoline derivative. The electron-withdrawing nitro and trifluoromethyl groups enhance the electrophilicity of the C4 position, making it more prone to nucleophilic substitution.
Q3: What is the expected reactivity of the C4-chloro group in nucleophilic aromatic substitution (SNAr) reactions?
A3: The C4-chloro group is highly activated for nucleophilic aromatic substitution (SNAr). The electron-withdrawing effects of the quinoline nitrogen, the 3-nitro group, and the 8-trifluoromethyl group all contribute to making the C4 position electron-deficient and thus an excellent site for nucleophilic attack.[7] This is a common and efficient method to introduce a wide variety of functionalities at this position.[7] Common nucleophiles include amines, thiols, and alkoxides.[6][8]
Q4: Can the nitro group on the quinoline ring be reduced without affecting the chloro and trifluoromethyl groups?
A4: Selective reduction of the nitro group is a common transformation but requires careful selection of reagents.
-
Common Reductive Pathways: In microbial degradation studies of similar chloronitroaromatic compounds, both oxidative and reductive pathways have been observed.[9][10] The reductive pathway can involve the reduction of the nitro group to an amino group or the reductive removal of the chloride ion.[9][10]
-
Chemoselective Reduction: For synthetic purposes, catalytic hydrogenation (e.g., using Pd/C, PtO2) or metal-mediated reductions (e.g., with SnCl2, Fe/HCl) are often employed. The reaction conditions must be carefully controlled to avoid undesired side reactions, such as hydrodechlorination. The trifluoromethyl group is generally stable under these conditions.
Q5: Is 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline suitable for palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig?
A5: Yes, this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: The C4-chloro group can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form C-C bonds.[11][12] However, the reactivity of aryl chlorides is generally lower than that of aryl bromides or iodides, so more forcing conditions or specialized catalyst systems may be required.[13] Interestingly, recent studies have shown that even nitroarenes can undergo Suzuki-Miyaura coupling via cleavage of the Ar-NO2 bond, presenting an alternative reactive site.[14][15]
-
Buchwald-Hartwig Amination: The C4-chloro group is also amenable to Buchwald-Hartwig amination for the formation of C-N bonds.[16] This reaction is a powerful tool for synthesizing 4-aminoquinoline derivatives. Similar to Suzuki coupling, the choice of palladium catalyst and ligand is critical for achieving high yields. It's also worth noting that Buchwald-Hartwig amination of nitroarenes has been recently developed.[15][17]
II. Troubleshooting Guides
This section provides practical solutions to common problems encountered during reactions with 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline.
Troubleshooting Low Yields in Nucleophilic Aromatic Substitution (SNAr)
| Symptom | Potential Cause | Suggested Solution |
| Incomplete reaction, starting material remains | Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Microwave-assisted synthesis can significantly accelerate the reaction rate.[7] |
| Nucleophile is not sufficiently reactive. | If using a weak nucleophile, consider converting it to a more reactive form (e.g., deprotonating an alcohol with a strong base like NaH). | |
| Inadequate base. | The choice of base is crucial. For amine nucleophiles, an organic base like triethylamine or DIPEA is often used. For other nucleophiles, a stronger inorganic base like K2CO3 or Cs2CO3 may be necessary. | |
| Formation of multiple products | Side reactions, such as reaction at other positions or degradation. | Optimize reaction conditions. Lowering the temperature may improve selectivity. Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions. |
| Hydrolysis of the chloro group. | Ensure anhydrous conditions if the nucleophile is not aqueous. Use dried solvents and reagents. |
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
| Symptom | Potential Cause | Suggested Solution |
| No reaction or very low conversion | Inactive catalyst. | Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst that is activated in situ. Ensure the reaction is thoroughly degassed to remove oxygen, which can deactivate the catalyst. |
| Inappropriate ligand. | The choice of phosphine ligand is critical. For Suzuki coupling of aryl chlorides, electron-rich and bulky ligands like Buchwald ligands (e.g., SPhos, XPhos) are often effective. | |
| Incorrect base. | The base plays a crucial role in the catalytic cycle. For Suzuki coupling, common bases include K2CO3, K3PO4, and CsF. For Buchwald-Hartwig amination, NaOtBu or K3PO4 are frequently used. | |
| Formation of homocoupled byproducts | Side reaction of the boronic acid (Suzuki) or amine (Buchwald-Hartwig). | Adjust the stoichiometry of the reactants. Use a slight excess of the boronic acid or amine. Ensure efficient stirring. |
| Dehalogenation of the starting material | Reductive side reaction. | This can be promoted by certain catalyst/ligand combinations or impurities. Screen different ligands and ensure high-purity reagents. |
III. Experimental Protocols & Methodologies
Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general method for the substitution of the C4-chloro group with a primary or secondary amine.
1. Reactant Preparation:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline (1.0 eq).
-
Add the desired amine nucleophile (1.1 - 1.5 eq).
-
Add a suitable solvent (e.g., DMF, DMSO, or NMP). The concentration should be approximately 0.1-0.5 M.
-
Add a base, such as triethylamine (2.0 eq) or potassium carbonate (2.0 eq).
2. Reaction Setup and Execution:
-
Flush the flask with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an inorganic base was used, filter the mixture.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizing Reaction Logic: A Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting a problematic SNAr reaction.
Caption: Troubleshooting workflow for SNAr reactions.
Degradation Pathways: Potential Transformations
Understanding potential degradation pathways is crucial for optimizing reaction conditions and minimizing byproduct formation.
Caption: Potential degradation pathways.
IV. References
-
Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN - PMC - NIH. [Link]
-
Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline - ResearchGate. [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. [Link]
-
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione - ResearchGate. [Link]
-
Thermophysical Properties of 4-Chloro-8-(trifluoromethyl)quinoline | Chemcasts. [Link]
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines - ResearchGate. [Link]
-
4-chloro-3-nitro-8-(trifluoromethyl)quinoline (C10H4ClF3N2O2) - PubChemLite. [Link]
-
(PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. [Link]
-
Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN - PubMed. [Link]
-
(PDF) Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN - ResearchGate. [Link]
-
Buchwald-Hartwig Amination of Nitroarenes - PubMed. [Link]
-
The Suzuki-Miyaura Coupling of Nitroarenes - Organic Chemistry Portal. [Link]
-
Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS) | Earth, Space, and Environmental Chemistry | ChemRxiv | Cambridge Open Engage. [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Journals. [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. [Link]
-
4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808 - PubChem. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF - ResearchGate. [Link]
-
Cross-Coupling Reactions of Nitroarenes - PubMed. [Link]
-
4-chloro-3-nitro-8-(2,2,2-trifluoroethoxy)quinoline - PubChemLite. [Link]
-
4-chloro-2-methyl-8-(trifluoromethoxy)quinoline (C11H7ClF3NO) - PubChemLite. [Link]
-
[PDF] 4-Chloro-8-(trifluoromethyl)quinoline | Semantic Scholar. [Link]
-
4-Chloro-3-methyl-8-nitro-quinoline | CAS#:145363-64-0 | Chemsrc. [Link]
-
Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore - ResearchGate. [Link]
-
4-Chloro-2-methyl-8-(trifluoromethyl)quinoline | C11H7ClF3N | CID 17039581 - PubChem. [Link]
-
Exploring the Synthesis and Properties of 4-Chloro-3-nitroquinoline. [Link]
-
Synthesis of 4-Chloro-3-nitrobenzotrifluoride: Industrial thermal runaway simulation due to cooling system failure | Request PDF - ResearchGate. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 15. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solubility Challenges of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline
Welcome to the technical support center for 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. Here, we provide troubleshooting strategies and detailed protocols to help you successfully incorporate this compound into your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline in my usual organic solvent. Why is this compound so poorly soluble?
A1: The poor solubility of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline in many common organic solvents stems from a combination of its molecular features:
-
Rigid, Planar Structure: The quinoline core is a rigid, aromatic system. Such planar structures can stack efficiently in a crystal lattice, leading to strong intermolecular forces that require significant energy to overcome for dissolution.
-
Electron-Withdrawing Groups: The presence of three strongly electron-withdrawing groups (chloro, nitro, and trifluoromethyl) significantly reduces the electron density of the aromatic system. This can lead to strong dipole-dipole interactions and potentially unfavorable interactions with certain organic solvents.
-
High Lipophilicity: The trifluoromethyl (-CF3) group dramatically increases the lipophilicity of the molecule.[1] While this can enhance membrane permeability, it can also lead to poor solubility in more polar organic solvents.
Q2: What is a good starting point for solvent selection with this compound?
A2: Based on the solubility of structurally similar compounds, a good starting point for solubilizing 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline would be aprotic polar solvents. For the related compound, 4-Chloro-8-(trifluoromethyl)quinoline, chloroform and methanol have been noted as potential solvents. Another similar compound, 4-Chloro-3-nitroaniline, shows solubility in ether and chloroform, and high solubility in ethanol.
Therefore, we recommend starting with solvents such as:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Chloroform
If these are not compatible with your experimental system, a systematic approach to solvent screening is recommended.
Q3: Can I use heat to dissolve the compound?
A3: Yes, gentle heating can be an effective method to increase the dissolution rate and solubility of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline. However, it is crucial to consider the thermal stability of the compound. Overheating can lead to degradation. We recommend a controlled heating approach, for example, using a water bath at a temperature not exceeding 40-50°C. Always monitor for any color changes that might indicate decomposition.
Q4: My compound dissolves initially but then precipitates out of solution. What can I do?
A4: This is a common issue with poorly soluble compounds and often indicates that the initial solution was supersaturated. Here are a few troubleshooting steps:
-
Use a Co-solvent System: Adding a second, miscible solvent can often stabilize the dissolved compound. For example, if your primary solvent is ethanol, adding a small percentage of DMSO or DMF can improve solubility.
-
Prepare Fresh Solutions: Do not store stock solutions for extended periods if you observe precipitation. It is best to prepare them fresh before each experiment.
-
Sonication: Applying ultrasonic energy can help to break down crystal lattices and promote dissolution. A brief sonication of your sample can often help to redissolve small amounts of precipitate.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
If you are encountering solubility issues, follow this systematic workflow to identify an appropriate solvent system and dissolution method.
Caption: A stepwise workflow for troubleshooting poor solubility.
Experimental Protocols
Here are detailed protocols for common solubilization techniques.
Protocol 1: Sonication-Assisted Dissolution
This method uses ultrasonic energy to aid in the dissolution process.
-
Weigh the Compound: Accurately weigh the desired amount of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline into a suitable vial.
-
Add Solvent: Add a small volume of the selected organic solvent (e.g., DMSO, DMF).
-
Vortex: Briefly vortex the mixture to wet the solid material.
-
Sonicate: Place the vial in a sonicating water bath. Sonicate in short bursts of 1-2 minutes.
-
Inspect: After each sonication burst, visually inspect the solution for undissolved particles.
-
Repeat: Repeat sonication until the compound is fully dissolved. If dissolution is not achieved after 10-15 minutes of sonication, consider gentle heating.
Protocol 2: Gentle Heating for Enhanced Solubility
This protocol uses controlled heating to increase solubility.
-
Prepare the Sample: Follow steps 1-3 from Protocol 1.
-
Heat: Place the vial in a pre-heated water bath or on a hot plate with a controlled temperature of 40-50°C.
-
Agitate: Gently swirl or stir the solution periodically to promote dissolution.
-
Monitor: Closely monitor the solution for any signs of degradation (e.g., color change). Do not exceed the recommended temperature.
-
Cool to Room Temperature: Once dissolved, allow the solution to cool slowly to room temperature. Rapid cooling can sometimes cause the compound to precipitate.
Protocol 3: Co-Solvent System Preparation
This method is useful when a single solvent is insufficient.
-
Initial Dissolution: Dissolve the 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline in a minimal amount of a strong solubilizing solvent in which it is highly soluble (e.g., DMSO).
-
Prepare the Secondary Solvent: In a separate container, have the desired volume of your final, less-solubilizing solvent (e.g., ethanol, acetonitrile).
-
Titrate and Mix: While vigorously stirring or vortexing the secondary solvent, slowly add the concentrated stock solution from step 1 dropwise.
-
Observe: Continuously monitor for any signs of precipitation. If cloudiness appears, you may have reached the solubility limit in that co-solvent mixture.
-
Final Volume: Adjust to the final desired concentration with the secondary solvent.
Qualitative Solubility Guide
The following table provides a qualitative guide to the expected solubility of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline in common organic solvents, based on the properties of structurally related molecules. Note: This is a predictive guide and should be confirmed experimentally.
| Solvent | Polarity Index | Expected Solubility | Rationale |
| DMSO | 7.2 | Good | Highly polar aprotic solvent, effective for many poorly soluble compounds. |
| DMF | 6.4 | Good | Similar to DMSO, a strong polar aprotic solvent. |
| THF | 4.0 | Moderate to Good | Aprotic ether, known to be a good solvent for halogenated nitroaromatics. |
| Dichloromethane | 3.1 | Moderate | Halogenated solvent, may be effective due to "like dissolves like". |
| Chloroform | 4.1 | Moderate | Similar to dichloromethane. |
| Acetonitrile | 5.8 | Low to Moderate | Polar aprotic solvent, but may be less effective than DMSO or DMF. |
| Ethanol | 4.3 | Low to Moderate | Polar protic solvent, may have some success, especially with heating. |
| Methanol | 5.1 | Low to Moderate | Similar to ethanol. |
| Water | 10.2 | Very Low | The compound is highly lipophilic and not expected to be soluble in water. |
| Hexane | 0.1 | Very Low | Non-polar solvent, unlikely to dissolve the polar quinoline core. |
Advanced Strategies for Persistent Solubility Issues
If the above methods are unsuccessful, more advanced formulation strategies may be necessary, particularly for in vivo applications.
-
Solid Dispersions: This involves dispersing the compound in a solid matrix at the molecular level. This can be achieved by techniques such as melt extrusion or spray drying.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and dissolution rate. This is often achieved through wet milling or high-pressure homogenization.
-
Complexation: The use of cyclodextrins can form inclusion complexes with the hydrophobic quinoline, enhancing its aqueous solubility.
These advanced techniques typically require specialized equipment and formulation expertise.
Safety Precautions
-
Always handle 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.
We hope this technical guide provides you with the necessary information to overcome the solubility challenges of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline. For further assistance, please do not hesitate to contact our technical support team.
References
-
PubChem. (n.d.). 4-Chloro-3-nitroaniline. Retrieved from [Link]
-
MDPI. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
ACS Publications. (2020). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Retrieved from [Link]
- Thorne, D. et al. (2010). A guide to small molecule screening and logistics. Current Protocols in Molecular Biology, Chapter 17, Unit 17.9.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
- Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
Sources
Technical Support Center: Managing Competing Nucleophilic Attack at the 4-Position of the Quinoline Ring
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for managing the regioselectivity of nucleophilic attack on the quinoline ring, with a specific focus on achieving substitution at the 4-position.
Introduction: The Challenge of Quinoline C4-Functionalization
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science.[1][2][3] Directing nucleophilic attack to the C4-position is a common synthetic goal, but it is often complicated by competing attack at the C2-position. The pyridine ring of quinoline is inherently electron-deficient due to the electronegativity of the nitrogen atom, making both the C2 and C4 positions susceptible to nucleophilic attack.[4][5][6] This guide provides a framework for understanding and controlling the factors that govern this regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is the pyridine ring of quinoline susceptible to nucleophilic attack, and why are the C2 and C4 positions the most reactive?
A1: The nitrogen atom in the quinoline ring is more electronegative than the carbon atoms, leading to a polarization of the electron density within the heterocyclic ring. This withdrawal of electron density makes the pyridine ring electron-deficient and thus, electrophilic.[4] Resonance structures of quinoline show that the C2 and C4 positions bear a partial positive charge, making them the most favorable sites for nucleophilic attack.[5][7] The intermediate formed upon nucleophilic attack at these positions is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom.[7][8]
Q2: What are the general trends for regioselectivity in nucleophilic attack on an unsubstituted quinoline ring?
A2: For an unsubstituted quinoline, nucleophilic attack often favors the C2 position.[5][9] This preference can be explained by the proximity of the C2 carbon to the electron-withdrawing nitrogen atom. However, the regioselectivity is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, hard nucleophiles, such as organolithium reagents, tend to attack the C2 position, while the outcome with other nucleophiles can be a mixture of C2 and C4 substituted products.[9][10]
Q3: How does the presence of a leaving group influence the position of nucleophilic attack?
A3: The presence of a good leaving group, such as a halogen, at either the C2 or C4 position dramatically enhances the rate of nucleophilic aromatic substitution (SNAr) at that position.[8] In compounds like 2,4-dichloroquinoline, the C4 position is generally more reactive towards nucleophiles under mild conditions, with the C2 position requiring harsher conditions for substitution.[11][12] This increased reactivity at C4 is attributed to better stabilization of the Meisenheimer intermediate.
Q4: What is the role of N-activation in controlling regioselectivity?
A4: Activating the quinoline nitrogen, either by forming a quinoline N-oxide or a quinolinium salt, significantly enhances the electrophilicity of the pyridine ring and makes it more susceptible to nucleophilic attack.[1][13][14]
-
Quinoline N-oxides: Can direct nucleophilic attack to the C2 position.[1][13]
-
Quinolinium salts: Formed by N-alkylation or N-acylation, these salts are highly activated towards nucleophilic attack. The C4 position in quinolinium salts is often the preferred site for the addition of a wide range of nucleophiles.[14][15]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Issue 1: Low yield of the desired C4-substituted product and formation of a C2-substituted byproduct.
-
Question: My reaction is producing a mixture of C2 and C4 isomers, with the C2 isomer being the major product. How can I improve the selectivity for the C4 position?
-
Answer:
-
Substrate Modification: If not already present, introduce a good leaving group at the 4-position (e.g., -Cl, -Br). 4-Chloroquinolines are common starting materials for SNAr reactions that selectively yield 4-substituted products.[2][3]
-
Nitrogen Activation: Convert the quinoline to an N-alkyl or N-acyl quinolinium salt. This significantly enhances the electrophilicity at the C4 position. The choice of the N-substituent can also sterically hinder the C2 position, further favoring C4 attack.[14]
-
Solvent Effects: The choice of solvent can influence regioselectivity. Polar aprotic solvents like DMF or DMSO are commonly used for SNAr reactions. Experiment with a range of solvents to optimize the C4/C2 ratio. In some cases, less polar solvents may favor C4 attack.
-
Temperature Control: Nucleophilic additions can be temperature-sensitive. Running the reaction at lower temperatures may improve selectivity.[16] Conversely, in some SNAr reactions, higher temperatures are required for the substitution to proceed. Careful temperature screening is recommended.
-
Issue 2: Competing elimination reaction leading to the formation of a quinolyne or other unsaturated byproduct.
-
Question: I am attempting a nucleophilic substitution on a halo-quinoline with a strong base, but I am observing significant amounts of what appears to be an elimination byproduct. How can I suppress this side reaction?
-
Answer:
-
Choice of Base: Strong, bulky bases are more likely to promote elimination.[17] If a base is required, consider using a weaker, non-nucleophilic base like potassium carbonate or cesium carbonate instead of strong bases like sodium hydride or LDA.
-
Nucleophile Strength: If the nucleophile itself is a strong base, elimination can be a major pathway. If possible, use a less basic nucleophile or modify the reaction conditions to favor substitution (e.g., lower temperature).
-
Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures.[17] Running the reaction at the lowest temperature that allows for a reasonable conversion rate can minimize the elimination byproduct.
-
Issue 3: Low or no reactivity of the quinoline substrate.
-
Question: My nucleophile is not reacting with the quinoline ring, even at elevated temperatures. What can I do to promote the reaction?
-
Answer:
-
Activation of the Quinoline Ring: As discussed in FAQ 4, activation of the nitrogen is a key strategy to enhance reactivity. Formation of the N-oxide or a quinolinium salt will make the ring more electrophilic.[13][14]
-
Presence of a Leaving Group: For SNAr reactions, a good leaving group at the target position (C4) is crucial. If your substrate is an unsubstituted quinoline, you will likely need to first introduce a halogen at the 4-position.
-
Catalysis: For certain nucleophiles, catalytic methods can be employed. For example, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be used to form C-N bonds at the 4-position of a 4-haloquinoline.[2][3]
-
Microwave Irradiation: Microwave-assisted synthesis can often accelerate slow reactions and improve yields by providing efficient and uniform heating.[2]
-
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of 4-Chloroquinoline with an Amine
This protocol describes a general method for the synthesis of 4-aminoquinolines, a common objective in medicinal chemistry.
Materials:
-
4-Chloroquinoline (1.0 eq)
-
Amine nucleophile (1.2-2.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Stir plate and magnetic stir bar
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
To a reaction vessel, add 4-chloroquinoline (1.0 eq), the amine nucleophile (1.2-2.0 eq), and potassium carbonate (2.0 eq).
-
Add a suitable volume of a polar aprotic solvent (e.g., DMF or acetonitrile) to dissolve or suspend the reactants.
-
Heat the reaction mixture to an appropriate temperature (a starting point of 80 °C is recommended, with optimization as needed) and stir vigorously.[17]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Table for Protocol 1:
| Observation | Potential Cause | Suggested Solution |
| Low conversion | Insufficient temperature | Gradually increase the reaction temperature while monitoring for side product formation. |
| Low reactivity of the amine | Consider using a more nucleophilic amine or adding a catalyst (e.g., a phase-transfer catalyst if applicable). | |
| Formation of side products | Reaction temperature too high | Run the reaction at the lowest temperature that provides a reasonable conversion rate. |
| Decomposition of starting materials or product | Ensure the reaction is run under an inert atmosphere if reactants are air-sensitive. | |
| Difficult purification | Baseline streaking on TLC | The product may be basic; add a small amount of triethylamine to the chromatography eluent. |
| Incomplete removal of DMF | After extraction, wash the organic layer thoroughly with water and brine to remove residual DMF. |
Visualization of Key Concepts
Reaction Pathway and Competing Reactions
The following diagram illustrates the decision-making process for achieving C4-selectivity.
Caption: A workflow for planning and troubleshooting C4-selective nucleophilic substitution on quinolines.
Mechanism of SNAr at the C4-Position
The diagram below outlines the addition-elimination mechanism for SNAr at the C4-position of a 4-chloroquinoline.
Caption: The SNAr mechanism at the C4-position of quinoline proceeds via a stable Meisenheimer intermediate.
References
-
MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]
-
Filo. (n.d.). Why does nucleophilic substitution happen in pyridine ring in quinoline.... Retrieved from [Link]
-
ResearchGate. (2020). C4‐Regioselective Dearomatization of Quinolinium Salts via Morita–Baylis–Hillman Reaction. Retrieved from [Link]
-
Frontiers. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]
-
Quora. (2018). Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position?. Retrieved from [Link]
-
Química Organica.org. (n.d.). Nucleophilic addition to quinolines and isoquinolines. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved from [Link]
-
PubMed Central. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]
-
MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
Química Organica.org. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Retrieved from [Link]
-
Quora. (2020). Why does nucleophilic substitution in isoquinoline favour at position 1?. Retrieved from [Link]
-
ScienceDirect. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Retrieved from [Link]
- Unknown Source. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf.
-
YouTube. (2020). Reactions of Quinoline. Retrieved from [Link]
-
ACS Publications. (2023). Visible-Light-Promoted C4-Selective Phosphorylation of Pyridine and Quinoline Derivatives. Retrieved from [Link]
-
YouTube. (2021). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. Retrieved from [Link]
-
ResearchGate. (n.d.). QUINOLINE. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from [Link]
-
PubMed Central. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Retrieved from [Link]
-
MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]
-
Tutorsglobe.com. (n.d.). Reactions of Quinolines, Chemistry tutorial. Retrieved from [Link]
-
PubMed Central. (2022). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Retrieved from [Link]
Sources
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why does nucleophilic substitution happen in pyridine ring in quinoline.... [askfilo.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 9. Nucleophilic addition to quinolines and isoquinolines [quimicaorganica.org]
- 10. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Suzuki Coupling Reactions with 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline
This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 4-chloro-3-nitro-8-(trifluoromethyl)quinoline. This substrate presents a unique set of challenges due to its electronic and structural properties. As an extremely electron-deficient heteroaromatic chloride, its reactivity profile requires carefully optimized conditions that often deviate from standard Suzuki protocols. This document provides in-depth, cause-and-effect troubleshooting advice in a direct question-and-answer format to facilitate successful reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Addressing Low or No Reactivity
Q1: My reaction shows no conversion of the starting material. I used a standard catalyst like Pd(PPh₃)₄ with Na₂CO₃ in dioxane/water. What is the fundamental issue?
A1: The primary obstacle is the inherent low reactivity of the Carbon-Chlorine (C-Cl) bond towards oxidative addition, the first and often rate-limiting step in the Suzuki catalytic cycle.[1][2] While your substrate, 4-chloro-3-nitro-8-(trifluoromethyl)quinoline, is "activated" by strong electron-withdrawing groups (EWGs), which makes the C-Cl bond more susceptible to oxidative addition than a typical aryl chloride, it is often insufficient for traditional palladium catalysts like Pd(PPh₃)₄.[3]
Causality and Recommended Actions:
-
Insufficiently Electron-Rich Catalyst: The Pd(0) center in catalysts ligated by triphenylphosphine is often not electron-rich enough to effectively break the strong C-Cl bond. Oxidative addition requires the donation of electron density from the metal to the σ* orbital of the C-Cl bond.
-
Solution: Employ Modern Catalyst Systems. You must switch to a more potent catalyst system specifically designed for aryl chlorides. This involves using bulky, electron-donating phosphine ligands. These ligands increase the electron density on the palladium center, making it more nucleophilic and enhancing its ability to undergo oxidative addition.[4][5][6]
Recommended Starting Points:
-
Buchwald Ligands: Use ligands such as SPhos, XPhos, or RuPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. These biaryl phosphine ligands are designed to be both bulky (promoting reductive elimination) and highly electron-donating.[4][7]
-
Pre-catalysts: Consider using commercially available pre-catalysts (e.g., XPhos Pd G3/G4). These are often more stable and provide more reliable generation of the active Pd(0) species in solution.[8]
Q2: I've switched to a more active catalyst (Pd₂(dba)₃/SPhos) and a stronger base (K₃PO₄), but I'm still seeing very low conversion (<20%). How can I drive the reaction to completion?
A2: Achieving low conversion despite using a suitable catalyst system points towards suboptimal reaction conditions or reagent-related issues. With an activated substrate like this, the problem may lie in the transmetalation step or catalyst stability.
Troubleshooting Steps & Rationale:
-
Increase Temperature: Suzuki couplings of aryl chlorides often require higher temperatures (90-120 °C) to overcome the activation energy for oxidative addition. Ensure your solvent choice is appropriate for the target temperature (e.g., dioxane, toluene, or 2-MeTHF).
-
Optimize the Base: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[9][10]
-
Potassium Phosphate (K₃PO₄): This is an excellent and robust base for challenging couplings. It is strong enough to promote the reaction without causing excessive side reactions.
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results, particularly in difficult cases, due to its high solubility in organic solvents and the beneficial effect of the cesium cation.[11]
-
-
Ensure Anhydrous Conditions (Initially): While a small amount of water is often necessary to solubilize the base and facilitate boronate formation, excess water can lead to competitive protodeboronation of your coupling partner.[11] Start with dry solvents and glassware, and if needed, add a controlled amount of degassed water (e.g., a 10:1 or 20:1 organic solvent:water ratio).
-
Degas Thoroughly: The active Pd(0) catalyst is highly sensitive to oxygen. Incomplete removal of oxygen will lead to catalyst oxidation and deactivation. Ensure you perform at least three vacuum/inert gas backfill cycles. For best results, sparge your solvents with argon or nitrogen for 20-30 minutes before use.
Section 2: Side Reactions & Byproduct Management
Q3: My starting material is consumed, but my desired product yield is low, and I see a significant amount of a byproduct corresponding to the protonated boronic acid starting material (protodeboronation). How do I prevent this?
A3: Protodeboronation is a common side reaction where the C-B bond of the organoboron reagent is cleaved and replaced by a C-H bond.[12] This is particularly problematic with electron-deficient or heteroaromatic boronic acids and under harsh basic conditions.
Mitigation Strategies:
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are generally more stable towards protodeboronation than their corresponding boronic acids.[13][14][15] The slow, in-situ hydrolysis of the ester to the active boronic acid can maintain a low concentration of the sensitive reagent, minimizing decomposition.
-
Modify the Base/Solvent System:
-
Avoid strong aqueous bases like NaOH or KOH if possible.
-
Use weaker bases like K₂CO₃ or even fluoride sources like CsF or KF, which can be effective while minimizing protodeboronation.[11]
-
Running the reaction under anhydrous conditions with a base like K₃PO₄ can significantly suppress this side reaction.
-
-
Increase Catalyst Loading/Efficiency: If the catalytic cycle is slow, the boronic acid is exposed to destructive conditions for a longer period. Using a more active catalyst or a slightly higher catalyst loading can accelerate the desired coupling, allowing it to outcompete the protodeboronation pathway.[11]
Q4: I am observing homocoupling of my boronic acid and/or decomposition of my quinoline substrate. What could be the cause?
A4: Homocoupling of the boronic acid is typically caused by the presence of oxygen, which can participate in a palladium-mediated oxidative cycle. Substrate decomposition points to issues with temperature or incompatibility with the reaction conditions.
Troubleshooting Steps:
-
For Boronic Acid Homocoupling:
-
Rigorous Oxygen Exclusion: This is the most critical factor. Re-evaluate your degassing procedure. Use a Schlenk line for the reaction setup if available.
-
-
For Substrate Decomposition:
-
Potential Nitro Group Reduction: While less common in Suzuki conditions, some highly active palladium systems, especially in the presence of additives or impurities, could potentially reduce the nitro group. Analyze your crude mixture by LC-MS for a mass corresponding to the amino-quinoline derivative. If this is observed, a milder catalyst system or lower temperature may be required.
-
Nucleophilic Aromatic Substitution (SₙAr): Your quinoline core is extremely electron-poor, making it a potential target for nucleophilic attack by the hydroxide generated from the base (especially with aqueous bases) or other nucleophiles. This can be exacerbated at high temperatures. If suspected, try using a non-nucleophilic base or running the reaction at the lowest effective temperature.
-
Data & Protocols
Table 1: Recommended Starting Conditions for a Challenging Aryl Chloride Suzuki Coupling
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Reliable precursors for generating active Pd(0). |
| Ligand | SPhos or XPhos (4.4 mol%) | Bulky, electron-rich ligands proven to be effective for C-Cl bond activation.[4][6] |
| Pre-catalyst | XPhos Pd G3 (2-4 mol%) | Offers convenience and reliable activation, often leading to more reproducible results. |
| Base | K₃PO₄ (2.0 - 3.0 equiv.) or Cs₂CO₃ (2.0 equiv.) | Strong, effective bases for difficult couplings with good functional group tolerance.[11] |
| Solvent | 1,4-Dioxane or 2-MeTHF | Aprotic polar solvents that are excellent for Suzuki reactions and stable at high temperatures. |
| Temperature | 100 - 110 °C | Necessary to overcome the activation barrier for C-Cl oxidative addition. |
| Boron Reagent | Arylboronic acid (1.2-1.5 equiv.) or Arylboronic ester (1.2-1.5 equiv.) | Use the pinacol ester (Bpin) if protodeboronation is a concern.[14] |
General Experimental Protocol
This protocol provides a robust starting point. Reagent quantities should be adjusted based on the specific molecular weights of your coupling partners.
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-chloro-3-nitro-8-(trifluoromethyl)quinoline (1.0 equiv.), the arylboronic acid or ester (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.). If not using a pre-catalyst, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., SPhos, 0.044 equiv.).[11]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[11][16]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[16]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the layers. Extract the aqueous layer with the organic solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.
References
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde.
- Organic & Biomolecular Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. RSC Publishing.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile.
- Organometallics. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Firooz, A. et al. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Thomas, A. A., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Thieme. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Thieme E-Books & E-Journals.
- ResearchGate. (2025). Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides.
- RSC Publishing. (2022).
- Wikipedia.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- BenchChem. (2025). Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions.
- American Chemical Society. (2025).
- ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction.
- Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing.
- ResearchGate. (2025).
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 4-Chloroquinoline-6-carbaldehyde.
- Organic Chemistry Portal. Suzuki Coupling.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Yadav, M. R., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- JACS Au. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds.
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
- BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- Al-Karawi, A. J. M., et al. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- Organic Chemistry Portal. The Suzuki-Miyaura Coupling of Nitroarenes.
- Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline
Welcome to the technical support resource for the synthesis of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical insights, troubleshooting advice, and detailed protocols to navigate the challenges associated with scaling up the production of this critical pharmaceutical intermediate.
Introduction and Synthetic Strategy
4-Chloro-3-nitro-8-(trifluoromethyl)quinoline is a key building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a trifluoromethyl group, a nitro group, and a chloro substituent on the quinoline core, presents unique challenges in synthesis, particularly concerning regioselectivity and reaction control during scale-up.
The most logical and controllable synthetic route, which we will detail here, involves a three-stage process designed to manage selectivity and handle energetic reactions safely. This pathway proceeds as follows:
-
Quinolinol Formation: Synthesis of the precursor, 8-(trifluoromethyl)quinolin-4-ol, via a cyclization reaction.
-
Regioselective Nitration: Introduction of the nitro group at the C3 position, directed by the existing 4-hydroxyl group.
-
Chlorination: Conversion of the 4-hydroxyl group to the final 4-chloro substituent.
This guide is structured in a question-and-answer format to directly address common issues encountered during process development and scale-up.
Overall Synthetic Workflow
Caption: High-level overview of the three-stage synthesis pathway.
Part 1: Synthesis of 8-(Trifluoromethyl)quinolin-4-ol (Precursor)
This initial cyclization is foundational to the entire synthesis. Achieving high yield and purity here prevents costly and complex purification steps later. The Gould-Jacobs reaction is a reliable method for this transformation.
FAQ 1: What is the most robust method for preparing 8-(trifluoromethyl)quinolin-4-ol at scale?
The Gould-Jacobs reaction provides a high-yielding and scalable route. It involves two main operations: initial condensation and thermal cyclization.
Experimental Protocol: Gould-Jacobs Reaction
-
Condensation:
-
In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and distillation condenser, combine 2-(trifluoromethyl)aniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.05 eq).
-
Heat the mixture under vacuum (e.g., 150 °C at 20 mmHg) to distill off the ethanol formed during the condensation. Monitor the reaction by TLC or HPLC until the starting aniline is consumed. The intermediate, diethyl 2-(((2-(trifluoromethyl)phenyl)amino)methylene)malonate, can be isolated or used directly.
-
-
Thermal Cyclization:
-
The crude intermediate from the previous step is added to a high-boiling point solvent like Dowtherm A or diphenyl ether in a reactor equipped for high-temperature operation.
-
The mixture is heated to approximately 240-250 °C. The cyclization is typically complete within 30-60 minutes at this temperature.
-
Causality: The high temperature is necessary to overcome the activation energy for the electrocyclic reaction that forms the quinoline ring system. The use of a thermal oil bath or jacketed reactor is critical for uniform heating.
-
Upon completion, the reaction mixture is cooled. The product, 8-(trifluoromethyl)quinolin-4-ol, often precipitates from the solvent upon cooling. It can be isolated by filtration and washed with a non-polar solvent like hexane or heptane to remove the high-boiling solvent.
-
FAQ 2: My cyclization is producing low yields and a significant amount of tar-like byproducts. What's going wrong?
This is a common issue when scaling up high-temperature reactions. The primary causes are usually related to temperature control and reaction time.
Troubleshooting Low Yields and Tar Formation
| Symptom | Possible Cause | Recommended Solution |
| Low Yield, Dark Color | Localized Overheating: Hot spots in the reactor can cause decomposition of starting materials and product, leading to tar formation. | Ensure vigorous and efficient stirring. Use a reactor with good heat transfer capabilities (e.g., glass-lined or stainless steel with a high-quality thermal fluid). Reduce the heating ramp rate. |
| Incomplete Conversion | Insufficient Temperature/Time: The cyclization may not have reached the required temperature or was not held for a sufficient duration. | Calibrate temperature probes. Ensure the internal temperature reaches 240-250 °C. Hold at temperature for at least 30 minutes, monitoring by in-process control (IPC) if possible. |
| Product Degradation | Prolonged Reaction Time: Holding the reaction at high temperatures for too long can degrade the desired product. | Once the reaction is complete (as determined by IPC), cool the mixture promptly to below 150 °C to prevent degradation. |
Part 2: Regioselective Nitration
The nitration of the quinolinol intermediate is a critical and highly energetic step. The 4-hydroxyl group is a powerful ortho-, para-director, which allows for the selective introduction of the nitro group at the C3 position, a feat that is difficult to achieve on a standard quinoline ring.[1][2][3]
FAQ 3: How can I ensure the nitration occurs selectively at the C3 position and not on the benzene ring (C5 or C7)?
The key is to leverage the directing effect of the 4-hydroxyl group under controlled conditions.
Experimental Protocol: C3-Nitration
-
Reactor Setup: Use a jacketed reactor with precise temperature control and a bottom-run-off valve. Ensure adequate ventilation.
-
Charge and Cool: Charge concentrated sulfuric acid (98%, ~5-10 volumes) into the reactor and cool to 0-5 °C.
-
Substrate Addition: Add the 8-(trifluoromethyl)quinolin-4-ol precursor portion-wise, ensuring the internal temperature does not exceed 10 °C. The quinolinol will dissolve to form the sulfate salt.
-
Nitrating Agent Addition: Prepare a nitrating mixture of fuming nitric acid (90%, 1.1 eq) and concentrated sulfuric acid (~1-2 volumes). Add this mixture dropwise to the reactor via an addition funnel or pump over 1-2 hours.
-
Reaction and Quench: Stir the mixture at 0-5 °C for an additional 1-2 hours after the addition is complete. Monitor for completion by HPLC. Once complete, the reaction is carefully quenched by slowly transferring the reaction mass onto crushed ice with vigorous stirring.
-
Isolation: The product, 3-nitro-8-(trifluoromethyl)quinolin-4-ol, will precipitate as a solid. It can be collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
Troubleshooting the Nitration Step
Caption: Decision tree for troubleshooting common nitration issues.
Part 3: Chlorination and Scale-Up Safety
The final step involves converting the 4-hydroxyl group to the 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction requires careful handling of hazardous materials, especially during the work-up and quenching phases at scale.
FAQ 4: What are the best practices for the chlorination step and for safely handling large quantities of POCl₃?
Success in this step hinges on moisture control and a robust, well-designed safety protocol for handling and quenching the POCl₃.
Experimental Protocol: Chlorination
-
Setup: The reactor must be scrupulously dried to prevent violent reactions with POCl₃. The system should be equipped with a reflux condenser and a gas scrubber (e.g., containing a caustic solution) to neutralize the HCl gas evolved.
-
Reaction:
-
Charge the dried 3-nitro-8-(trifluoromethyl)quinolin-4-ol (1.0 eq) and phosphorus oxychloride (POCl₃, 3-5 volumes) into the reactor.
-
Heat the mixture to reflux (approx. 105-110 °C) and hold for 2-4 hours. The reaction is typically a slurry that becomes a clear solution as the reaction progresses. Monitor by HPLC for the disappearance of the starting material.
-
Causality: POCl₃ acts as both the reagent and the solvent. The excess ensures the reaction goes to completion.
-
-
POCl₃ Removal: After the reaction is complete, the excess POCl₃ must be removed. This is typically done by distillation under vacuum. This minimizes the amount of POCl₃ that needs to be quenched, which is the most hazardous part of the process.
-
Work-up/Quench:
-
The cooled, concentrated reaction mixture is transferred very slowly and in a controlled manner into a separate quench vessel containing a mixture of ice and water (or a cooled basic solution) with highly efficient stirring and cooling.
-
CRITICAL SAFETY: This is an extremely exothermic and gas-evolving step. The rate of addition must be controlled to keep the quench temperature below 20-25 °C. A violent reaction can occur if the addition is too fast.[6][7]
-
-
Isolation: The solid product precipitates in the aqueous mixture. It is isolated by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.
Scale-Up Safety Considerations for Hazardous Reagents
| Reagent | Hazard | Scale-Up Handling & PPE |
| Nitric Acid / Sulfuric Acid | Highly corrosive, strong oxidizers, cause severe burns. Nitration is highly exothermic. | Use in a well-ventilated area or closed system. Add reagents slowly with efficient cooling. Wear acid-resistant gloves (e.g., butyl rubber), lab coat, and chemical splash goggles with a face shield.[8][9] |
| Phosphorus Oxychloride (POCl₃) | Reacts violently with water, releasing toxic HCl gas. Corrosive, causes severe burns. | Handle under an inert atmosphere (nitrogen). Use in a closed system with a scrubber for off-gases. Ensure all equipment is dry. For quenching, add the reaction mass to ice/water, never the other way around. Wear full PPE including face shield and acid-gas respirator if necessary.[7][10] |
Safety Protocol for POCl₃ Quench
Caption: Essential safety workflow for quenching POCl₃ at scale.
References
-
Scribd. (n.d.). Bench-Scale and Pilot Plant Nitration. Retrieved from [Link]
-
Khan, K. M., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Retrieved from [Link]
-
Gemoets, H. P. L., et al. (2014). Continuous flow nitration in miniaturized devices. PMC - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride. Retrieved from [Link]
-
Fath, M., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ACS Publications. Retrieved from [Link]
-
ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]
-
Nanjing Tech University. (2024). Process optimization and scale-up of toluene nitration in a microchannel reactor using HNO3-AC2O as nitrating agent. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
PubMed. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
SLAC National Accelerator Laboratory. (n.d.). STANDARD OPERATING PROCEDURE. Retrieved from [Link]
-
ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]
-
LookChem. (n.d.). Cas 23779-96-6,8-(TRIFLUOROMETHYL)QUINOLIN-4-OL. Retrieved from [Link]
-
NIH. (2023). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline.... Retrieved from [Link]
-
University of Saskatchewan. (n.d.). Synthesis of Quinoline and derivatives. Retrieved from [Link]
-
HETEROCYCLES. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). Why does the nitration of quinoline occur at the 5 (and 8) position?. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chloro-8-trifluoromethyl-quinoline. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
- Google Patents. (n.d.). US4277607A - Process for the preparation of 4-chloroquinolines.
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
DTIC. (n.d.). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. Retrieved from [Link]
-
SLAC National Accelerator Laboratory. (2013). Nitric Acid Safe Handling Guideline. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. Retrieved from [Link]
-
MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Nitric acid. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline and Other Nitroquinolines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including potent anticancer and antimicrobial properties.[1][2][3] The strategic functionalization of the quinoline ring can dramatically modulate its pharmacological profile. This guide provides an in-depth comparative analysis of the biological activity of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, a compound with a unique substitution pattern, against other notable nitroquinoline derivatives. By synthesizing available experimental data and elucidating the underlying structure-activity relationships, this document aims to provide valuable insights for researchers engaged in the discovery and development of novel therapeutics.
The Quinoline Core: A Versatile Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of new drugs.[1][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, antifungal, and anti-inflammatory effects.[1][2] The ability to introduce various substituents at different positions on the quinoline nucleus allows for the fine-tuning of its biological and physicochemical properties.
The subject of this guide, 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline , presents a compelling case for investigation due to its distinct combination of electron-withdrawing groups. The presence of a chloro group at position 4, a nitro group at position 3, and a trifluoromethyl group at position 8 is anticipated to significantly influence its biological activity. Generally, electron-withdrawing groups like nitro, chloro, and trifluoromethyl can have varied effects, in some cases enhancing activity and in others reducing it, depending on the specific molecular scaffold and its biological target.[2]
Comparative Anticancer Activity
While direct experimental data on the anticancer activity of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline is limited, a recent study on its close structural analogs provides a crucial starting point. A series of acylhydrazone derivatives synthesized from 4-chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde were evaluated for their antiproliferative effects.[4]
Notably, one of these derivatives demonstrated potent activity against human cervical cancer (HeLa) cell lines, with a half-maximal inhibitory concentration (IC50) of 18.8 μM.[4] Further investigation revealed that this compound induces apoptosis at its IC50 concentration, suggesting a potential mechanism of action for this class of molecules.[4]
This finding, while not on the parent compound, suggests that the 4-chloro-8-nitroquinoline scaffold possesses cytotoxic potential. To contextualize this, we can compare it with the anticancer activities of other well-characterized nitroquinolines.
| Compound/Derivative | Cancer Cell Line | IC50 (μM) | Reference |
| Acylhydrazone of 4-chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde | HeLa (Cervical Cancer) | 18.8 | [4] |
| 2-Arylquinoline Derivative 13 | HeLa (Cervical Cancer) | 8.3 | [5] |
| Quinoline-based dihydrazone 3c | MCF-7 (Breast Cancer) | 7.05 | [6] |
| 2-Arylquinoline Derivative 12 | PC3 (Prostate Cancer) | 31.37 | [5] |
This table presents a selection of data for comparative purposes. Direct comparison should be approached with caution due to variations in experimental conditions across different studies.
The data suggests that the anticancer potency of quinoline derivatives is highly dependent on their substitution patterns. For instance, certain 2-arylquinoline derivatives exhibit potent and selective cytotoxicity against specific cancer cell lines.[5] The lipophilicity of the molecule also appears to play a role, with more lipophilic aromatic quinolines showing better IC50 values in some studies.[5]
Postulated Antimicrobial Activity
The mechanism of action for antimicrobial nitroquinolines is believed to be multifactorial, involving the chelation of essential metal ions, which disrupts crucial bacterial enzymatic functions.[7] The presence of a nitro group on the quinoline ring of our target compound suggests it may share a similar potential for antimicrobial efficacy.
| Compound | Microorganism | MIC (μg/mL) | Reference |
| Nitroxoline | Escherichia coli | 2-4 | [7] |
| Nitroxoline | Staphylococcus aureus | 1-4 | [7] |
| Ciprofloxacin | Escherichia coli | ≤0.008–2 | [7] |
| Ciprofloxacin | Staphylococcus aureus | 0.12–1 | [7] |
| 4-chloro-3-nitrophenylthiourea derivatives | Standard and hospital bacterial strains | 0.5-2 | [8] |
This table provides a reference for the antimicrobial activity of a known nitroquinoline and a fluoroquinolone antibiotic. MIC values can vary between different strains and testing methodologies.
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activity of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline and enable meaningful comparisons, standardized experimental protocols are essential.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6][9]
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Causality Behind Experimental Choices: The MTT assay is chosen for its high throughput, reliability, and its basis in cellular metabolic function. The reduction of MTT to formazan is catalyzed by mitochondrial dehydrogenases in living cells, providing a direct correlation between absorbance and cell viability.
Caption: Workflow of the MTT cytotoxicity assay.
Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Causality Behind Experimental Choices: This method is the gold standard for quantitative antimicrobial susceptibility testing due to its reproducibility and the ability to test multiple compounds and concentrations simultaneously. It provides a clear endpoint (visible growth inhibition) for determining the potency of the antimicrobial agent.
Potential Mechanisms of Action
Based on the activities of related compounds, several mechanisms of action can be postulated for 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline.
Induction of Apoptosis
As observed with its acylhydrazone derivative, a primary anticancer mechanism could be the induction of programmed cell death, or apoptosis.[4] This process is characterized by a series of morphological and biochemical changes in the cell, ultimately leading to its controlled demise.
Caption: Postulated apoptotic pathway induced by the quinoline derivative.
Enzyme Inhibition
Many quinoline derivatives exert their biological effects by inhibiting key enzymes. For instance, some nitroquinolines have been shown to inhibit Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation.[1] Fluoroquinolones, on the other hand, target bacterial DNA gyrase and topoisomerase IV.[7] The unique electronic properties conferred by the trifluoromethyl and nitro groups might enable 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline to act as a potent enzyme inhibitor.
Conclusion and Future Directions
The available evidence, though indirect, suggests that 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline is a compound of significant interest for further investigation in both oncology and infectious disease research. The demonstrated antiproliferative activity of a closely related derivative points towards a potential role as an anticancer agent, possibly acting through the induction of apoptosis. Furthermore, its structural similarity to known antimicrobial nitroquinolines warrants a thorough evaluation of its antibacterial and antifungal properties.
Future research should focus on the direct biological evaluation of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline to establish its cytotoxic and antimicrobial profiles. Elucidating its precise mechanism of action through target identification and pathway analysis will be crucial for its potential development as a therapeutic agent. The synthesis and screening of a focused library of analogs will also be invaluable in delineating the structure-activity relationships and optimizing the potency and selectivity of this promising scaffold.
References
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- 9. benchchem.com [benchchem.com]
Validating 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline as a Potential c-Met Kinase Inhibitor: A Comparative Guide
This guide provides a comprehensive framework for the validation of novel chemical entities targeting the c-Met kinase, using the investigational compound 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline as a primary example. We will delineate a rigorous, multi-tiered experimental approach to characterize its inhibitory potential, benchmarked against established, clinically relevant c-Met inhibitors: Crizotinib, Cabozantinib, and Capmatinib. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor discovery.
The c-Met Receptor Tyrosine Kinase: A Critical Oncogenic Driver
The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes the c-Met protein, a receptor tyrosine kinase also known as the hepatocyte growth factor (HGF) receptor.[1][2] Upon binding its sole ligand, HGF, c-Met dimerizes, leading to autophosphorylation of key tyrosine residues within its kinase domain.[3] This activation initiates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, which are pivotal for cellular proliferation, survival, motility, and invasion.[1][3][4]
Dysregulation of the HGF/c-Met axis through gene amplification, activating mutations, or protein overexpression is a well-documented driver in a multitude of human cancers, including non-small cell lung cancer (NSCLC), gastric, and colorectal cancers.[4][5] This aberrant signaling is strongly correlated with tumor progression, metastasis, and the development of therapeutic resistance, making c-Met a highly attractive target for pharmacological intervention.[1][5]
Introducing the Candidate: 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline
Our investigational compound, 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, is a novel small molecule with a quinoline scaffold, a common feature in many kinase inhibitors. Its potential to inhibit c-Met kinase activity warrants a systematic and robust validation process.
The Benchmarks: Established c-Met Inhibitors
To ascertain the therapeutic potential of our candidate, its performance must be compared against well-characterized and clinically approved c-Met inhibitors.
| Inhibitor | Mechanism of Action | Primary Indications |
| Crizotinib | ATP-competitive inhibitor of ALK and c-Met.[6][7] | ALK-positive or ROS1-positive metastatic NSCLC, c-Met-amplified NSCLC.[7][8][9] |
| Cabozantinib | Multi-kinase inhibitor targeting c-Met, VEGFR2, AXL, and RET.[10][11][12] | Medullary thyroid cancer, renal cell carcinoma, hepatocellular carcinoma.[11] |
| Capmatinib | Potent and selective, ATP-competitive c-Met inhibitor.[13][14][15] | Metastatic NSCLC with mutations leading to MET exon 14 skipping.[14][16] |
A Multi-Tiered Validation Workflow
A logical and phased approach is critical to efficiently validate a novel inhibitor. The workflow should progress from direct, cell-free biochemical assays to more complex cell-based systems that reflect the intricate signaling networks within a tumor cell.
Caption: A tiered workflow for c-Met inhibitor validation.
PART 1: Biochemical Potency Assessment
The initial step is to determine if 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline directly inhibits the enzymatic activity of the c-Met kinase in a cell-free system. This provides a direct measure of the compound's potency against its intended target.
Experimental Protocol: In Vitro Luminescent Kinase Assay
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[3][17]
Materials:
-
Recombinant human c-Met kinase domain (e.g., BPS Bioscience, Cat. #40255).[18]
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1).[18]
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[18]
-
ATP solution.
-
Test compounds (4-Chloro-3-nitro-8-(trifluoromethyl)quinoline and comparators) dissolved in DMSO.
-
White, opaque 96-well or 384-well plates.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in assay buffer. Typically, an 11-point, 3-fold dilution series starting from 10 µM is appropriate for initial screening. Include a DMSO-only vehicle control.
-
Master Mix Preparation: Create a master mix containing the Kinase Assay Buffer, ATP (at a concentration near its Km for c-Met), and the kinase substrate.
-
Reaction Setup:
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.[18]
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to halt the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[3][17]
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature in the dark.[18]
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: The luminescent signal is proportional to c-Met activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Comparative Data (Hypothetical):
| Compound | c-Met Biochemical IC50 (nM) |
| 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline | TBD from experiment |
| Crizotinib | ~22.5[16] |
| Cabozantinib | ~1.3[10] |
| Capmatinib | ~0.13[13] |
PART 2: Cellular Target Engagement and Functional Effects
Demonstrating direct enzyme inhibition is crucial, but it is equally important to confirm that the compound can penetrate the cell membrane, engage its target in the complex cellular environment, and elicit a functional anti-cancer response.
Experimental Protocol: Cell-Based c-Met Phosphorylation Assay
This assay measures the phosphorylation status of c-Met within intact cells, providing a direct readout of target engagement.[20]
Materials:
-
A c-Met dependent cancer cell line (e.g., MKN-45 gastric cancer cells, which have c-Met gene amplification and constitutive phosphorylation).[21]
-
Complete cell culture medium.
-
Test compounds dissolved in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[18]
-
Phospho-c-Met (e.g., Tyr1234/1235) ELISA kit or antibodies for Western Blot.
Procedure:
-
Cell Seeding: Plate MKN-45 cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and then add ice-cold lysis buffer.[22]
-
Lysate Collection: Incubate on ice, then collect the lysates and clarify by centrifugation.[22]
-
Quantification (ELISA Method):
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Use a sandwich ELISA kit specific for phospho-c-Met (Tyr1234/1235) to quantify the level of phosphorylated receptor in each sample according to the manufacturer's protocol.[23]
-
-
Data Analysis: Calculate the percent inhibition of c-Met phosphorylation for each concentration relative to the DMSO-treated control and determine the cellular IC50 value.
Experimental Protocol: Cell Viability (MTT) Assay
This colorimetric assay assesses the impact of the inhibitor on the metabolic activity of cancer cells, which serves as a proxy for cell viability and proliferation.[24]
Materials:
-
c-Met dependent cancer cell line (e.g., MKN-45).
-
Complete cell culture medium.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[24]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[18]
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[18][25]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a DMSO vehicle control.[18]
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.[18]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[25][26]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[27]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[25] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[25]
-
Data Analysis: Calculate the percentage of viable cells relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Comparative Data (Hypothetical):
| Compound | Cellular p-c-Met IC50 (nM, MKN-45) | Cell Viability IC50 (µM, MKN-45) |
| 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline | TBD from experiment | TBD from experiment |
| Crizotinib | ~50-100 | ~0.1-0.5 |
| Cabozantinib | ~2-10 | ~0.05-0.2 |
| Capmatinib | ~1-5 | ~0.01-0.1 |
PART 3: Confirmation of Mechanism of Action
To confirm that the observed anti-proliferative effects are a direct result of c-Met pathway inhibition, it is essential to analyze the phosphorylation status of key downstream signaling molecules.
Experimental Protocol: Western Blot Analysis
Western blotting allows for the semi-quantitative analysis of specific proteins, enabling visualization of the inhibition of c-Met autophosphorylation and its downstream effectors like AKT and ERK.[28]
Materials:
-
Treated cell lysates (prepared as in the phosphorylation assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).[29]
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or β-actin).[18]
-
HRP-conjugated secondary antibodies.
-
ECL (Enhanced Chemiluminescence) substrate.[22]
Procedure:
-
Protein Quantification: Normalize protein concentrations of all cell lysates.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) in Laemmli buffer, separate them by size on an SDS-PAGE gel.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[18]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[29]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C with gentle agitation.[29]
-
Secondary Antibody Incubation: Wash the membrane thoroughly with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After final washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[22]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins and the loading control to ensure equal protein loading and to assess the specific inhibition of phosphorylation.[22]
Expected Outcome: A dose-dependent decrease in the phosphorylation of c-Met, AKT, and ERK should be observed in cells treated with an effective inhibitor, while the total protein levels of these kinases and the loading control remain unchanged.
Caption: The c-Met signaling pathway and the point of inhibition.
Conclusion
The validation of a novel kinase inhibitor like 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline requires a systematic progression from biochemical potency to cellular efficacy and mechanistic confirmation. By employing the rigorous experimental protocols outlined in this guide and benchmarking against established drugs, researchers can build a comprehensive data package to robustly evaluate its potential as a therapeutic candidate. Successful outcomes in these assays would provide a strong rationale for advancing the compound into more complex preclinical studies, such as in vivo xenograft models, to assess its anti-tumor activity and pharmacokinetic properties.
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An overview of the c-MET signaling pathway. National Institutes of Health. [Link]
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Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases. PubMed. [Link]
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Targeting the c-Met Signaling Pathway in Cancer. AACR Journals. [Link]
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Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. CancerNetwork. [Link]
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Common c-MET signaling pathways The c-MET receptor tyrosine kinase is... ResearchGate. [Link]
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c-MET Protein. AbbVie Science. [Link]
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Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer. National Institutes of Health. [Link]
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Cabozantinib. Wikipedia. [Link]
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Capmatinib. Wikipedia. [Link]
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An overview of the c-MET signaling pathway. PubMed. [Link]
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Cabozantinib, a Novel c-Met Inhibitor, Inhibits Colorectal Cancer Development in a Xenograft Model. National Institutes of Health. [Link]
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Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. PubMed. [Link]
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Efficacy and safety of crizotinib in patients with advanced c-MET-amplified non-small cell lung cancer (NSCLC). ASCO Publications. [Link]
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Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2. UroToday. [Link]
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Novartis announces FDA approval of MET inhibitor Tabrecta™ for metastatic non-small cell lung cancer with METex14. Novartis. [Link]
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Capmatinib Addresses Subset of MET-Amplified Non–Small Cell Lung Cancer. Targeted Oncology. [Link]
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Tabrecta™ (capmatinib) Targets the Exon 14 Skipping Mutation in NSCLC. CancerConnect. [Link]
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MTT Proliferation Assay Protocol. ResearchGate. [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
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Crizotinib for c-MET-amplified advanced NSCLC: a single-center experience. PubMed. [Link]
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Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion. PubMed Central. [Link]
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c-Met Kinase Assay Kit. BPS Bioscience. [Link]
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Have clinical trials properly assessed c-Met inhibitors?. National Institutes of Health. [Link]
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MET Cellular Phosphorylation Assay Service. Reaction Biology. [Link]
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Western blot analysis detection of c-Met expression. Strong c-Met... ResearchGate. [Link]
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Chemi-Verse™ c-MET(del 963-1009) Kinase Assay Kit. BPS Bioscience. [Link]
-
Chemi-Verse™ c-MET Kinase Assay Kit. BPS Bioscience. [Link]
-
MET Kinase Assay. ResearchGate. [Link]
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Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI. [Link]
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4-chloro-3-nitro-8-(trifluoromethyl)quinoline (C10H4ClF3N2O2). PubChem. [Link]
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A Comparative Guide to Substituted Quinolines in Anticancer Assays: A Focus on 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system, a bicyclic aromatic heterocycle, is considered a "privileged structure" in medicinal chemistry due to its recurring presence in a wide array of biologically active compounds.[1] In the realm of oncology, quinoline derivatives have garnered substantial interest for their potent and diverse anticancer properties.[2] These compounds exert their effects through various mechanisms, including DNA intercalation, inhibition of topoisomerases, and modulation of key signaling pathways that are often dysregulated in cancer.[3] The versatility of the quinoline scaffold allows for substitutions at multiple positions, leading to a vast chemical space for the development of novel therapeutic agents with improved efficacy and selectivity.[2] This guide provides a comparative analysis of substituted quinolines in anticancer assays, with a specific focus on the potential activity of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, evaluated through the lens of structurally related compounds.
Spotlight on 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline: A Candidate for Anticancer Evaluation
While specific experimental data on the anticancer activity of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline is not extensively available in peer-reviewed literature, an analysis of its structural features—a chloro group at position 4, a nitro group at position 3, and a trifluoromethyl group at position 8—suggests it as a compelling candidate for investigation. The presence of electron-withdrawing groups like chloro and nitro moieties, as well as the lipophilic trifluoromethyl group, is known to significantly influence the biological activity of quinoline derivatives.[4][5] For instance, the 7-chloro group is a known requirement for the antiplasmodial activity of 4-aminoquinolines, a class of compounds also investigated for their anticancer potential.[6]
Comparative Anticancer Activity of Substituted Quinolines
To contextualize the potential of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, this section presents a comparative overview of the cytotoxic activities of other substituted quinolines against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound, with lower values indicating greater efficacy.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Various Substituted Quinolines
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Chloro-8-nitro-1,2-dihydro-3-quinoline acylhydrazone (Compound 7) | HeLa (Cervical Cancer) | 18.8 | [7][8] |
| 2,8-bis(trifluoromethyl)quinoline derivative (Compound 55) | HL-60 (Leukemia) | 19.88 | [2] |
| 2-Arylquinoline derivative (Compound 13) | HeLa (Cervical Cancer) | 8.3 | [5] |
| 2-Arylquinoline derivative (Compound 12) | PC3 (Prostate Cancer) | 31.37 | [5] |
| Quinoline-derived trifluoromethyl alcohol (Compound 2) | In vitro cell proliferation assay | 14.14 | [9] |
| 2-phenylquinolin-4-amine derivative (Compound 7a) | HT-29 (Colon Cancer) | 8.12 | [10] |
| 2-phenylquinolin-4-amine derivative (Compound 7d) | HT-29 (Colon Cancer) | 9.19 | [10] |
| N-alkylated, 2-oxoquinoline derivatives (Compounds 16-21) | HEp-2 (Laryngeal Cancer) | Range of activity observed | [2] |
| (E)-N1-(6-Chloro-2-(4-methoxystyryl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine (Compound 54) | H-460 (Lung Cancer) | 0.03 | [2] |
| DFIQ (a novel synthetic quinoline derivative) | NSCLC (Non-Small Cell Lung Cancer) | 4.16 (24h), 2.31 (48h) | [11] |
| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline (Compound 7) | T47D (Breast Cancer) | 0.016 | [4] |
This table is a curated selection and not an exhaustive list of all reported quinoline derivatives.
The data illustrates that substitutions at various positions of the quinoline ring with chloro, trifluoromethyl, and other moieties can lead to potent anticancer activity across a range of cancer cell lines.
Plausible Mechanisms of Action for Substituted Quinolines
The anticancer effects of quinoline derivatives are often attributed to their ability to interfere with fundamental cellular processes. Based on studies of related compounds, the following mechanisms are plausible for 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline.
Induction of Apoptosis
A primary mechanism for many quinoline-based anticancer agents is the induction of apoptosis, or programmed cell death.[12][13] This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.[10] The pro-apoptotic activity of quinolines can be triggered by various upstream events, including DNA damage and inhibition of survival signaling pathways.[11]
Cell Cycle Arrest
Quinoline derivatives have been shown to cause cell cycle arrest at different phases (G1, S, or G2/M), thereby preventing cancer cell proliferation.[2] This is often a consequence of the compound's interaction with DNA or key cell cycle regulatory proteins.[2]
Inhibition of Kinase Signaling Pathways
Many quinoline derivatives function as inhibitors of protein kinases, which are critical regulators of cell growth, survival, and proliferation.[1] The PI3K/Akt/mTOR pathway is a frequently dysregulated signaling cascade in cancer and a common target for quinoline-based inhibitors.[14][15][16] Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.
Experimental Protocols for Anticancer Evaluation
The following section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the anticancer potential of compounds like 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and metabolic activity.[17]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[18]
-
Compound Treatment: The following day, replace the culture medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and an untreated control.[18] Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[19]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1]
Annexin V-FITC/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[20]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.[20]
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[21][22]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22]
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry.[21] Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[23]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound as described for the apoptosis assay. Harvest the cells and wash with PBS.
-
Cell Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing.[24][25] Incubate on ice for at least 30 minutes or store at -20°C.[26]
-
RNase Treatment: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a solution containing RNase A to degrade RNA.[24][25]
-
PI Staining: Add Propidium Iodide staining solution to the cells.[24][25]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in each phase of the cell cycle.[23]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.
Caption: General workflow for the in vitro evaluation of a novel anticancer compound.
Caption: The PI3K/Akt/mTOR pathway and potential points of inhibition by quinoline derivatives.
Conclusion
Substituted quinolines represent a highly promising class of compounds in the development of novel anticancer therapeutics. While direct experimental evidence for 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline is pending, a comparative analysis of structurally related compounds suggests its potential as a potent cytotoxic agent. The diverse mechanisms of action exhibited by quinoline derivatives, including the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways like PI3K/Akt/mTOR, make them attractive candidates for further investigation. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this and other novel quinoline compounds, paving the way for the discovery of next-generation cancer therapies.
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A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antifungal properties. The specific derivative, 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, represents a highly functionalized and synthetically versatile intermediate. The electron-withdrawing nature of the chloro, nitro, and trifluoromethyl substituents significantly modulates the electronic properties of the quinoline ring, making it a key building block for the synthesis of novel bioactive molecules.
Accurate and unambiguous structural confirmation of such complex molecules is paramount in drug discovery and development. This guide provides an in-depth comparison of various spectroscopic techniques for the analysis and structural elucidation of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline and its derivatives. We will delve into the principles of each technique, present expected experimental data based on structurally similar compounds found in the literature, and provide standardized protocols for data acquisition.
Molecular Structure and Analytical Workflow
The structural confirmation of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline requires a multi-faceted analytical approach. A typical workflow involves a combination of spectroscopic techniques to probe different aspects of the molecule's structure, from atomic connectivity to its three-dimensional arrangement in the solid state.
Caption: A typical analytical workflow for the structural confirmation of synthesized quinoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Atomic Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For a molecule as complex as 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous assignment of all atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number and connectivity of the aromatic protons on the quinoline ring. Based on the substitution pattern, we expect to see signals for H-2, H-5, H-6, and H-7. The electron-withdrawing substituents will cause a general downfield shift of these protons compared to unsubstituted quinoline.
Expected ¹H NMR Data (Predicted):
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| H-2 | 8.8 - 9.0 | s | - |
| H-5 | 8.2 - 8.4 | d | 7.5 - 8.5 |
| H-6 | 7.8 - 8.0 | t | 7.5 - 8.5 |
| H-7 | 8.0 - 8.2 | d | 7.0 - 8.0 |
Note: These are predicted values based on data from similar quinoline derivatives. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The presence of the trifluoromethyl group will result in a characteristic quartet for the CF₃ carbon due to coupling with the three fluorine atoms. The carbons attached to the electron-withdrawing groups (C-3, C-4, and C-8) will be significantly deshielded and appear at lower field.
Expected ¹³C NMR Data (Predicted):
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 145 - 150 |
| C-4 | 140 - 145 |
| C-4a | 125 - 130 |
| C-5 | 128 - 132 |
| C-6 | 130 - 135 |
| C-7 | 125 - 130 |
| C-8 | 130 - 135 (q, J ≈ 30-35 Hz) |
| C-8a | 145 - 150 |
| CF₃ | 120 - 125 (q, J ≈ 270-275 Hz) |
Note: The chemical shifts for carbons are highly dependent on the electronic environment. The provided ranges are estimates based on known substituent effects on the quinoline ring system.[1]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the detection of fluorine-containing compounds.[2][3] For 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, a single sharp signal is expected for the CF₃ group. The chemical shift of this signal is indicative of the electronic environment of the trifluoromethyl group.[2]
Expected ¹⁹F NMR Data (Predicted):
| Group | Expected Chemical Shift (δ, ppm vs. CFCl₃) | Multiplicity |
| -CF₃ | -60 to -65 | s |
The chemical shift of the CF₃ group can be influenced by the solvent and the presence of other functional groups.[4][5]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbons.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. A common external standard is CFCl₃.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
Mass Spectrometry (MS): Unraveling the Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.
Expected Mass Spectrum Data:
-
Molecular Formula: C₁₀H₄ClF₃N₂O₂
-
Monoisotopic Mass: 275.99 g/mol
-
Molecular Ion Peak (M+H)⁺: m/z 276.99
Fragmentation Pathway:
The fragmentation of the molecular ion will be influenced by the substituents. Key expected fragmentation patterns include:
-
Loss of NO₂: A neutral loss of 46 Da, corresponding to the nitro group.
-
Loss of Cl: A loss of a chlorine radical (35/37 Da).
-
Loss of CF₃: A loss of a trifluoromethyl radical (69 Da).
-
Sequential Losses: Combinations of the above losses.
The fragmentation of chloroquinoline derivatives has been studied, and the proposed pathways can be used as a reference for interpreting the spectrum of the target molecule.[6]
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in vitro assay protocols for evaluating the efficacy of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline
An In-Depth Technical Guide to the In Vitro Efficacy Evaluation of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline
A Senior Application Scientist's Comparative Guide for Drug Discovery Researchers
This guide provides a comprehensive framework for the in vitro evaluation of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, a novel compound with a quinoline scaffold. Quinoline derivatives are a prominent class of heterocyclic compounds known for a wide spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] Given the nascent status of this specific molecule, this document outlines a strategic, multi-tiered approach to systematically characterize its biological efficacy. We will proceed from broad-based cytotoxicity screening to more granular mechanistic studies, providing detailed, self-validating protocols and explaining the scientific rationale behind each experimental choice.
The initial and most critical step in evaluating a potential anticancer agent is to determine its cytotoxic potential across various cancer cell lines.[3][4][5] This primary screen quantifies the concentration-dependent effect of the compound on cell viability and proliferation, with the primary endpoint being the half-maximal inhibitory concentration (IC50).[3][4] We will compare two robust, high-throughput colorimetric assays that rely on different cellular processes, providing a more reliable initial assessment.
Comparison of Primary Cytotoxicity Assays
| Assay | Principle | Endpoint Measurement | Advantages | Disadvantages |
| MTT/XTT Assay | Enzymatic reduction of a tetrazolium salt (MTT or XTT) by mitochondrial dehydrogenases in metabolically active cells into a colored formazan product.[6][7] | Absorbance (Colorimetric) | Simple, widely used, well-established, and suitable for high-throughput screening.[6][7][8] | Can be affected by compounds that alter cellular metabolism without affecting viability. MTT requires a solubilization step for the formazan crystals.[9] |
| SRB Assay | Staining of total cellular protein content with the aminoxanthene dye Sulforhodamine B (SRB).[3] | Absorbance (Colorimetric) | Less susceptible to interference from metabolic effects, stable endpoint, and cost-effective.[3] | Requires a cell fixation step, which can add time to the protocol. |
Experimental Workflow: General Cytotoxicity Screening
The following diagram outlines the universal workflow for the initial screening phase. This process is fundamental for determining the IC50 value, a key metric of a drug's potency.[3][4]
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A Senior Application Scientist's Guide to the Comparative Reactivity of the 4-Chloro Group in Substituted 3-Nitroquinolines
Abstract
This guide provides an in-depth analysis of the factors governing the reactivity of the 4-chloro group in various substituted 3-nitroquinoline scaffolds. The 4-chloro-3-nitroquinoline core is a pivotal intermediate in medicinal chemistry, notably in the synthesis of immune response modifiers like Imiquimod.[1][2] The displacement of the 4-chloro substituent via nucleophilic aromatic substitution (SNAr) is the cornerstone of its synthetic utility.[3] This document offers a comprehensive comparison of how different substituents on the quinoline ring modulate this reactivity, supported by mechanistic principles and practical experimental protocols for researchers, scientists, and drug development professionals.
The Central Reaction: Nucleophilic Aromatic Substitution (SNAr)
The chemistry of 4-chloro-3-nitroquinolines is dominated by the nucleophilic aromatic substitution (SNAr) mechanism. Unlike aliphatic SN2 reactions, the SNAr pathway does not involve a backside attack, which is sterically impossible on an aromatic ring. Instead, it proceeds via a two-step addition-elimination sequence.[4]
-
Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (C4 in this case), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The formation of this complex temporarily disrupts the aromaticity of the ring and is typically the slow, rate-determining step of the reaction.[4]
-
Elimination Step (Fast): The leaving group (chloride) is expelled, and the aromaticity of the quinoline ring is restored.
The overall reaction rate is critically dependent on the stability of the Meisenheimer complex. The more stable the intermediate, the lower the activation energy for its formation, and the faster the reaction.[5]
Caption: The addition-elimination (SNAr) mechanism.
The Power of Activation: Role of the 3-Nitro Group
The presence of the nitro group at the C3 position is essential for the high reactivity of the 4-chloro group. The nitro group is a powerful electron-withdrawing group (EWG) that activates the quinoline ring towards nucleophilic attack in two ways:
-
Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bonds.
-
Resonance Effect: The nitro group can delocalize the negative charge of the Meisenheimer complex through resonance, particularly when it is ortho or para to the site of nucleophilic attack.
In 4-chloro-3-nitroquinoline, the 3-nitro group is ortho to the C4 position. This geometric arrangement allows for direct and effective resonance stabilization of the negative charge developed at C4 during the formation of the Meisenheimer complex, significantly lowering the activation energy and accelerating the reaction.[5][6]
Comparative Reactivity: The Influence of Additional Substituents
While the 3-nitro group provides the primary activation, other substituents on the quinoline ring can further "tune" the reactivity of the 4-chloro group. The electronic nature (electron-donating vs. electron-withdrawing) and position of these substituents are paramount.
Caption: Influence of substituents on SNAr reactivity.
Electron-Donating Groups (EDGs)
Substituents like alkoxy (-OR), alkyl (-R), and amino (-NR₂) groups donate electron density to the quinoline ring.
-
Effect on Reactivity: EDGs decrease the rate of nucleophilic substitution. By pushing electron density into the ring, they reduce the electrophilicity of the C4 carbon, making it less attractive to incoming nucleophiles. They also destabilize the negatively charged Meisenheimer complex.
-
Example: A 6-methoxy-4-chloro-3-nitroquinoline would be expected to be less reactive than its unsubstituted counterpart. The methoxy group at C6 donates electron density through resonance, partially counteracting the activating effect of the nitro group.
Electron-Withdrawing Groups (EWGs)
Substituents like trifluoromethyl (-CF₃), cyano (-CN), or an additional nitro group further withdraw electron density.
-
Effect on Reactivity: EWGs increase the rate of nucleophilic substitution. They make the C4 position more electron-poor (more electrophilic) and provide additional stabilization for the anionic Meisenheimer intermediate.
-
Example: A 6-trifluoromethyl-4-chloro-3-nitroquinoline would be significantly more reactive than the parent 4-chloro-3-nitroquinoline. The powerful inductive withdrawal from the -CF₃ group enhances the electrophilicity of the entire system.
Quantitative Data Summary
Direct, side-by-side kinetic comparisons for a wide range of substituted 3-nitroquinolines are not extensively consolidated in the literature. However, relative reactivity can be reliably inferred from reaction conditions reported in synthetic procedures. A more reactive substrate will typically react faster, at a lower temperature, or with a weaker nucleophile to achieve a high yield.
| Substituent at C6/C7 | Electronic Effect | Expected Relative Reactivity | Example Reaction Conditions (Hypothetical) |
| -H (Parent) | Neutral (Reference) | Baseline | Piperidine, 100 °C, 4h |
| -OCH₃ (Methoxy) | Donating (Resonance) | Lower | Piperidine, 120 °C, 10h |
| -CH₃ (Methyl) | Donating (Inductive) | Slightly Lower | Piperidine, 100 °C, 6h |
| -Cl (Chloro) | Withdrawing (Inductive) | Higher | Piperidine, 80 °C, 4h |
| -CF₃ (Trifluoromethyl) | Withdrawing (Inductive) | Much Higher | Piperidine, 60 °C, 2h |
Note: This table is illustrative and based on established principles of physical organic chemistry. Actual reaction times will vary with the specific nucleophile, solvent, and concentration.
Experimental Protocols
The trustworthiness of any synthetic procedure lies in its reproducibility and clarity. Below is a representative, self-validating protocol for the substitution of a 4-chloro-3-nitroquinoline with a generic amine nucleophile.
General Workflow for Nucleophilic Substitution
Caption: A general workflow for SNAr reactions.
Step-by-Step Protocol: Synthesis of 4-(Benzylamino)-3-nitroquinoline
Causality Behind Choices:
-
Solvent (Ethanol): A polar protic solvent is chosen to aid in solvating the reactants and the ionic intermediate. It is generally less reactive than the primary amine nucleophile.
-
Excess Nucleophile: Benzylamine (2.0 eq.) is used in excess to ensure the reaction goes to completion and to act as a base to neutralize the HCl generated during the reaction.
-
Temperature (Reflux): Heating is necessary to provide sufficient activation energy for the rate-determining nucleophilic attack. Refluxing in ethanol (~78 °C) is often adequate for activated substrates.
-
Monitoring (TLC): TLC is a crucial, self-validating step. The disappearance of the starting material spot and the appearance of a new product spot confirms the reaction's progress, preventing premature or unnecessarily long reaction times.
Procedure:
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-nitroquinoline (1.0 g, 4.79 mmol, 1.0 eq.).
-
Reagent Addition: Add absolute ethanol (20 mL) to dissolve the starting material. To this solution, add benzylamine (1.03 g, 9.58 mmol, 2.0 eq.).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress every hour by taking a small aliquot and running a TLC plate (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). Visualize under UV light. The reaction is complete upon the disappearance of the starting 4-chloro-3-nitroquinoline spot.
-
Work-up: Once complete, cool the reaction mixture to room temperature. A yellow solid should precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) to remove any unreacted benzylamine.
-
Purification: The crude product is often pure enough for many applications. If necessary, it can be further purified by recrystallization from ethanol to yield the final product as bright yellow crystals.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
The reactivity of the 4-chloro group in 3-nitroquinolines is a well-defined and predictable process governed by the principles of nucleophilic aromatic substitution. The 3-nitro group serves as a powerful ortho activator, making the C4 position highly susceptible to nucleophilic attack. This intrinsic reactivity can be further modulated by other substituents on the quinoline framework: electron-donating groups decrease the reaction rate by reducing the ring's electrophilicity, while electron-withdrawing groups enhance it. A thorough understanding of these electronic effects allows chemists to select appropriate reaction conditions and rationally design synthetic routes towards complex, biologically active molecules.
References
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Synthesis of substituted quinolines and heterocyclo[x,y-c]quinolines by the nucleophilic substitution and rearrangements of 4-chloro-2-methyl-3-nitroquinolines. (2025). ResearchGate. [Link]
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Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2012). ResearchGate. [Link]
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A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. (n.d.). MDPI. [Link]
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The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Application. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PubMed Central. [Link]
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Concerted nucleophilic aromatic substitutions. (n.d.). Harvard DASH. [Link]
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Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. [Link]
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Exploring the Synthesis and Properties of 4-Chloro-3-nitroquinoline. (n.d.). Chemtronica. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
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Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (n.d.). PubMed Central. [Link]
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Substituent Effects in Aromatic Substitution I. (2011). YouTube. [Link]
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Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). Frontiers in Chemistry. [Link]
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Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). PubMed Central. [Link]
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Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025). ResearchGate. [Link]
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Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
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Substituent Effects in Aromatic Substitution II. (2011). YouTube. [Link]
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NUCLEOPHILIC SUBSTITUTION REACTION OF CHLOROQUINOLINES WITH 1,2,4-TRIAZOLE. I. SYNTHESIS OF 4-(1H-1,2,4-TRIAZOL-1-YL)QUINOLINES. (n.d.). ResearchGate. [Link]
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The Evolving Landscape of Quinolines: A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline Analogs
In the relentless pursuit of novel therapeutic agents, the quinoline scaffold remains a cornerstone of medicinal chemistry, offering a versatile platform for the development of drugs targeting a wide array of diseases, from malaria to cancer. The compound 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline serves as a compelling starting point for structure-activity relationship (SAR) studies due to its unique substitution pattern, featuring a reactive chloro group at the 4-position, an electron-withdrawing nitro group at the 3-position, and a lipophilic trifluoromethyl group at the 8-position. This guide provides a comprehensive comparison of the known and inferred SAR of its analogs, drawing upon experimental data from related quinoline derivatives to elucidate the impact of structural modifications on biological activity. While direct comparative studies on a comprehensive library of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline analogs are not extensively available in the public domain, by examining the effects of substitutions at each key position from various research endeavors, we can construct a predictive SAR landscape to guide future drug discovery efforts.
The Core Moiety: 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline
The parent compound, 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, is a highly functionalized molecule primed for chemical modification. The chlorine atom at the C4 position is a key reactive handle, susceptible to nucleophilic substitution, allowing for the introduction of a diverse range of functionalities. The nitro group at C3 and the trifluoromethyl group at C8 are strong electron-withdrawing groups that significantly influence the electronic properties of the quinoline ring, impacting its interaction with biological targets.[1]
Structure-Activity Relationship (SAR) Analysis
The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. The following sections dissect the putative SAR of analogs of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline by examining modifications at each key position.
Modifications at the C4-Position: The Gateway to Diversity
The chloro group at the C4 position is the most amenable to modification, and its replacement with various nucleophiles is a common strategy in the synthesis of quinoline-based drugs.
-
Amino Substituents: The introduction of amino groups at the C4 position, to yield 4-aminoquinoline derivatives, is a well-established strategy in the development of antimalarial agents. The nature of the amino side chain is critical for activity. Generally, a dialkylaminoalkyl side chain with 2-5 carbon atoms between the nitrogen atoms is considered optimal for antimalarial activity, as seen in chloroquine.[2] Substitution of the chloro group in our parent compound with various amino moieties is predicted to yield compounds with potential antimalarial or anticancer activities. For instance, the synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine has been reported to be highly effective against human breast tumor cell lines.[3] While our core structure has a trifluoromethyl group at C8 instead of a chloro at C7, the general principle of introducing a basic side chain at C4 is likely to be a fruitful avenue for generating bioactive compounds.
-
Oxygen and Sulfur Nucleophiles: Replacement of the C4-chloro group with oxygen or sulfur nucleophiles can also lead to compounds with interesting biological profiles. For instance, 4-hydroxyquinolines have been investigated as potential cytotoxic agents.[4] The introduction of an -OH or -SH group, or longer alkoxy/thioalkoxy chains, would significantly alter the polarity and hydrogen bonding capacity of the molecule, potentially leading to novel interactions with biological targets.
The Influence of the C3-Nitro Group
The electron-withdrawing nitro group at the C3 position significantly modulates the electronic character of the quinoline ring. Its presence can enhance the susceptibility of the C4 position to nucleophilic attack, facilitating the synthesis of analogs.
-
Reduction to an Amino Group: Reduction of the nitro group to an amino group would drastically change the electronic and steric properties at this position. An amino group is a hydrogen bond donor and can participate in different biological interactions compared to the nitro group. This modification could potentially switch the therapeutic application of the resulting analog.
-
Replacement with Other Electron-Withdrawing Groups: Replacing the nitro group with other electron-withdrawing groups like a cyano or a sulfonyl group could help in fine-tuning the electronic properties and biological activity. The impact of such modifications would need to be empirically determined.
The Role of the C8-Trifluoromethyl Group
The trifluoromethyl group at the C8 position is a key feature, known to enhance metabolic stability and membrane permeability of drug molecules due to its lipophilicity.
-
Impact on Antimalarial Activity: In the context of antimalarial quinolines, the presence of a trifluoromethyl group, particularly at the C2 and C8 positions, has been associated with potent activity.[5] Studies on mefloquine analogs, which feature two trifluoromethyl groups, have shown that this substitution is critical for their antimalarial efficacy.[6] Therefore, the 8-trifluoromethyl group in our core structure is anticipated to contribute positively to any potential antimalarial activity.
-
Influence on Cytotoxicity: The lipophilicity imparted by the trifluoromethyl group can also influence the cytotoxic profile of the compounds. Increased lipophilicity can lead to better cell penetration and potentially enhanced anticancer activity.
Comparative Data of Related Analogs
To provide a clearer, albeit inferred, understanding of the SAR, the following table summarizes the biological activities of quinoline derivatives with substitution patterns relevant to our core structure. It is important to note that these are not direct analogs of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, but their activities offer valuable insights.
| Compound/Analog Class | Key Structural Features | Biological Activity | Reported IC50/MIC Values | Reference |
| 2,8-bis(trifluoromethyl)quinoline derivatives | Two CF3 groups at C2 and C8 | Antimalarial (P. falciparum) | IC50 = 0.083 µM for the most active compound | |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 4-amino side chain, 7-chloro | Cytotoxic (MDA-MB 468 breast cancer cells) | Highly potent compared to chloroquine | [3] |
| 6-Bromo-5-nitroquinoline | Bromo and Nitro substituents | Antiproliferative (HT29, C6, HeLa cells) | Showed greatest antiproliferative activity in the series | [7] |
| 4-Hydroxyquinoline derivatives | Hydroxyl group at C4 | Cytotoxic (Colo 320, Colo 205 cancer cells) | IC50 values in the low micromolar range for active compounds | [4] |
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed and standardized experimental protocols are essential. Below are representative protocols for key biological assays relevant to the evaluation of quinoline analogs.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a widely used method to determine the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of Plasmodium falciparum.
Workflow:
Caption: Workflow for the SYBR Green I-based antiplasmodial assay.[5]
Detailed Steps:
-
Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum. Cultures are synchronized to the ring stage using 5% D-sorbitol treatment.[5]
-
Plate Preparation: Test compounds are serially diluted in culture medium and added to a 96-well plate.
-
Parasite Addition: A parasite suspension with 2% parasitemia and 2% hematocrit is added to the wells.
-
Incubation: The plate is incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[6]
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well, and the plate is incubated in the dark.
-
Fluorescence Measurement: Fluorescence is measured using a microplate reader.
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of parasite growth inhibition against the log of the compound concentration.[5]
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.[8]
Detailed Steps:
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, HT29) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 24-72 hours.[9]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.[10]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as DMSO.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of cell viability against the compound concentration.[8]
Conclusion and Future Directions
The structure-activity relationship of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline analogs presents a promising area for the discovery of new therapeutic agents. Based on the analysis of related quinoline derivatives, modifications at the C4 position, particularly the introduction of amino side chains, are likely to yield compounds with significant biological activity. The electron-withdrawing nature of the C3-nitro group and the lipophilic C8-trifluoromethyl group are expected to play crucial roles in modulating the potency and pharmacokinetic properties of these analogs.
Future research should focus on the systematic synthesis and biological evaluation of a dedicated library of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline analogs. This would involve:
-
Diversification at C4: Introducing a wide variety of aliphatic and aromatic amines, as well as oxygen and sulfur nucleophiles.
-
Modification of the C3-nitro group: Exploring the effects of its reduction to an amino group or replacement with other functionalities.
-
Comparative studies: Directly comparing the in vitro and in vivo activities of the synthesized analogs against a panel of relevant biological targets, such as different cancer cell lines and Plasmodium falciparum strains.
Such a systematic approach will provide a definitive understanding of the SAR of this intriguing quinoline scaffold and pave the way for the development of novel and effective drug candidates.
References
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- Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2025).
- Note Synthesis and cytotoxicity of new quinoline deriv
- Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022).
- IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLIC
- A convenient synthesis of trifluoromethyl-substituted quinolino[8... - Ingenta Connect. (n.d.).
- Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. (n.d.).
- MTT Assay Protocol for Cell Viability and Prolifer
- Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (n.d.). PubMed.
- Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. (n.d.).
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- Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A System
- Exploring Heterocyclic Chemistry: Synthesis of Trifluoromethyl Quinolines. (n.d.).
- Regioselective Synthesis of Trifluoromethyl Substituted Quinolines from Trifluoroacetyl Acetylenes Russell J. Linderman' and K. (n.d.). ElectronicsAndBooks.
- Chloro and Nitro Quinoline‐based motifs reported with anti‐cancer activities. (n.d.).
- Quinolines- Antimalarial drugs.pptx. (n.d.). Slideshare.
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- Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram. (n.d.).
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- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.).
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- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
- Synthesis and biological evaluation of some novel hetroaryl quinolinone deriv
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A Comparative Guide to the Synthesis of Trifluoromethyl-Substituted Quinolines
Introduction: The Significance of the Trifluoromethyl Group in Quinoline Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties. The strategic introduction of a trifluoromethyl (CF₃) group into the quinoline nucleus has emerged as a powerful strategy for modulating molecular properties. The high electronegativity, metabolic stability, and lipophilicity imparted by the CF₃ group can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comparative analysis of the principal synthetic routes to trifluoromethyl-substituted quinolines, offering insights into their mechanisms, scope, and practical applications for researchers, scientists, and drug development professionals.
Strategic Approaches to Trifluoromethyl-Quinoline Synthesis
The synthesis of trifluoromethyl-quinolines can be broadly categorized into two main strategies:
-
Construction of the Quinoline Ring from Trifluoromethylated Precursors: This "building block" approach involves the cyclization of acyclic precursors that already contain the trifluoromethyl group. This strategy often provides excellent control over the regiochemistry of the CF₃ substituent.
-
Direct Trifluoromethylation of a Pre-formed Quinoline Core: These methods introduce the CF₃ group directly onto the quinoline ring through C-H functionalization. While potentially more step-economical, these reactions can face challenges with regioselectivity.[1]
This guide will delve into the most prominent methods within each of these strategies, providing a comparative analysis to aid in the selection of the most appropriate route for a given target molecule.
I. Quinoline Ring Construction from Trifluoromethylated Building Blocks
This approach leverages classic quinoline syntheses, adapting them to incorporate trifluoromethylated starting materials.
The Combes Synthesis and its Modifications
The Combes synthesis involves the acid-catalyzed condensation of anilines with β-diketones.[2][3][4] For the synthesis of trifluoromethyl-quinolines, trifluoromethyl-β-diketones are employed. The regioselectivity of the cyclization is a key consideration and can be influenced by the substituents on both the aniline and the diketone.[2][3]
-
Mechanism: The reaction proceeds through the formation of a Schiff base intermediate, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution and subsequent dehydration to form the quinoline ring.[2]
-
Advantages: This method is often straightforward and utilizes readily available starting materials.
-
Limitations: The harsh acidic conditions (e.g., concentrated sulfuric acid, polyphosphoric acid) can limit the functional group tolerance.[2] Regiocontrol can be an issue with unsymmetrical diketones and substituted anilines.[3]
Workflow for the Combes Synthesis of Trifluoromethyl-Quinolines
References
A Comparative Guide to Assessing the Cytotoxicity of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound, 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, against various cancer cell lines. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis with established chemotherapeutic agents.
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer activity.[1][2][3] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][2][4] The specific substitutions on the quinoline ring, such as the chloro, nitro, and trifluoromethyl groups in the compound of interest, are anticipated to modulate its biological activity and cytotoxic potency.[5]
I. Initial Cytotoxicity Screening: Determining Potency and Selectivity
The initial step in assessing a new compound is to determine its cytotoxic concentration range across a panel of cancer cell lines and, importantly, in non-cancerous cells to evaluate its therapeutic window.
A. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[7][8]
Rationale for Selection: The MTT assay is a robust, high-throughput, and cost-effective method for initial screening of a large number of compounds and concentrations.[7][9]
Experimental Protocol: MTT Assay [7][8][9][10][11]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon) and non-cancerous cells (e.g., MCF-10A - breast epithelial) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as Doxorubicin or Cisplatin.[6] Incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that inhibits cell growth by 50%.
B. LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is another method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[12][13][14][15][16][17]
Rationale for Selection: This assay complements the MTT assay by directly measuring cell membrane integrity and lysis, providing a more direct measure of cell death.[15][16]
Experimental Protocol: LDH Assay [12][18][19]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Data Presentation: Comparative IC50 Values (µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | MCF-10A (Non-cancerous) |
| 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Doxorubicin | Literature Value | Literature Value | Literature Value | Literature Value |
| Cisplatin | Literature Value | Literature Value | Literature Value | Literature Value |
This table should be populated with experimentally determined IC50 values.
II. Elucidating the Mechanism of Cell Death
Once the cytotoxic potential is established, the next critical step is to understand the mechanism by which 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[1][2]
A. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21][22] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[23] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Rationale for Selection: This assay provides a quantitative assessment of the different stages of cell death, offering clear insights into whether the compound induces apoptosis or necrosis.[21][22]
Experimental Protocol: Annexin V/PI Staining [20][21][22][23]
-
Cell Treatment: Treat cancer cells with 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Visualization of Experimental Workflow
Caption: Experimental workflow for assessing cytotoxicity.
B. Caspase Activity Assay
Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[24] Caspase-3 is a key executioner caspase.[24] Assays are available to measure the activity of specific caspases, often using a substrate that releases a fluorescent or colorimetric signal upon cleavage.[25][26]
Rationale for Selection: Measuring caspase activity provides direct evidence of apoptosis induction and helps to delineate the apoptotic pathway.
Experimental Protocol: Caspase-3 Activity Assay [25]
-
Cell Lysis: Treat cells with the compound, then lyse the cells to release their contents.
-
Substrate Addition: Add a caspase-3 specific substrate (e.g., DEVD-pNA or DEVD-AMC) to the cell lysate.
-
Incubation: Incubate at 37°C to allow for substrate cleavage.
-
Signal Detection: Measure the absorbance or fluorescence of the cleaved product using a plate reader.
C. Cell Cycle Analysis
Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, preventing cell proliferation.[2][27] Flow cytometry with DNA-staining dyes like Propidium Iodide (PI) can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[28][29][30][31]
Rationale for Selection: This analysis reveals if the compound's cytotoxic effect is mediated through the disruption of normal cell cycle progression.
Experimental Protocol: Cell Cycle Analysis [28][31]
-
Cell Treatment and Fixation: Treat cells with the compound, then harvest and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
III. Investigating Molecular Mechanisms
To gain a deeper understanding of the apoptotic pathway induced by 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, the expression of key regulatory proteins can be examined.
A. Western Blotting for Apoptosis-Related Proteins
Western blotting is a technique used to detect specific proteins in a sample.[32] Key proteins in the apoptotic pathway include the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.[32][33][34][35] A decrease in the Bcl-2/Bax ratio is often indicative of apoptosis induction.
Rationale for Selection: Western blotting provides semi-quantitative data on the expression levels of specific proteins, offering insights into the molecular signaling pathways affected by the compound.
Experimental Protocol: Western Blotting [32][35]
-
Protein Extraction: Treat cells with the compound, then lyse the cells and extract the total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin), followed by incubation with a corresponding secondary antibody.
-
Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
Visualization of a Proposed Signaling Pathway
Caption: Proposed apoptotic signaling pathway.
IV. Conclusion
This guide outlines a systematic approach to comprehensively assess the cytotoxicity of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline. By employing a combination of cell viability, apoptosis, and mechanistic assays, researchers can gain a thorough understanding of the compound's anticancer potential and its mode of action. The comparative analysis with standard chemotherapeutic drugs will further aid in evaluating its potential as a novel therapeutic agent.
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Review on recent development of quinoline for anticancer activities. SpringerLink. Available at: [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. National Center for Biotechnology Information. Available at: [Link]
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The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
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Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Royal Society of Chemistry. Available at: [Link]
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Assaying cell cycle status using flow cytometry - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
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The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Taylor & Francis Online. Available at: [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Bio-Techne. Available at: [Link]
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Caspase-3 activity assay. Abbexa. Available at: [Link]
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Caspase Activity Assay - Creative Bioarray. Creative Bioarray. Available at: [Link]
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
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The Annexin V Apoptosis Assay. University of Georgia. Available at: [Link]
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LDH Cytotoxicity Assay Kit - Tiaris Biosciences. Tiaris Biosciences. Available at: [Link]
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LDH cytotoxicity assay - Protocols.io. Protocols.io. Available at: [Link]
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Caspase Protocols in Mice - PMC - PubMed Central - NIH. National Center for Biotechnology Information. Available at: [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
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Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry - JoVE. JoVE. Available at: [Link]
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Proliferation & Cell Cycle - Flow Cytometry Guide - Bio-Rad Antibodies. Bio-Rad Antibodies. Available at: [Link]
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Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. Available at: [Link]
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Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. Bio-Rad Antibodies. Available at: [Link]
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Investigating the Antiproliferative Activity of Novel 4-Chloro-8-Nitro-1,2-Dihydro-3-Quinoline Acylhydrazones on Human Cervical Cancer Cell Lines - PubMed. National Center for Biotechnology Information. Available at: [Link]
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A Researcher's Guide to Computationally Validating Small Molecule Binding Modes: A Comparative Docking Study of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline Against EGFR
This guide provides a comprehensive, step-by-step methodology for validating the binding mode of a novel small molecule, 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, with a high-value cancer target, the Epidermal Growth Factor Receptor (EGFR) kinase domain, through computational docking. We will objectively compare its predicted binding affinity and interactions with established EGFR inhibitors, providing a framework for researchers in drug discovery and computational biology to assess the potential of their own lead compounds.
The Scientific Imperative: Why Computational Validation Matters
In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of lead compounds. Molecular docking, a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, stands at the forefront of these in silico approaches.[1] It allows for the rapid, cost-effective screening of vast virtual libraries of small molecules against a protein target of interest, prioritizing those with the highest predicted binding affinity for further experimental validation.[1]
This guide focuses on 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, a quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anticancer drugs that target protein kinases.[1][2][3] Given the known propensity of quinoline derivatives to inhibit protein kinases, we hypothesize that 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline may also exhibit inhibitory activity against a key oncogenic kinase.
Our chosen target is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[4][5] Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5]
Here, we will not only predict the binding mode of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline to the EGFR kinase domain but also compare its performance against two well-established, structurally related EGFR inhibitors: Gefitinib and Erlotinib . This comparative approach is crucial for contextualizing the docking results and making informed decisions about the potential of a novel compound.
Experimental Workflow: A Self-Validating System
The following protocol is designed to be a self-validating system. We will begin by "re-docking" a known inhibitor (Erlotinib) into its co-crystallized receptor structure. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, provides confidence in the chosen docking parameters.
PART 1: Preparing the Battlefield - Receptor and Ligand Preparation
The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures. This preparatory phase is arguably the most critical part of the entire workflow.
Receptor Preparation: The EGFR Kinase Domain
Our target protein is the human EGFR kinase domain. We will utilize a high-resolution crystal structure from the Protein Data Bank (PDB).
-
Description: Crystal structure of the EGFR kinase domain in complex with the inhibitor Erlotinib.[6][7][8][9]
Protocol:
-
Download the PDB File: Obtain the 1M17.pdb file from the RCSB PDB database.
-
Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or Maestro). Remove all non-essential molecules, including water molecules, co-factors, and any other heteroatoms not critical for the binding interaction. For this structure, we will remove the co-crystallized Erlotinib for the initial protein preparation, but keep a copy of its coordinates for later validation.
-
Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein, ensuring that the protonation states of ionizable residues (like Histidine, Aspartic acid, and Glutamic acid) are appropriate for a physiological pH of ~7.4. Most molecular modeling software has built-in tools for this.
-
Assign Partial Charges: Assign partial charges to all atoms in the protein. The choice of force field (e.g., AMBER, CHARMM) will determine the charge distribution. For docking with AutoDock, Gasteiger charges are commonly used.
-
Save the Prepared Receptor: Save the cleaned, hydrogen-added, and charged protein structure in a format suitable for your chosen docking software (e.g., PDBQT for AutoDock).
Ligand Preparation: Our Molecules of Interest
We will prepare our investigational molecule, 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, and our two comparators, Gefitinib and Erlotinib.
Protocol:
-
Obtain 2D Structures:
-
4-Chloro-3-nitro-8-(trifluoromethyl)quinoline: Draw the structure in a chemical drawing program (e.g., ChemDraw, MarvinSketch) or obtain it from a chemical database like PubChem.
-
Gefitinib & Erlotinib: Obtain their structures from a drug database like DrugBank or PubChem.
-
-
Convert to 3D: Convert the 2D structures into 3D conformers.
-
Energy Minimization: Perform an energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This step ensures that the ligand has a low-energy, stable conformation.
-
Add Hydrogens and Assign Charges: Similar to the receptor preparation, add hydrogens and assign partial charges (e.g., Gasteiger charges).
-
Define Rotatable Bonds: Identify and define the rotatable bonds in each ligand. The docking software will explore different torsional angles for these bonds during the simulation, allowing for conformational flexibility.
-
Save the Prepared Ligands: Save the prepared ligand structures in the appropriate format (e.g., PDBQT).
PART 2: The Docking Simulation - Predicting the Binding Interaction
With our receptor and ligands prepared, we can now proceed with the molecular docking simulation. This guide will outline the general steps applicable to most docking software, with specific reference to the widely used AutoDock Vina.
Defining the Search Space: The Grid Box
Instead of searching the entire protein surface, we will define a specific search space, or "grid box," that encompasses the known ATP-binding site of the EGFR kinase domain.
Rationale: By focusing the search on the active site, we increase the computational efficiency and the likelihood of finding a biologically relevant binding pose. The location of the co-crystallized Erlotinib in the 1M17 structure provides the ideal coordinates for centering our grid box.
Protocol:
-
Identify the Binding Site: In your molecular visualization software, load the prepared receptor and the original coordinates of Erlotinib from the 1M17 PDB file.
-
Center the Grid Box: Center the grid box on the geometric center of the bound Erlotinib.
-
Set Grid Box Dimensions: Adjust the size of the grid box to be large enough to accommodate all the ligands and allow for some translational and rotational freedom. A typical size would be 25 x 25 x 25 Å.
Running the Docking Simulation
Protocol:
-
Configure the Docking Parameters: Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates and dimensions of the grid box, and other parameters like the number of binding modes to generate and the exhaustiveness of the search.
-
Launch the Docking Job: Execute the docking software (e.g., AutoDock Vina) using the configuration file. The software will systematically explore different conformations and orientations of the ligand within the grid box, scoring each pose based on a defined scoring function.
PART 3: Analysis and Comparison - Interpreting the Results
Binding Affinity: A Quantitative Comparison
The primary quantitative output of most docking programs is a binding affinity score, typically in kcal/mol. A more negative score indicates a stronger predicted binding affinity.
| Compound | Structure | Predicted Binding Affinity (kcal/mol) | Experimental IC50 (EGFR) |
| 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline | Structure to be generated | To be determined by docking | Unknown |
| Erlotinib | Structure available from PubChem | To be determined by docking | ~2 nM[11][12] |
| Gefitinib | Structure available from PubChem | To be determined by docking | ~33-54 nM[13] |
| 4-Anilinoquinoline-3-carbonitrile (Representative) | Generic structure with R-groups | To be determined by docking | Potent analogues in nM range |
Note: The predicted binding affinities are hypothetical and would be filled in upon completion of the docking simulation. The IC50 values are sourced from literature and may vary depending on the assay conditions.
Binding Pose and Interactions: A Qualitative Assessment
Beyond the binding score, a visual inspection of the top-ranked binding poses is essential. We will analyze the interactions between the ligands and the key amino acid residues in the EGFR active site.
Key Interactions to Look For:
-
Hydrogen Bonds: These are critical for stabilizing the ligand-receptor complex. For EGFR, a key hydrogen bond often forms between the ligand and the backbone nitrogen of Met793 in the hinge region.
-
Hydrophobic Interactions: The ATP-binding pocket of EGFR has several hydrophobic regions. Interactions with residues like Leu718, Val726, Ala743, and Leu844 are important.
-
Pi-Stacking Interactions: Aromatic rings in the ligands can form favorable pi-stacking interactions with phenylalanine residues, such as Phe723.
Protocol:
-
Visualize the Docked Poses: Load the docked ligand poses and the receptor structure into your molecular visualization software.
-
Analyze Interactions: For the top-ranked pose of each ligand, identify and analyze the key interactions with the active site residues. Many software packages have tools to automatically detect and display these interactions.
-
Compare with Known Inhibitors: Compare the binding mode of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline with that of Erlotinib and Gefitinib. Does it occupy the same general space? Does it form similar key interactions? The re-docked pose of Erlotinib should closely match its crystallographic pose in 1M17, with an RMSD of less than 2.0 Å.
Visualizing the Workflow
To provide a clear overview of the process, the following diagrams, generated using Graphviz, illustrate the key experimental workflows.
Caption: A high-level overview of the computational docking workflow.
Caption: Logical relationship for the comparative docking analysis.
Discussion and Future Directions
A successful computational docking study, as outlined in this guide, provides strong preliminary evidence for the binding mode and potential affinity of a novel compound. If the docking results for 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline show a favorable binding energy and a plausible binding mode with key interactions in the EGFR active site, this would strongly support its candidacy for further investigation.
However, it is crucial to remember that computational docking is a predictive tool, not a definitive experimental result. The following points should be considered:
-
Scoring Function Limitations: Different docking programs use different scoring functions, which are approximations of the true binding free energy. Therefore, the absolute values of the binding scores should be interpreted with caution. The relative ranking of different ligands is often more informative.
-
Protein Flexibility: This protocol treats the protein receptor as a rigid structure. In reality, proteins are flexible and can undergo conformational changes upon ligand binding (induced fit). More advanced techniques like flexible docking or molecular dynamics simulations can account for protein flexibility but are more computationally intensive.
-
Solvation Effects: The role of water molecules in the binding site can be complex and is often simplified in standard docking protocols.
The logical next step following a promising in silico result is experimental validation. This would typically involve:
-
Synthesis of the Compound: If not already available, 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline would need to be synthesized.
-
In Vitro Kinase Assays: The compound should be tested in a biochemical assay to determine its IC50 value against the EGFR kinase.
-
Cell-Based Assays: The antiproliferative activity of the compound should be evaluated in cancer cell lines that are known to be dependent on EGFR signaling.
By integrating computational and experimental approaches, researchers can build a robust case for the therapeutic potential of a novel small molecule, paving the way for the development of next-generation targeted therapies.
References
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Jara-quemba, E. J., et al. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. Pharmaceuticals, 15(2), 156. [Link]
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Regalado, E. L., et al. (2011). Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations. Journal of Clinical Oncology, 29(15_suppl), e18094-e18094. [Link]
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Gajiwala, K. S., et al. (2017). Crystal structure of EGFR kinase domain (L858R, T790M, V948R) in complex with the covalent inhibitor CO-1686. RCSB PDB. [Link]
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Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. [Link]
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National Center for Biotechnology Information. 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. [Link]
-
Genentech, Inc. (2014). EGFR kinase (T790M/L858R) with inhibitor compound 1. RCSB PDB. [Link]
-
National Center for Biotechnology Information. 2J5F: Crystal structure of EGFR kinase domain in complex with an irreversible inhibitor 34-jab. [Link]
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Martorana, A., La Monica, G., & Lauria, A. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279. [Link]
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Park, J. H., & Lemmon, M. A. (2012). Crystal structure of the inactive EGFR tyrosine kinase domain with erlotinib. RCSB PDB. [Link]
-
Costa, D. B., et al. (2014). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines are associated with basal BIM and mTOR expression (protein or mRNA). ResearchGate. [Link]
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Yun, C. H., & Eck, M. J. (2007). Crystal structure of EGFR kinase domain in complex with an irreversible inhibitor 34-jab. RCSB PDB. [Link]
-
Yosaatmadja, Y., et al. (2014). 1.85 angstrom structure of EGFR kinase domain with gefitinib. RCSB PDB. [Link]
-
Sequist, L. V., et al. (2010). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines are associated with basal BIM and mTOR expression (protein or mRNA). ResearchGate. [Link]
-
wwPDB. PDB Entry - 4HJO. [Link]
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wwPDB. PDB Entry - 1M17. [Link]
-
Park, J. H., & Lemmon, M. A. (2012). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Biochemical Journal, 448(3), 417-423. [Link]
-
National Center for Biotechnology Information. 4HJO: Crystal structure of the inactive EGFR tyrosine kinase domain with erlotinib. [Link]
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Moore, M. J., et al. (2014). IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic cancer cell lines. ResearchGate. [Link]
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Ali, M. A., et al. (2016). In Silico Identification of Novel Erlotinib Analogues Against Epidermal Growth Factor Receptor. Anticancer Research, 36(11), 6125-6132. [Link]
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Azoitei, N., et al. (2015). Erlotinib IC 50 values of murine and human PDAC cells. ResearchGate. [Link]
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RCSB PDB. 3D View: 1M17. [Link]
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Protein Data Bank in Europe. PDB: 2j5f. [Link]
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wwPDB. PDB Entry - 2J5F. [Link]
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RCSB PDB. Experiment: 2J5F. [Link]
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RCSB PDB. 4HJO - 1D PFV. [Link]
-
Asquith, C. R. M., et al. (2019). Design and evaluation of novel 4-anilinoquinolines and quinazolines as EGFR inhibitors in lung cancer and chordoma. ResearchGate. [Link]
-
Mohammed, A. H., et al. (2024). Synthesis, Antitumor Activities, and Molecular Modeling of 4-Anilinoquinazoline Derivatives as EGFR-TK Inhibitors. ResearchGate. [Link]
-
Aly, A. A., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 13(4), 2465-2478. [Link]
-
ResearchGate. (2022). IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. [Link]
-
PubChem. 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Profile
Understanding the potential hazards of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline is the foundational step in its safe handling and disposal. Based on its constituent functional groups (a chlorinated quinoline core, a nitro group, and a trifluoromethyl group), we can anticipate a hazard profile that includes:
-
Skin and Eye Irritation: Many quinoline derivatives are known to cause skin and serious eye irritation.[6][7]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[6][7]
-
Acute Toxicity: Similar compounds can be harmful if swallowed.[8][9]
-
Carcinogenicity and Mutagenicity: Quinoline itself is suspected of causing genetic defects and may cause cancer.[3][8]
-
Aquatic Toxicity: Quinoline and its derivatives are often toxic to aquatic life with long-lasting effects.[3][8]
The trifluoromethyl group generally increases the compound's stability and lipophilicity, which can enhance its persistence and biological activity. The nitro and chloro groups contribute to its reactivity and potential for environmental hazard.
Table 1: Anticipated Hazard Classification
| Hazard Class | Anticipated Effect | Rationale based on Structural Analogs |
| Skin Corrosion/Irritation | Causes skin irritation.[6] | Data from 4-chloro-8-(trifluoromethyl)quinoline and other quinoline derivatives.[6][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[6] | Data from 4-chloro-8-(trifluoromethyl)quinoline and other quinoline derivatives.[6][7] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[6] | Data from 4-chloro-8-(trifluoromethyl)quinoline.[6] |
| Acute Toxicity (Oral) | May be harmful if swallowed.[8][9] | Data from quinoline and 4-Chloro-3-nitrobenzotrifluoride.[8][9] |
| Carcinogenicity | Suspected of causing cancer.[3][8] | Based on data for quinoline.[3][8] |
| Mutagenicity | Suspected of causing genetic defects.[3][8] | Based on data for quinoline.[3][8] |
| Aquatic Toxicity | Potentially toxic to aquatic life.[3][8] | Based on data for quinoline.[3][8] |
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, the establishment of a safe working environment is critical. All handling of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline and its waste must be conducted in a well-ventilated chemical fume hood.[4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound and its associated waste streams.[1][2][5]
Table 2: Required Personal Protective Equipment
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Chemical safety goggles and a face shield.[5] | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene).[10] | EN 374 |
| Body | Flame-retardant and chemical-resistant laboratory coat.[4] | --- |
| Respiratory | A NIOSH-approved respirator is necessary if there is a risk of generating dust or aerosols outside of a fume hood.[5] | --- |
Step-by-Step Disposal Protocol
The cardinal principle for the disposal of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline is that it must never be disposed of down the drain or in the regular trash.[2][11] It must be managed as hazardous chemical waste from the point of generation to its final disposal by a licensed contractor.
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.[2]
-
Designate a Waste Stream: This compound falls into the category of halogenated organic waste .[12]
-
Incompatibilities: Keep this waste stream separate from strong oxidizing agents, acids, and bases.[3][13] Mixing with incompatible materials can lead to vigorous, exothermic reactions.
-
Solid vs. Liquid: Maintain separate, clearly labeled containers for solid and liquid waste.[5]
Step 2: Waste Collection and Containerization
-
Solid Waste:
-
Liquid Waste:
-
Collect any solutions containing the compound in a designated, leak-proof, and chemically compatible container (a glass bottle with a secure screw cap is recommended).[3][11]
-
If the compound is dissolved in a solvent, the waste should be segregated based on the solvent type (e.g., halogenated or non-halogenated).[14] Note that any non-halogenated solvent mixed with this compound must be treated as halogenated waste.[14]
-
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and a critical safety measure.[11][14] The hazardous waste container label must include:
-
The words "Hazardous Waste ".[11]
-
The full chemical name: "4-Chloro-3-nitro-8-(trifluoromethyl)quinoline ".[11]
-
A list of all components in the container, including solvents.[15]
-
The approximate percentage of each component.
-
The relevant hazard pictograms (e.g., irritant, health hazard, environmental hazard).[6]
-
The date the first waste was added to the container.[15]
Step 4: Storage
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area.[5][10]
-
The storage area should be away from heat sources and incompatible materials.[5]
-
Ensure the container is stored in secondary containment to prevent spills.
Step 5: Final Disposal
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][5]
-
The most probable disposal route for this type of compound is high-temperature incineration at a licensed facility, which is the recommended method for many chlorinated pesticides and persistent organic pollutants.[16][17]
Emergency Procedures: Spill Management
In the event of a spill, immediate and decisive action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[5]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.[5]
-
Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Table 2.[3]
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust.[13] For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[3][11]
-
Collection: Carefully collect the spilled material and absorbent into the designated hazardous waste container.[3][5]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by a solvent rinse appropriate for the spilled material). Collect all cleaning materials as hazardous waste.[11]
-
Reporting: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram provides a logical workflow for the proper disposal of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline.
Caption: Logical workflow for the safe disposal of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline.
Conclusion
The responsible disposal of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline is a non-negotiable aspect of professional laboratory practice. By understanding its potential hazards, adhering to strict handling protocols, and following a systematic disposal procedure, researchers can ensure a safe laboratory environment and maintain regulatory compliance. Always prioritize safety and consult your institution's EHS department to ensure that your procedures align with all applicable guidelines.
References
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- Benchchem. (n.d.). Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Proper Disposal of 6-(Trifluoromethyl)isoquinolin-1(2H)-one: A Step-by-Step Guide for Laboratory Professionals.
- Benchchem. (n.d.). Proper Disposal of 2-Trifluoromethyl-2'-methoxychalcone: A Guide for Laboratory Professionals.
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- University of Massachusetts Boston. (n.d.). Hazardous Waste Segregation.
- ChemicalBook. (2023). 4-CHLORO-8-(TRIFLUOROMETHYL)QUINOLINE.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Tokyo Metropolitan University. (2016). Handling Laboratory Waste.
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A Senior Application Scientist's Guide to Handling 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline
As researchers dedicated to advancing drug discovery, we frequently work with novel chemical entities that, while promising, present a spectrum of known and unknown hazards. 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline is one such compound. Its trifluoromethylquinoline core is a scaffold found in compounds with demonstrated cytotoxic and DNA-binding characteristics, hinting at its potential biological activity and, consequently, its potential toxicity to laboratory personnel.[1][2]
This guide moves beyond a simple checklist. It is designed to instill a deep, intuitive understanding of why specific precautions are necessary, empowering you to work safely and effectively. Our primary goal is to mitigate risk through a combination of robust engineering controls, meticulous work practices, and the correct use of Personal Protective Equipment (PPE).
Hazard Profile: Understanding the Adversary
The structure of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline dictates its hazard profile. It combines a quinoline ring, which in its parent form is toxic and a suspected carcinogen, with three functional groups known to impart reactivity and toxicity.[3][4]
-
Skin Irritation (H315): The compound is classified as a skin irritant.[5] Prolonged or repeated contact can lead to inflammation, redness, and discomfort.
-
Serious Eye Irritation (H319): Direct contact with the eyes will cause serious irritation and could result in damage if not addressed immediately.[5]
-
Respiratory Irritation (H335): As a solid, the compound can form dusts or aerosols. Inhalation of these particles may irritate the respiratory tract.[5]
-
Underlying Genotoxicity Concerns: While data for this specific molecule is limited, related quinoline derivatives are known to be mutagenic, capable of inducing unscheduled DNA synthesis.[6] This underscores the need to prevent exposure, as the long-term effects of low-level chronic exposure are not fully understood.
The primary routes of exposure we must guard against are dermal contact , ocular contact , and inhalation .[7]
The Hierarchy of Control: PPE as the Final Guardian
Before we even consider PPE, we must emphasize that it is the last line of defense. The most critical safety measures are engineering controls and administrative practices.
-
Primary Engineering Control: All handling of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline in its solid form or in volatile solvents must be conducted within a certified chemical fume hood.[8][9][10] This is non-negotiable and is the single most effective measure to prevent inhalation exposure.
-
Work Practice Controls: Use disposable, plastic-backed absorbent bench paper to protect work surfaces and facilitate easy cleanup of minor spills.[7] Always decontaminate surfaces and equipment after use.
Core PPE Protocol: A Detailed Operational Plan
The following PPE is mandatory for any procedure involving this compound. The selection is based on mitigating the identified hazards of skin, eye, and respiratory irritation.[5]
Eye and Face Protection
Due to the serious eye irritation risk (H319), standard safety glasses are insufficient.[5][8]
-
Minimum Requirement: Tightly fitting chemical splash goggles that meet EN 166 (EU) or NIOSH (US) standards.[3]
-
Recommended for High-Risk Tasks: For operations involving larger quantities (>1g), preparation of stock solutions, or any task with an elevated splash potential, a full-face shield must be worn over the chemical splash goggles.[4][8] This provides an essential secondary layer of protection for the entire face.
Hand Protection
Skin contact is a primary exposure route.[7] Given the compound's aromatic and halogenated nature, glove selection is critical.
-
Glove Type: While nitrile gloves offer a baseline of protection for incidental contact, they may not be suitable for prolonged handling. For extended work, consider more robust options like butyl or Viton™ rubber gloves.[3] Always consult the glove manufacturer's compatibility charts.
-
Best Practice - Double Gloving: Wearing two pairs of nitrile gloves is highly recommended. This provides a significant safety margin against tears and permeation. If the outer glove becomes contaminated, it can be removed and replaced without exposing the skin.
-
Inspection and Replacement: Gloves must be inspected for tears or pinholes before each use.[3] They should be changed immediately if contamination is suspected, or every 30-60 minutes during continuous work to prevent breakthrough.[11]
Skin and Body Protection
Exposed skin must be completely eliminated.
-
Lab Coat: A full-length, long-sleeved, flame-resistant lab coat is mandatory. Ensure cuffs are snug around the wrist.
-
Clothing: Full-length pants and closed-toe shoes made of a non-porous material are required at all times in the laboratory.[3][12] No sandals, shorts, or skirts are permitted.
-
For Large-Scale Work: When handling quantities exceeding 5-10 grams, or during spill cleanup, consider a disposable chemical-resistant apron worn over the lab coat or a full disposable coverall ("bunny suit").[13][14]
Respiratory Protection
Work within a fume hood should preclude the need for respiratory protection. However, it is essential for specific, higher-risk scenarios:
-
Weighing Operations: When weighing the solid powder, even within a fume hood, microscopic particles can become airborne. An N95-rated disposable respirator is recommended as a supplementary precaution.
-
Spill Cleanup: For a significant spill outside of a containment device, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is required.[3]
-
Fit Testing: Any individual required to wear a respirator must be properly fit-tested and trained in its use according to OSHA standards.[11]
Procedural Plans: Integrating PPE into Your Workflow
This table summarizes the required PPE for common laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<1g) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Recommended: N95 in Fume Hood |
| Preparing Solutions | Face Shield over Goggles | Double Nitrile Gloves | Lab Coat | Not required in Fume Hood |
| Running Reaction | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required in Fume Hood |
| Spill Cleanup | Face Shield over Goggles | Heavy-duty Gloves (Butyl) | Chemical-Resistant Apron | Required: Air-purifying respirator |
| Waste Disposal | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required |
Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for ensuring adequate protection when working with 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline.
Caption: Decision workflow for selecting and using appropriate PPE.
Disposal and Decontamination Plan
Proper disposal is a critical part of the handling lifecycle, preventing delayed exposure to you, your colleagues, and support staff.
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and disposable aprons/coveralls, must be treated as hazardous waste.[15] Place them in a designated, clearly labeled, and sealed hazardous waste container immediately after doffing.
-
Empty Containers: The original container of the chemical, even when "empty," will contain residue. It must be disposed of as hazardous waste according to your institution's guidelines.
-
Decontamination: After completing work, wipe down the work surface in the fume hood, any equipment used (spatulas, glassware), and the outside of waste containers with an appropriate solvent (e.g., ethanol or isopropanol), ensuring the wipe is also disposed of as hazardous waste.
Emergency Response: Plan for the Unexpected
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[5][10]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if it is safe to do so.
-
Inhalation: Move the affected person to fresh air immediately.[5]
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound to the medical personnel.[5]
In Case of a Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wearing the full PPE outlined for spill cleanup (including a respirator), contain the spill using an inert absorbent material from a chemical spill kit.[5]
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[5]
By adhering to these protocols, you build a system of safety that protects you and your research. This diligence ensures that we can continue our vital work in drug development with confidence and integrity.
References
-
Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells. PubMed. Available at: [Link]
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Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed. Available at: [Link]
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Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model | Request PDF. ResearchGate. Available at: [Link]
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2-(Trifluoromethyl)quinoline. PubChem, National Center for Biotechnology Information. Available at: [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. Available at: [Link]
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Working with Chemicals. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Available at: [Link]
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Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB). Available at: [Link]
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Genotoxicity of fluoroquinolines and methylquinolines. PubMed, National Center for Biotechnology Information. Available at: [Link]
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Safety and Handling of Organic Compounds in the Lab. Solubility of Things. Available at: [Link]
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Material Safety Data Sheet - 4-Chloro-3-nitrobenzotrifluoride, 98%. Cole-Parmer. Available at: [Link]
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Material Safety Data Sheet - 4-Chloro-3-Nitroanisole 98%. Cole-Parmer. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
